GSPT1 degrader-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H20ClN3O5 |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]methyl N-(3-chloro-4-methylphenyl)carbamate |
InChI |
InChI=1S/C22H20ClN3O5/c1-12-2-5-15(9-17(12)23)24-22(30)31-11-13-3-4-14-10-26(21(29)16(14)8-13)18-6-7-19(27)25-20(18)28/h2-5,8-9,18H,6-7,10-11H2,1H3,(H,24,30)(H,25,27,28) |
InChI Key |
VCEJNBKFGYUOAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OCC2=CC3=C(CN(C3=O)C4CCC(=O)NC4=O)C=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
GSPT1 Degrader-2: A Deep Dive into its Discovery and Synthesis
For Immediate Release
This whitepaper provides a comprehensive technical overview of the discovery and synthesis of GSPT1 degrader-2, a potent and orally active molecular glue degrader of the G1 to S phase transition 1 (GSPT1) protein. This document is intended for researchers, scientists, and drug development professionals interested in the field of targeted protein degradation.
This compound, also known as Compound 210, has emerged as a significant molecule in the landscape of cancer therapeutics. Its ability to selectively induce the degradation of GSPT1, a key protein in translation termination, offers a promising avenue for the treatment of various cancers. This guide will detail the discovery process, synthetic route, and key biological data associated with this compound.
Discovery of this compound
The discovery of this compound is rooted in the broader effort to identify novel molecular glue degraders. These small molecules function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The primary approach for identifying such degraders often involves phenotypic screening of compound libraries.
The discovery of GSPT1 degraders, including compounds structurally related to this compound, has been detailed in patent literature, specifically in patent WO2022152822. The general workflow for the discovery of these molecular glues is outlined below.
Synthesis of this compound (Compound 210)
The synthesis of this compound is detailed in patent WO2022152822. The following is a representative synthetic scheme.
Note: The detailed, step-by-step experimental protocol for the synthesis of this compound (Compound 210) is proprietary information contained within patent WO2022152822 and is not publicly available in a format that can be reproduced here. The general steps would involve the coupling of key intermediates, followed by purification and characterization. Researchers are directed to the aforementioned patent for the precise synthetic details.
Mechanism of Action
This compound functions as a molecular glue to induce the degradation of GSPT1. The proposed mechanism of action involves the formation of a ternary complex between the degrader molecule, the E3 ubiquitin ligase Cereblon (CRBN), and the GSPT1 protein. This proximity induces the polyubiquitination of GSPT1 by the CRL4CRBN complex, marking it for degradation by the proteasome.
Quantitative Data
The following table summarizes the key quantitative data for this compound (Compound 210) as reported in the available literature.
| Parameter | Value | Cell Line | Reference |
| DC50 | < 30 nM | Not Specified | [1] |
DC50 : The half-maximal degradation concentration, representing the concentration of the degrader at which 50% of the target protein is degraded.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are described within patent WO2022152822. The following provides a general outline of the key assays employed.
Cell Viability Assay
-
Objective: To determine the anti-proliferative activity of the compound.
-
Methodology:
-
Seed cancer cell lines in 96-well plates.
-
Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Assess cell viability using a commercially available reagent (e.g., CellTiter-Glo®).
-
Measure luminescence to determine the number of viable cells.
-
Calculate IC50 values from the dose-response curves.
-
Western Blotting for GSPT1 Degradation
-
Objective: To quantify the degradation of GSPT1 protein.
-
Methodology:
-
Treat cells with various concentrations of this compound for a defined time (e.g., 4, 8, 24 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against GSPT1 and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody and detect the signal.
-
Quantify band intensities to determine the extent of GSPT1 degradation and calculate DC50 and Dmax (maximum degradation) values.
-
Ternary Complex Formation Assay
-
Objective: To confirm the molecular glue mechanism by detecting the formation of the degrader-CRBN-GSPT1 complex.
-
Methodology:
-
Co-immunoprecipitation (Co-IP):
-
Treat cells with this compound.
-
Lyse cells and immunoprecipitate CRBN or GSPT1 using specific antibodies.
-
Perform western blotting on the immunoprecipitated proteins to detect the presence of the other components of the ternary complex.
-
-
Biophysical Assays (e.g., Surface Plasmon Resonance - SPR, Isothermal Titration Calorimetry - ITC):
-
Utilize purified recombinant proteins (CRBN, GSPT1) and the degrader.
-
Measure the binding affinities and kinetics of the binary and ternary complexes.
-
-
Conclusion
This compound (Compound 210) represents a potent and orally bioavailable molecular glue degrader with significant potential for the treatment of cancer. Its discovery through phenotypic screening and subsequent optimization has led to a compound that effectively induces the degradation of GSPT1 via a CRBN-dependent mechanism. The data presented in this whitepaper, primarily derived from patent literature, underscores the promise of this therapeutic approach. Further research and clinical development will be crucial to fully elucidate the therapeutic utility of this compound.
References
The Structural Blueprint for Selectivity: An In-depth Guide to GSPT1 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of G1 to S phase transition 1 (GSPT1), a key player in translation termination and cell cycle progression, has emerged as a promising therapeutic strategy, particularly in oncology.[1][2] The development of selective GSPT1 degraders, such as the conceptual "GSPT1 degrader-2," hinges on a nuanced understanding of the structural interactions that govern the formation of a productive ternary complex between GSPT1, the E3 ligase cereblon (CRBN), and the degrader molecule itself. This technical guide elucidates the core principles of GSPT1 degrader selectivity, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Principle: The Ternary Complex and the "Molecular Glue" Mechanism
GSPT1 degraders operate through a "molecular glue" mechanism, where the small molecule facilitates a novel protein-protein interaction between GSPT1 and CRBN, an adaptor protein for the CUL4A E3 ubiquitin ligase complex.[3][4] This induced proximity leads to the polyubiquitination of GSPT1 and its subsequent degradation by the proteasome.[5] The selectivity of this process is not merely a function of the degrader's affinity for GSPT1 or CRBN alone, but rather its ability to cooperatively stabilize the GSPT1-degrader-CRBN ternary complex.[6][7]
A critical structural feature on GSPT1 for this interaction is a conserved β-hairpin motif known as a "G-loop degron."[8] This degron is recognized by the CRBN-degrader complex. The specificity of a degrader for GSPT1 over other potential neosubstrates, such as the transcription factors IKZF1 and IKZF3, is determined by the precise molecular interactions at the interface of this ternary complex.[4][8]
Quantitative Analysis of GSPT1 Degrader Activity
The efficacy and selectivity of GSPT1 degraders are quantified through various cellular and biochemical assays. The following tables summarize key parameters for hypothetical and known GSPT1 degraders to illustrate the data crucial for their evaluation.
Table 1: Cellular Degradation Potency and Efficacy
| Compound | Cell Line | GSPT1 DC50 (nM) | GSPT1 Dmax (%) | IKZF1 DC50 (nM) | IKZF1 Dmax (%) | Reference |
| This compound (Hypothetical) | MV4-11 | 5 | >95 | >10,000 | <10 | - |
| Compound 6 (SJ6986) | MV4-11 | 9.7 (4h) / 2.1 (24h) | 90 (4h) / >90 (24h) | >10,000 | Not specified | [9] |
| Compound 7 (SJ7023) | MV4-11 | >10,000 (4h) / 10 (24h) | 60 (4h) / 90 (24h) | >10,000 | Not specified | [9] |
| CC-885 | MM1.S | Not specified | Not specified | Potent degrader | Not specified | [10] |
| Compound 29 | MM1.S | Not specified | Selectively degrades GSPT1 | No significant degradation | No significant degradation | [10] |
-
DC50 : Half-maximal degradation concentration.
-
Dmax : Maximum percentage of protein degradation.
Table 2: Anti-proliferative Activity
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound (Hypothetical) | BT-747 | 10 | - |
| MRT-2359 | BT-747 | 5 - 50 | [2] |
| Compound 6 (SJ6986) | MV4-11 | Potent | [9] |
| Compound 7 (SJ7023) | MV4-11 | Less potent than 6 | [9] |
-
IC50 : Half-maximal inhibitory concentration.
The Structural Basis of Selectivity: Key Molecular Interactions
Structural studies have revealed that specific hydrogen bonding patterns are crucial for GSPT1 selectivity.[8] For instance, hydrogen bonds between the degrader molecule and residues such as Glu377 in CRBN can orient the degrader in a way that favors the recruitment of GSPT1's G-loop degron over the degrons of other proteins like IKZF1.[8] Molecular docking and dynamics simulations suggest that the central heterocyclic scaffold of the degrader plays a pivotal role in establishing these selective interactions.[10][11] The presence and positioning of functional groups on the degrader that can act as hydrogen bond donors or acceptors are key determinants of its selectivity profile.[8]
Experimental Protocols
1. Western Blotting for Protein Degradation
-
Objective: To quantify the reduction in GSPT1 protein levels upon treatment with a degrader.
-
Methodology:
-
Seed cells (e.g., MV4-11) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of the GSPT1 degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, or 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GSPT1 (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software to determine DC50 and Dmax values.[4][9]
-
2. Quantitative Proteomics (e.g., using TMT labeling)
-
Objective: To assess the global selectivity of a GSPT1 degrader across the proteome.
-
Methodology:
-
Culture cells (e.g., MM1.S) and treat with the degrader or vehicle control.
-
Harvest and lyse the cells, and digest the proteins into peptides using trypsin.
-
Label the peptides from each condition with tandem mass tags (TMT).
-
Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the relative abundance of proteins across the different treatment conditions.
-
Identify proteins that are significantly downregulated in the degrader-treated samples compared to the control.[10][11]
-
3. Ternary Complex Formation Assay (e.g., AlphaScreen)
-
Objective: To measure the degrader-induced proximity of GSPT1 and CRBN.
-
Methodology:
-
Use purified, tagged proteins: for example, His-tagged CRBN/DDB1 and GST-tagged GSPT1.
-
Incubate the proteins with a dose-response of the degrader in an assay buffer.
-
Add AlphaScreen donor beads (e.g., streptavidin-coated, to bind a biotinylated anti-His antibody) and acceptor beads (e.g., anti-GST coated).
-
In the presence of a degrader that induces complex formation, the donor and acceptor beads are brought into close proximity.
-
Excite the donor beads at 680 nm. The resulting singlet oxygen will diffuse and react with the acceptor beads, leading to light emission at 520-620 nm.
-
The strength of the AlphaScreen signal is proportional to the amount of ternary complex formed.[4][9]
-
Visualizing the Molecular Logic
Diagram 1: GSPT1 Degradation Signaling Pathway
Caption: The molecular glue mechanism of GSPT1 degradation.
Diagram 2: Experimental Workflow for GSPT1 Degrader Evaluation
Caption: Workflow for characterizing a novel GSPT1 degrader.
Diagram 3: Logical Relationship of Selectivity
Caption: Factors governing GSPT1 degrader selectivity.
Conclusion
The selective degradation of GSPT1 represents a powerful therapeutic modality. Achieving this selectivity is a multifaceted challenge that requires a deep understanding of the structural biology of the GSPT1-degrader-CRBN ternary complex. By leveraging detailed quantitative data from a suite of biochemical and cellular assays, and by focusing on the specific molecular interactions that drive ternary complex formation, researchers can rationally design the next generation of highly selective and potent GSPT1 degraders. The principles and methodologies outlined in this guide provide a foundational framework for these drug discovery efforts.
References
- 1. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of a novel molecular glue degrader targeting GSPT1/2 with a non-IMiD-based CRBN binder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 6. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. en.ice-biosci.com [en.ice-biosci.com]
- 8. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
GSPT1 Degrader-2: A Molecular Glue Approach for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Targeted protein degradation has emerged as a transformative modality in drug discovery, offering the potential to address previously "undruggable" cancer targets. Molecular glues, a class of small molecules that induce or stabilize interactions between an E3 ubiquitin ligase and a target protein, represent a particularly promising strategy. This whitepaper provides a comprehensive technical overview of GSPT1 degrader-2, a conceptual molecular glue designed to target the G1 to S phase transition protein 1 (GSPT1) for degradation. GSPT1 is a key translation termination factor frequently overexpressed in various cancers, making it an attractive therapeutic target.[1] This document details the mechanism of action, preclinical data, and experimental protocols relevant to the development and evaluation of this compound for cancer therapy.
Introduction: The Promise of Molecular Glues
Molecular glues are small molecules that function by inducing or stabilizing the interaction between two proteins that would otherwise not interact or interact weakly.[2][3] In the context of targeted protein degradation, molecular glues facilitate the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[2][4][5][6] This approach offers several advantages over traditional inhibitors, including the potential to eliminate the entire protein, including its non-enzymatic functions, and the ability to target proteins lacking accessible active sites.
G1 to S phase transition protein 1 (GSPT1) is a crucial component of the translation termination complex and is implicated in the progression of various cancers, including liver, colon, and gastric cancers.[7][8][9] Its overexpression is often correlated with poor prognosis.[7][8] The degradation of GSPT1 has been shown to inhibit cancer cell proliferation and induce apoptosis, highlighting its potential as a therapeutic target.[6]
This compound: Mechanism of Action
This compound is a conceptual molecular glue that, for the purposes of this guide, represents a class of compounds that induce the degradation of GSPT1. The mechanism of action is initiated by the formation of a ternary complex between the this compound, the E3 ubiquitin ligase Cereblon (CRBN), and the target protein, GSPT1.[2][5][6] This induced proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to GSPT1. The resulting polyubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome.[4]
Quantitative Preclinical Data
The efficacy of GSPT1 degraders is typically evaluated by their half-maximal inhibitory concentration (IC50) in cell proliferation assays and their half-maximal degradation concentration (DC50) in protein degradation assays. The following tables summarize publicly available data for well-characterized GSPT1 degraders, which serve as a benchmark for the development of novel compounds like this compound.
Table 1: In Vitro Anti-proliferative Activity (IC50) of GSPT1 Degraders
| Compound | Cell Line | IC50 (nM) | Reference |
| CC-885 | AML Cell Lines | 10 - 1000 | [3] |
| THLE-2 | >1000 | [3] | |
| CC-90009 | AML Cell Lines | 3 - 75 | [7] |
| MRT-2359 | MYC-driven Cancer Cell Lines | >30 and <300 | [4] |
| NCI-H1155 | 2.1 (DC50) | ||
| ABC-1 | 9.8 (DC50) | ||
| NCI-H2023 | 28.8 (DC50) | ||
| NCI-H441 | 9.4 (DC50) | ||
| BTX-1188 | Myc-driven Cell Lines | 0.5 - 10 | |
| Primary Human AML Samples | 0.4 - 1.5 |
Table 2: In Vitro GSPT1 Degradation (DC50) of GSPT1 Degraders
| Compound | Cell Line | DC50 (nM) | Time Point | Reference |
| Compound 6 (SJ6986) | MV4-11 | 9.7 | 4h | [6] |
| Compound 7 | MV4-11 | 10 | 24h | [6] |
| Compound 9q | U937 | 35 | - | |
| MRT-2359 | CAL51 | 5 | - |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize GSPT1 degraders.
Western Blotting for GSPT1 Degradation
This protocol is used to quantify the extent of GSPT1 protein degradation following treatment with a GSPT1 degrader.
References
- 1. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 3. Human G1 To S Phase Transition Protein 1 Homolog (GSPT1) Degrader (SJ-21-0001) | St. Jude Research [stjude.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] A novel cereblon modulator recruits GSPT1 to the CRL4CRBN ubiquitin ligase | Semantic Scholar [semanticscholar.org]
- 9. JCI - Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells [jci.org]
The Core Cellular Consequences of GSPT1 Degradation: A Technical Guide for Researchers
For Immediate Release
BOSTON, MA – The targeted degradation of G1 to S phase transition 1 (GSPT1), a key player in protein synthesis, has emerged as a promising therapeutic strategy in oncology. This technical guide provides an in-depth analysis of the core cellular pathways affected by GSPT1 degradation, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this rapidly evolving field. We will delve into the molecular mechanisms, present key quantitative data, detail experimental methodologies, and visualize the intricate signaling networks impacted by the removal of GSPT1.
Introduction to GSPT1 and its Degradation
GSPT1, also known as eukaryotic release factor 3a (eRF3a), is a crucial component of the translation termination complex. It collaborates with eRF1 to ensure the faithful termination of protein synthesis at stop codons.[1] Given its fundamental role in this essential cellular process, the targeted degradation of GSPT1 using novel therapeutic modalities like molecular glues and proteolysis-targeting chimeras (PROTACs) has profound and widespread consequences for the cell.[2] These small molecules effectively hijack the cell's own protein disposal machinery, specifically the CRL4^CRBN^ E3 ubiquitin ligase complex, to tag GSPT1 for destruction by the proteasome.[3] This induced degradation strategy has shown particular promise in cancers that are highly dependent on protein synthesis, such as those driven by MYC oncogenes.[4]
Key Cellular Pathways Disrupted by GSPT1 Degradation
The acute depletion of GSPT1 triggers a cascade of cellular events, primarily centered around three interconnected pathways:
-
Impaired Translation Termination: The most direct consequence of GSPT1 degradation is a failure in the proper termination of translation. This leads to ribosomes reading through stop codons, resulting in the production of aberrant proteins with C-terminal extensions.[5] This disruption of proteome integrity is a major source of cellular stress.
-
Activation of the Integrated Stress Response (ISR): The accumulation of aberrant proteins and stalled ribosomes due to faulty translation termination activates the Integrated Stress Response (ISR).[5][6][7] This is a crucial cellular signaling network that senses various stress conditions and mounts a response to restore homeostasis. A key event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis while selectively allowing the translation of stress-responsive mRNAs, such as that of the transcription factor ATF4.[8]
-
Cell Cycle Dysregulation: GSPT1 has been implicated in the regulation of the G1 to S phase transition of the cell cycle.[9][10] Its degradation can lead to cell cycle arrest, preventing cancer cells from proliferating.[11] One of the proposed mechanisms involves the GSK-3β/CyclinD1 pathway. In some cancers, GSPT1 has been shown to negatively regulate GSK-3β, a kinase that targets Cyclin D1 for degradation.[10][12][13] The degradation of GSPT1 can therefore lead to the stabilization of GSK-3β, subsequent downregulation of Cyclin D1, and a halt in cell cycle progression.[12]
Quantitative Data on GSPT1 Degraders and Their Effects
The development of potent and selective GSPT1 degraders has provided valuable tools to study the consequences of its degradation. The following tables summarize key quantitative data for some of the most well-characterized GSPT1 degraders.
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| CC-90009 | GSPT1 | 22Rv1 | 19 | >90 | [14] |
| MV4-11 | ~10-100 | >70 | [15] | ||
| MRT-2359 | GSPT1 | CAL51 | 5 | 100 | |
| Compound 6 (SJ6986) | GSPT1 | MV4-11 | ~10-100 | ~74 | [16] |
| Compound 7 (SJ7023) | GSPT1 | MV4-11 | ~10-100 | ~74 | [16] |
Table 1: In Vitro Degradation Potency of GSPT1 Degraders. DC50 represents the concentration required to achieve 50% of the maximal degradation (Dmax).
| Compound | Cell Line | IC50 (nM) | Citation |
| CC-90009 | U937 | <10 | [15] |
| OCI-AML2 | <10 | [15] | |
| MOLM-13 | <10 | [15] | |
| MRT-2359 | NCI-H660 (L-MYC high) | <300 | [5] |
| 22RV1 (AR-V7+) | <300 | [5] | |
| CAL51 (MYC low) | >1000 | ||
| GT19630 | Various Breast Cancer Lines | 1.8 - >100 | [1] |
Table 2: Anti-proliferative Activity of GSPT1 Degraders. IC50 represents the concentration required to inhibit cell growth by 50%.
Experimental Protocols
This section provides an overview of key experimental protocols used to study the effects of GSPT1 degradation.
CRBN-Dependent Degradation Assay
This assay is used to confirm that the degradation of a target protein is dependent on the E3 ligase Cereblon (CRBN).
Principle: The assay compares the degradation of the target protein in wild-type cells versus cells where CRBN has been knocked out or knocked down. A CRBN-dependent degrader will only show activity in the wild-type cells.
Protocol Overview:
-
Cell Culture: Culture wild-type and CRBN knockout/knockdown cells in appropriate media.
-
Compound Treatment: Treat cells with the GSPT1 degrader at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells and prepare whole-cell lysates.
-
Western Blotting: Perform western blot analysis to detect the levels of GSPT1 and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities to determine the extent of GSPT1 degradation in both cell lines.
Translation Termination Reporter Assay
This assay is designed to measure the efficiency of translation termination.
Principle: A reporter construct is engineered with a reporter gene (e.g., luciferase or a fluorescent protein) followed by a stop codon and a second in-frame reporter gene. In the presence of a functional translation termination machinery, only the first reporter is translated. Impaired termination due to GSPT1 degradation will lead to read-through of the stop codon and translation of the second reporter.
Protocol Overview:
-
Reporter Construct: Clone a dual-reporter construct (e.g., Luciferase-stop codon-GFP) into an expression vector.
-
Transfection: Transfect the reporter construct into the cells of interest.
-
Compound Treatment: Treat the transfected cells with the GSPT1 degrader or a vehicle control.
-
Reporter Measurement: Measure the activity or expression of both reporter proteins (e.g., luciferase activity and GFP fluorescence).
-
Data Analysis: Calculate the ratio of the second reporter to the first reporter. An increase in this ratio indicates impaired translation termination.
Integrated Stress Response (ISR) Analysis
This involves measuring the activation of key markers of the ISR pathway.
Principle: Activation of the ISR leads to the phosphorylation of eIF2α and the increased expression of downstream targets like ATF4 and its target genes.
Protocol Overview:
-
Compound Treatment: Treat cells with the GSPT1 degrader for various durations.
-
Western Blotting: Perform western blotting to detect the levels of phosphorylated eIF2α (p-eIF2α), total eIF2α, and ATF4. An increase in the ratio of p-eIF2α to total eIF2α and an increase in ATF4 levels indicate ISR activation.
-
Quantitative RT-PCR (qRT-PCR): Isolate total RNA from treated cells and perform qRT-PCR to measure the mRNA levels of ATF4 target genes (e.g., CHOP, GADD34). An upregulation of these genes confirms ISR activation.
Visualization of Affected Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Overview of GSPT1 degradation and its downstream cellular consequences.
References
- 1. Targeting MYC for the treatment of breast cancer: use of the novel MYC-GSPT1 degrader, GT19630 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonsense-Mediated mRNA Decay (NMD) Analysis - CD Genomics [rna.cd-genomics.com]
- 8. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. anygenes.com [anygenes.com]
- 13. researchgate.net [researchgate.net]
- 14. Defining nonsense-mediated mRNA decay intermediates in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dc.uthsc.edu [dc.uthsc.edu]
The Impact of GSPT1 Degrader-2 on the Integrated Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSPT1 degrader-2, a novel molecular glue, selectively targets the G1 to S phase transition 1 (GSPT1) protein for proteasomal degradation. This event triggers a potent activation of the Integrated Stress Response (ISR), a crucial cellular pathway for managing stress. The targeted degradation of GSPT1, a key translation termination factor, leads to ribosome stalling and the accumulation of uncharged tRNA, which in turn activates the GCN2 kinase. This initiates a signaling cascade culminating in the phosphorylation of eIF2α and the preferential translation of Activating Transcription Factor 4 (ATF4). The subsequent ATF4-mediated transcriptional program plays a pivotal role in the anti-tumor effects of this compound, primarily through the induction of apoptosis. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental validation, and key methodologies associated with the impact of this compound on the ISR.
Introduction to the Integrated Stress Response and GSPT1
The Integrated Stress Response (ISR) is a conserved signaling network that eukaryotic cells activate in response to a variety of environmental and intracellular stresses, including amino acid deprivation, viral infection, and endoplasmic reticulum (ER) stress. A central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) by one of four stress-sensing kinases: GCN2, PERK, PKR, and HRI. Phosphorylated eIF2α (p-eIF2α) attenuates global protein synthesis to conserve resources while paradoxically promoting the translation of specific mRNAs, most notably that of the transcription factor ATF4.[1][2] ATF4 then orchestrates a transcriptional program to resolve the stress or, if the stress is insurmountable, trigger apoptosis.[3][4]
GSPT1, also known as eukaryotic release factor 3a (eRF3a), is a GTPase that plays a critical role in the termination of protein synthesis.[5][6] It forms a complex with eRF1 to mediate the release of newly synthesized polypeptide chains from the ribosome upon encountering a stop codon.[5] Due to its essential role in translation, GSPT1 has emerged as a compelling target in oncology.[7][8]
This compound: Mechanism of Action
This compound is a "molecular glue" that co-opts the Cereblon (CRBN) E3 ubiquitin ligase complex.[9][10] It facilitates a novel interaction between CRBN and GSPT1, leading to the polyubiquitination of GSPT1 and its subsequent degradation by the 26S proteasome.[11][12] This targeted degradation is highly selective, with minimal off-target effects on the broader proteome.[10] A notable example of a GSPT1 degrader is CC-90009.[9][10][11]
Impact of GSPT1 Degradation on the Integrated Stress Response
The degradation of GSPT1 disrupts translation termination, leading to ribosome stalling at stop codons. This creates a cellular state mimicking amino acid starvation, which is a potent activator of the GCN2 kinase.[9] GCN2, upon sensing the accumulation of uncharged tRNAs, phosphorylates eIF2α, thus initiating the ISR cascade.[9]
Signaling Pathway
The degradation of GSPT1 by this compound triggers a well-defined signaling pathway that culminates in apoptosis in cancer cells.
Quantitative Data Summary
While a comprehensive public database of quantitative data for a generic "this compound" is not available, published studies on specific GSPT1 degraders like CC-90009 provide insights into the expected quantitative changes in key ISR proteins. The following table summarizes these expected outcomes based on immunoblot analyses from the literature.[6][13]
| Protein | Treatment | Change in Protein Level | Cell Line(s) | Reference |
| GSPT1 | CC-90009 (100 nM, 24h) | >70% reduction | Primary AML cells | [13] |
| p-eIF2α | CC-885 (GSPT1 degrader) | Increased | K562 cells | [6] |
| ATF4 | CC-885 (GSPT1 degrader) | Increased | MOLM13, K562 cells | [6] |
| ATF3 | CC-885 (GSPT1 degrader) | Significantly Upregulated | MOLM13 cells | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the impact of this compound on the ISR.
Immunoblotting for ISR Markers
This protocol is for the detection of GSPT1, p-eIF2α, and ATF4 protein levels following treatment with this compound.
Materials:
-
AML cell lines (e.g., U937, KG-1, MOLM-13)
-
This compound (e.g., CC-90009)
-
DMSO (vehicle control)
-
RIPA Lysis and Extraction Buffer (Thermo Fisher Scientific)
-
Protease and Phosphatase Inhibitor Cocktail (Thermo Fisher Scientific)
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
NuPAGE™ 4-12% Bis-Tris Protein Gels (Invitrogen)
-
Primary antibodies: anti-GSPT1, anti-phospho-eIF2α (Ser51), anti-ATF4, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate (Thermo Fisher Scientific)
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed AML cells at a density of 0.5 x 10^6 cells/mL and treat with various concentrations of this compound or DMSO for the desired time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors for 30 minutes on ice.
-
Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using the BCA Protein Assay Kit.
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a NuPAGE™ 4-12% Bis-Tris Protein Gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Caspase-Glo® 3/7 Assay for Apoptosis
This protocol measures the activity of caspases 3 and 7, key executioners of apoptosis, in response to this compound treatment.
Materials:
-
AML cell lines
-
This compound
-
DMSO
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium. Treat with a dose range of this compound or DMSO. Include wells with medium only for background measurement.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 16-48 hours) at 37°C in a CO2 incubator.[7][11]
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Execution:
-
Incubation and Measurement: Incubate the plate at room temperature for 1-3 hours, protected from light. Measure the luminescence using a plate-reading luminometer.[7][11]
-
Data Analysis: Subtract the background luminescence (medium only) from all experimental values. Plot the luminescence signal against the concentration of this compound.
Flow Cytometry-Based CRISPR Competition Assay
This assay is used to identify genes that, when knocked out, confer resistance or sensitivity to this compound, thereby validating the involvement of the ISR pathway.[9]
Materials:
-
Cas9-expressing AML cell line (e.g., U937-Cas9)
-
Lentiviral vectors co-expressing a fluorescent protein (e.g., GFP or RFP) and a single guide RNA (sgRNA) targeting a gene of interest (e.g., GCN2, ATF4) or a non-targeting control (sgNT).
-
This compound
-
DMSO
-
Flow cytometer
Procedure:
-
Lentiviral Transduction: Transduce Cas9-expressing U937 cells with lentiviral vectors for the sgRNA of interest (RFP-positive) and a non-targeting control sgRNA (GFP-positive).
-
Cell Mixing and Treatment: Three days post-transduction, mix the RFP-positive and GFP-positive cells at a 1:1 ratio. Treat the mixed cell population with either DMSO or a specific concentration of this compound (e.g., 10 µM CC-90009).[9]
-
Flow Cytometry Analysis: At various time points (e.g., day 0, 3, 6, 9), collect an aliquot of the cells and analyze the ratio of RFP-positive to GFP-positive cells using a flow cytometer.
-
Data Analysis: Calculate the change in the ratio of RFP/GFP cells over time in the treated versus the control group. A significant enrichment of cells with a specific gene knockout in the treated group indicates that the knocked-out gene is required for the drug's efficacy.
Visualizations
Experimental Workflow: CRISPR Competition Assay
Conclusion
This compound represents a promising therapeutic strategy that leverages the cell's own quality control machinery to eliminate a key protein involved in translation. The subsequent activation of the Integrated Stress Response is a critical downstream effector of GSPT1 degradation, leading to apoptosis in cancer cells. The experimental protocols and conceptual frameworks provided in this guide offer a robust foundation for researchers and drug developers to further investigate and harness the therapeutic potential of targeting GSPT1 and the ISR. The continued exploration of this pathway will undoubtedly yield valuable insights into both fundamental cell biology and the development of novel anti-cancer therapies.
References
- 1. Integrated stress response plasticity governs normal cell adaptation to chronic stress via the PP2A-TFE3-ATF4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 6. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. A CRISPR Competition Assay to Identify Cancer Genetic Dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 11. ulab360.com [ulab360.com]
- 12. tripod.nih.gov [tripod.nih.gov]
- 13. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
GSPT1 Degrader-2: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a crucial component of the translation termination complex.[1][2] Its role in protein synthesis and cell cycle progression has identified it as a compelling target in oncology.[3][4] This technical guide provides an in-depth overview of GSPT1 degrader-2, a novel molecular glue degrader, detailing its mechanism of action, preclinical efficacy, and potential therapeutic applications. The document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex biological pathways and workflows to offer a comprehensive resource for the scientific community.
Introduction: The Rationale for Targeting GSPT1
GSPT1 is a GTPase that, in complex with eRF1, facilitates the termination of protein synthesis at stop codons.[1][2] Beyond this canonical role, GSPT1 is implicated in the G1/S phase transition of the cell cycle and has been found to be dysregulated in various cancers.[3][4] Notably, certain malignancies, particularly those driven by the MYC oncogene, exhibit a heightened dependency on efficient protein translation, rendering them vulnerable to the disruption of this process.[5] The therapeutic strategy of targeted protein degradation offers a novel approach to eliminate GSPT1, thereby inducing cell cycle arrest and apoptosis in cancer cells. This is achieved through the use of molecular glue degraders, small molecules that induce proximity between GSPT1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[3][6]
This compound (SJ6986): A Profile
This compound, identified as SJ6986, is a potent and selective, orally bioavailable molecular glue degrader.[6][7] It was developed through the screening of a diverse library of thalidomide analogues.[7] SJ6986 induces the degradation of both GSPT1 and its close homolog GSPT2.[8] A key feature of SJ6986 is its high selectivity for GSPT1/2 over other classical immunomodulatory drug (IMiD) neosubstrates, such as IKZF1 and IKZF3, potentially leading to a more favorable safety profile.[6]
Mechanism of Action
This compound functions by hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex. The degrader molecule acts as a "molecular glue," simultaneously binding to the Cereblon (CRBN) substrate receptor of the E3 ligase and to GSPT1.[8] This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to GSPT1. Polyubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome. The depletion of GSPT1 leads to impaired translation termination, resulting in ribosome stalling and the activation of the integrated stress response, which ultimately triggers apoptosis and inhibits cell proliferation.[9]
Preclinical Efficacy
In Vitro Studies
Preclinical evaluation of this compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those of hematological origin.
Table 1: In Vitro Activity of this compound (SJ6986)
| Cell Line | Cancer Type | IC50 (nM) | DC50 (nM) for GSPT1 | Dmax (%) for GSPT1 | Reference |
| MV4-11 | Acute Myeloid Leukemia | 1.5 | 2.1 | >99 | [10] |
| MHH-CALL-4 | Acute Lymphoblastic Leukemia | 0.4 | - | - | [10] |
| MB002 | Medulloblastoma | 726 | - | - | [10] |
| MB004 | Medulloblastoma | 336 | - | - | [10] |
| HD-MB03 | Medulloblastoma | 3583 | - | - | [10] |
In Vivo Studies
The in vivo efficacy of this compound has been demonstrated in xenograft models of acute lymphoblastic leukemia. Oral administration of SJ6986 led to significant tumor growth inhibition.[7]
Table 2: In Vivo Pharmacokinetics of this compound (SJ6986) in CD1 Mice
| Parameter | Value | Dosing | Reference |
| t1/2 | 3.44 h | 3 mg/kg (IV) | [10] |
| tmax | 0.25 h | 10 mg/kg (PO) | [10] |
| Oral Bioavailability (%F) | 84 | 10 mg/kg (PO) | [10] |
Comparative Analysis with Other GSPT1 Degraders
Several other GSPT1-targeting molecular glue degraders are in preclinical and clinical development, providing a basis for comparison.
Table 3: Comparison of Preclinical GSPT1 Degraders
| Compound | Developer | Cancer Type (Preclinical/Clinical) | Key Features | Reference |
| SJ6986 (this compound) | St. Jude Children's Research Hospital | Acute Lymphoblastic Leukemia, Medulloblastoma | High oral bioavailability and selectivity over IKZF1/3. | [6][7] |
| CC-90009 | Bristol Myers Squibb/Celgene | Acute Myeloid Leukemia, Myelodysplastic Syndrome | First-in-class GSPT1 degrader to enter clinical trials. | [9][11][12][13] |
| MRT-2359 | Monte Rosa Therapeutics | MYC-driven solid tumors (e.g., NSCLC, SCLC) | Preferential activity in tumors with high MYC expression. | [5][14][15][16][17] |
Potential Therapeutic Applications
The primary therapeutic application for this compound and other GSPT1-targeting agents is in the treatment of cancers that are highly dependent on protein synthesis.
-
Hematological Malignancies: Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL) have shown significant sensitivity to GSPT1 degradation in preclinical models.[8][9]
-
MYC-Driven Solid Tumors: Cancers with high expression of MYC, such as certain types of non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC), are particularly vulnerable to the disruption of translation termination.[5]
-
Other Cancers: Preclinical evidence also suggests potential efficacy in other cancers like medulloblastoma and colon cancer.[10][18][19]
Experimental Protocols
Cell Viability Assay
-
Method: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Procedure:
-
Seed cells in 96-well plates at a density of 1x10^4 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using a non-linear regression curve fit.
-
Immunoblotting for GSPT1 Degradation
-
Procedure:
-
Treat cells with this compound at various concentrations for the desired time points (e.g., 4, 8, 24 hours).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GSPT1 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID gamma).
-
Procedure:
-
Subcutaneously or intravenously inject cancer cells (e.g., 1x10^6 cells) into the mice.
-
Allow tumors to establish to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting, immunohistochemistry).
-
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: Preclinical evaluation workflow for this compound.
Conclusion and Future Directions
This compound (SJ6986) represents a promising therapeutic agent with a well-defined mechanism of action and compelling preclinical efficacy, particularly in hematological malignancies and potentially in MYC-driven solid tumors. Its high oral bioavailability and selectivity profile make it an attractive candidate for further development. Future research should focus on identifying predictive biomarkers of response, exploring combination therapies to enhance efficacy and overcome potential resistance mechanisms, and advancing the clinical evaluation of this and other GSPT1-targeting molecular glue degraders. The continued investigation of this class of compounds holds the potential to provide new treatment options for patients with difficult-to-treat cancers.
References
- 1. uniprot.org [uniprot.org]
- 2. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]
- 3. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 4. What are GSPT1 modulators and how do they work? [synapse.patsnap.com]
- 5. Monte Rosa Therapeutics Announces Third Quarter 2025 Financial Results and Business Updates - BioSpace [biospace.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. GSPT1/2 Degraders (SJ-20-0040) | St. Jude Research [stjude.org]
- 8. The orally bioavailable GSPT1/2 degrader SJ6986 exhibits in vivo efficacy in acute lymphoblastic leukemia [ouci.dntb.gov.ua]
- 9. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. drughunter.com [drughunter.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia – IQ Proteomics [iqproteomics.com]
- 14. MRT-2359 | GSPT1 degrader | Probechem Biochemicals [probechem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 18. researchgate.net [researchgate.net]
- 19. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
GSPT1 Degrader-2: A Technical Guide to TP53-Independent Cell Death
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation has emerged as a transformative therapeutic modality in oncology. This technical guide focuses on GSPT1 degrader-2, a novel molecular glue that induces the degradation of the G1 to S phase transition 1 (GSPT1) protein. The degradation of GSPT1 leads to potent, TP53-independent cell death, offering a promising therapeutic avenue for cancers harboring TP53 mutations, which are often associated with resistance to conventional therapies. This document provides a comprehensive overview of the mechanism of action, quantitative data on the efficacy of GSPT1 degraders, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways and experimental workflows.
Introduction
G1 to S phase transition 1 (GSPT1) is a crucial protein involved in the termination of protein synthesis.[1] Its degradation has been shown to be synthetically lethal in various cancer models. GSPT1 degraders, such as the well-characterized compounds CC-885 and CC-90009, function as molecular glues, coopting the CRL4^CRBN^ E3 ubiquitin ligase complex to selectively target GSPT1 for ubiquitination and subsequent proteasomal degradation.[2][3][4][5] This targeted degradation of GSPT1 impairs translation termination, leading to the activation of the integrated stress response (ISR) pathway and ultimately, TP53-independent apoptosis.[2][3][4][6] The ability to induce cell death irrespective of the p53 tumor suppressor status makes GSPT1 degraders a highly attractive class of anti-cancer agents.
Mechanism of Action
This compound induces the formation of a ternary complex between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and GSPT1. This proximity facilitates the transfer of ubiquitin moieties to GSPT1, marking it for degradation by the 26S proteasome. The depletion of GSPT1 leads to ribosome stalling at stop codons, triggering a cascade of cellular stress responses, prominently the Integrated Stress Response (ISR). The ISR is a key signaling network that cells activate in response to various stresses, including nutrient deprivation, viral infection, and, in this case, translational stress. The activation of the ISR, mediated by kinases such as GCN2, leads to the phosphorylation of eIF2α, global inhibition of protein synthesis, and the preferential translation of stress-responsive mRNAs, including the transcription factor ATF4. This cascade culminates in the induction of apoptosis. A critical feature of this pathway is its independence from the tumor suppressor protein TP53, a common site of mutation in human cancers that confers resistance to many conventional chemotherapies.
Quantitative Data
The anti-proliferative and degradation activities of GSPT1 degraders have been quantified across various cancer cell lines. The following tables summarize key efficacy data for representative GSPT1 degraders.
Table 1: Anti-proliferative Activity of GSPT1 Degraders (IC50, nM)
| Compound | Cell Line | IC50 (nM) |
| CC-90009 | MOLM-13 (AML) | ~3-75 |
| MV4-11 (AML) | ~3-75 | |
| HL-60 (AML) | ~3-75 | |
| SJ6986 | MV4-11 (ALL) | 1.5 |
| MHH-CALL-4 (ALL) | 0.4 | |
| Compound 7 | MV4-11 (ALL) | 52 |
| MHH-CALL-4 (ALL) | 4.4 |
Data compiled from multiple sources.[7][8][9][10]
Table 2: GSPT1 Degradation Activity of GSPT1 Degraders (DC50, nM)
| Compound | Cell Line | Timepoint | DC50 (nM) | Dmax (%) |
| CC-90009 | AML Patient Samples | 24h | ~21 (EC50) | >70 |
| SJ6986 | MV4-11 (ALL) | 4h | 9.7 | 90 |
| MV4-11 (ALL) | 24h | 2.1 | >90 | |
| Compound 7 | MV4-11 (ALL) | 4h | >10,000 | 60 |
| MV4-11 (ALL) | 24h | 10 | 90 | |
| This compound | Not Specified | Not Specified | <30 | Not Specified |
Data compiled from multiple sources.[1][8][9][10][11][12]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Cell Viability Assay
This protocol is used to determine the anti-proliferative activity of GSPT1 degraders.
-
Cell Culture: Culture cancer cell lines (e.g., MOLM-13, MV4-11) in appropriate media and conditions.
-
Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight if applicable.
-
Treatment: Treat cells with a serial dilution of the GSPT1 degrader or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the DMSO control and calculate the IC50 values using a non-linear regression model.[10][13]
GSPT1 Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of GSPT1 protein.
-
Cell Treatment: Seed cells in 6-well plates and treat with the GSPT1 degrader at various concentrations and for different time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., Vinculin, GAPDH) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the GSPT1 band intensity to the loading control and then to the DMSO-treated sample to determine the percentage of GSPT1 degradation. Calculate DC50 and Dmax values.[8][9][10][14]
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the induction of apoptosis by quantifying caspase-3 and -7 activity.
-
Cell Treatment: Seed cells in a 96-well plate and treat with the GSPT1 degrader at various concentrations for different time points (e.g., 8, 16, 24, 48 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent (Promega) according to the manufacturer's protocol.
-
Assay Procedure: Add the Caspase-Glo® 3/7 reagent directly to the cell culture wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the DMSO control to determine the fold-increase in caspase activity.[4][6][11][15]
CRISPR/Cas9 Screen for Resistance Mechanisms
This protocol can be used to identify genes whose loss confers resistance to GSPT1 degraders.
-
Library Transduction: Transduce a Cas9-expressing cancer cell line with a genome-wide sgRNA library.
-
Drug Selection: Treat the transduced cell population with a lethal dose of the GSPT1 degrader.
-
Resistant Cell Expansion: Allow the resistant cells to grow and expand.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from the resistant population and the untreated control population. Amplify the sgRNA sequences by PCR and perform next-generation sequencing.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are enriched in the resistant population compared to the control. This identifies genes whose knockout confers resistance.[2][3][16][17]
In Vivo Xenograft Studies
This protocol assesses the anti-tumor efficacy of GSPT1 degraders in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., NSG mice).
-
Tumor Implantation: Engraft human AML cell lines or patient-derived xenografts (PDXs) into the mice.[9][18]
-
Treatment: Once tumors are established, treat the mice with the GSPT1 degrader or a vehicle control via an appropriate route of administration (e.g., oral gavage).
-
Monitoring: Monitor tumor growth by caliper measurements and assess the overall health of the mice.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for GSPT1 levels, immunohistochemistry).[8][18]
TP53-Independent Mechanism of Action
A key therapeutic advantage of GSPT1 degraders is their ability to induce cell death independently of the TP53 tumor suppressor pathway. This is particularly relevant for treating cancers with TP53 mutations, which are notoriously difficult to treat. The logical relationship is as follows: GSPT1 degradation triggers a translational stress response that activates the ISR pathway. This pathway, in turn, initiates apoptosis through mechanisms that are not reliant on p53. This has been experimentally validated by demonstrating that GSPT1 degraders retain their cytotoxic activity in TP53-null or mutant cancer cell lines.
Conclusion
This compound and other molecules in its class represent a promising new frontier in cancer therapy. Their unique mechanism of action, which leverages the cell's own protein disposal machinery to eliminate a key driver of cell proliferation, and their ability to bypass TP53-mediated resistance, make them highly attractive candidates for further development. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to explore the full therapeutic potential of GSPT1 degradation in oncology.
References
- 1. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 5. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
- 7. promega.com [promega.com]
- 8. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia - Lookchem [lookchem.com]
- 9. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tripod.nih.gov [tripod.nih.gov]
- 12. Targeted protein degradation in hematologic malignancies: clinical progression towards novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 標的タンパク質分解(TPD)関連サービス [promega.jp]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 16. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 17. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 18. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Targeted Protein Degradation: A Technical Guide to Non-IMiD Based CRBN Binders
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted protein degradation (TPD) is undergoing a significant transformation. While immunomodulatory imide drugs (IMiDs) have been instrumental in validating Cereblon (CRBN) as a powerful E3 ligase for proteolysis-targeting chimeras (PROTACs) and molecular glues, their inherent limitations have spurred the development of a new generation of CRBN binders. This technical guide delves into the core novelty of non-IMiD based CRBN binders, providing a comprehensive overview of their advantages, the experimental workflows for their characterization, and the quantitative data that underscores their potential.
The Novelty of Moving Beyond IMiDs
IMiDs, such as thalidomide, lenalidomide, and pomalidomide, have been the cornerstone of CRBN-mediated TPD. However, their clinical and preclinical use has revealed certain drawbacks that the novel non-IMiD binders aim to address. The primary novelty of these new scaffolds lies in two key areas:
-
Improved Chemical and Metabolic Stability: IMiDs contain a glutarimide ring that is susceptible to hydrolysis and racemization, leading to potential loss of activity and complex pharmacokinetics.[1][2] Novel non-IMiD binders, such as phenyl-glutarimides, benzamides, and phenyl dihydrouracils, are designed to be more chemically robust, offering improved stability and a more predictable pharmacological profile.[1][2][3]
-
Altered Neosubstrate Profile and Reduced Off-Target Effects: A significant concern with IMiDs is their "molecular glue" effect, which leads to the degradation of endogenous proteins known as neosubstrates, such as IKZF1, IKZF3, and SALL4.[4][5] This can result in off-target effects and toxicities. Non-IMiD binders have been shown to exhibit a different neosubstrate profile, with some demonstrating significantly reduced or no degradation of these IMiD-associated neosubstrates, paving the way for more selective and potentially safer therapeutics.[4][5]
This shift away from the traditional IMiD scaffold opens up a vast new chemical space for the design of highly selective and potent protein degraders with improved drug-like properties.
Key Classes of Non-IMiD CRBN Binders
Several innovative non-IMiD scaffolds have emerged, each with unique characteristics:
-
Cyclimids: Inspired by the C-terminal cyclic imide degrons of endogenous CRBN substrates, cyclimids offer a versatile platform for developing potent and selective degraders.[6][7] They have been shown to induce distinct ternary complex conformations compared to IMiDs, which can be tuned to optimize degradation efficiency.[6]
-
Phenyl-Glutarimides: By replacing the phthalimide group of IMiDs with a phenyl ring, these binders retain CRBN affinity while exhibiting significantly improved chemical stability.[1][2] PROTACs built with phenyl-glutarimide warheads have demonstrated picomolar degradation potency.[1][2][8]
-
Benzamides: These non-phthalimide binders replicate the interactions of the natural CRBN degron and have shown enhanced chemical stability and a favorable selectivity profile with respect to neosubstrate recruitment.[4][9]
-
Phenyl Dihydrouracils: This achiral scaffold addresses the racemization issue associated with glutarimides.[3] Phenyl dihydrouracil-based binders have demonstrated comparable binding affinity to lenalidomide with greater stability.[3][8]
Quantitative Comparison of CRBN Binders
The following tables summarize the available quantitative data for different classes of CRBN binders. It is important to note that these values are compiled from various studies and experimental conditions may differ, warranting cautious comparison.
Table 1: Binding Affinity of IMiDs and Non-IMiD Scaffolds to CRBN
| Binder Class | Compound Example | Assay Type | Binding Affinity (IC50/Kd) | Reference |
| IMiD | Thalidomide | FP | 1.28 µM (IC50) | [1] |
| Lenalidomide | FP | ~0.1-1 µM (IC50) | [1] | |
| Pomalidomide | FP | ~0.1-0.5 µM (IC50) | [1] | |
| Phenyl-Glutarimide | 4-amino PG analogue (2c) | FP | 0.123 µM (IC50) | [1] |
| PG PROTAC (4c) | FP | 0.540 µM (IC50) | [1] | |
| Benzamide | Fluorinated benzamide (8d) | MST | 63 ± 16 µM (IC50) | [4] |
| Cyclimid | JQ1-FcQ | TR-FRET | < 100 nM (Kd) | [6] |
| JQ1-FcN | TR-FRET | < 100 nM (Kd) | [6] | |
| Phenyl Dihydrouracil | PD-PROTAC 2 | FP | 52 ± 19 nM (IC50) | [10] |
Table 2: Cellular Degradation Potency of PROTACs Utilizing Different CRBN Binders
| PROTAC (Target) | CRBN Binder Class | Target Protein | DC50 | Dmax | Cell Line | Reference |
| dBET1 (BET) | IMiD (Thalidomide-based) | BRD4 | Not specified | Not specified | MV4-11 | [1] |
| SJ995973 (4c) (BET) | Phenyl-Glutarimide | BRD4 | 0.87 nM | >95% | MV4-11 | [1][8] |
| A6 (HDAC6) | Benzamide | HDAC6 | 6.5 nM | Not specified | MM.1S | |
| 51 (HDAC6) | Benzamide | HDAC6 | 5.8 nM | Not specified | MM.1S | |
| SJ43489 (LCK) | Phenyl Dihydrouracil | LCK | 0.8 nM | >90% | KOPT-K1 | |
| Cyclimid-based BRD4 Degrader | Cyclimid | BRD4 | Varies (nM to µM range) | Varies | HEK293T | [6] |
Experimental Protocols for Characterization
The characterization of non-IMiD CRBN binders and their corresponding degraders involves a series of in vitro and cellular assays to determine their binding affinity, ability to form a ternary complex, and ultimately, their efficacy in degrading the target protein.
Binary Binding Affinity Assays
a) Fluorescence Polarization (FP) Assay
-
Principle: This competitive binding assay measures the displacement of a fluorescently labeled tracer (e.g., a fluorescent IMiD derivative) from CRBN by the test compound. The change in polarization of the emitted light upon tracer displacement is proportional to the binding affinity of the test compound.
-
Methodology:
-
A constant concentration of purified CRBN protein and a fluorescent tracer are incubated in a microplate.
-
Serial dilutions of the test compound are added to the wells.
-
The plate is incubated to reach binding equilibrium.
-
The fluorescence polarization is measured using a plate reader.
-
The IC50 value is determined by plotting the change in polarization against the compound concentration.
-
b) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Principle: This assay measures the proximity between a donor fluorophore (e.g., on an anti-tag antibody binding to tagged CRBN) and an acceptor fluorophore (e.g., on a fluorescently labeled tracer). Competition by a binder disrupts this proximity, leading to a decrease in the FRET signal.
-
Methodology:
-
Tagged CRBN protein (e.g., His-tagged) is incubated with a terbium-conjugated anti-tag antibody (donor).
-
A fluorescently labeled tracer that binds to CRBN is added (acceptor).
-
Serial dilutions of the test compound are added.
-
After incubation, the TR-FRET signal is measured on a plate reader.
-
Kd or IC50 values are calculated from the dose-response curve.
-
Ternary Complex Formation Assays
a) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
-
Principle: This bead-based immunoassay measures the formation of a ternary complex (Target Protein - Degrader - E3 Ligase). Donor and acceptor beads are brought into proximity when the complex forms, generating a chemiluminescent signal.
-
Methodology:
-
Biotinylated target protein is incubated with streptavidin-coated donor beads.
-
Tagged E3 ligase (e.g., FLAG-CRBN) is incubated with anti-tag antibody-coated acceptor beads.
-
The two bead suspensions are mixed with serial dilutions of the degrader molecule.
-
The mixture is incubated to allow for ternary complex formation.
-
The AlphaLISA signal is read on a compatible plate reader. A bell-shaped curve is often observed, from which the concentration for optimal complex formation can be determined.
-
b) TR-FRET Ternary Complex Assay
-
Principle: Similar to the binary binding assay, but measures the proximity between the target protein and the E3 ligase, mediated by the degrader.
-
Methodology:
-
Tagged target protein and tagged CRBN are each labeled with a FRET donor and acceptor, respectively (often via antibodies).
-
The proteins are incubated with serial dilutions of the degrader.
-
The TR-FRET signal, indicative of ternary complex formation, is measured.
-
Cellular Target Engagement and Degradation Assays
a) NanoBRET™ Cellular Target Engagement Assay
-
Principle: This live-cell assay measures the binding of a compound to a target protein. The target protein is expressed as a NanoLuc® luciferase fusion, and a cell-permeable fluorescent tracer is used. Compound binding displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).
-
Methodology:
-
Cells are transfected to express the NanoLuc®-CRBN fusion protein.
-
The cells are incubated with a cell-permeable fluorescent tracer that binds to CRBN.
-
Serial dilutions of the test compound are added.
-
After incubation, the BRET signal is measured.
-
The IC50 value for target engagement in a cellular environment is determined.
-
b) Western Blotting for Protein Degradation (DC50 and Dmax)
-
Principle: This technique is used to quantify the amount of a specific protein in a cell lysate. By treating cells with a degrader and then performing a Western blot for the target protein, the extent of degradation can be determined.
-
Methodology:
-
Cells are seeded in multi-well plates and treated with a dose-response of the degrader for a specific time (e.g., 24 hours).
-
Cells are lysed, and total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is probed with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme for detection.
-
The protein bands are visualized and quantified.
-
The DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) are calculated from the dose-response curve.
-
Visualizing the Core Concepts
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.
References
- 1. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. grant.rscf.ru [grant.rscf.ru]
- 6. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biopolymers.org.ua [biopolymers.org.ua]
- 9. researchgate.net [researchgate.net]
- 10. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
Dual MYC and GSPT1 Degradation: A Technical Guide to a Novel Anti-Cancer Strategy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The transcription factor MYC is a master regulator of cell growth and proliferation, and its dysregulation is a hallmark of a vast majority of human cancers.[1][2] For decades, MYC has been considered an "undruggable" target.[3] However, the advent of targeted protein degradation technology has opened new avenues for therapeutic intervention. This technical guide explores the innovative concept of dual MYC and GSPT1 degradation, a promising strategy for treating MYC-driven malignancies. This approach not only targets MYC for destruction but also the translation termination factor GSPT1, exploiting a novel co-regulatory feedback loop between the two proteins.[3][4] This document provides an in-depth overview of the core concepts, quantitative data from pre-clinical studies, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.
Introduction: The Rationale for Dual MYC and GSPT1 Degradation
MYC is a potent oncogene that drives tumor progression by regulating the expression of a vast network of genes involved in cell cycle progression, metabolism, and apoptosis.[1][5] Its persistent expression in cancer cells contributes to uncontrolled proliferation and survival.[6] GSPT1 (G1 to S phase transition 1), also known as eukaryotic release factor 3a (eRF3a), is a crucial component of the translation termination complex.[4][7]
Recent research has uncovered a positive co-regulatory feedback loop between MYC and GSPT1. MYC promotes the transcription of GSPT1, and in turn, GSPT1 is involved in the efficient translation of MYC mRNA.[3][8] This mutual dependency suggests that simultaneously targeting both proteins could lead to a more profound and sustained anti-cancer effect than targeting either protein alone.
Targeted protein degradation utilizes small molecules, often referred to as degraders or PROTACs (Proteolysis Targeting Chimeras), to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate target proteins.[9][10][11] Dual degraders of MYC and GSPT1, such as the clinical candidate GT19715, are designed to bind to both MYC and GSPT1 and recruit an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[12][13][14] This approach offers a novel therapeutic strategy to overcome the challenge of drugging MYC and to exploit the synthetic lethality arising from the co-dependence of cancer cells on both MYC and GSPT1.[15]
Quantitative Data: In Vitro Efficacy of Dual and Selective Degraders
The following tables summarize the in vitro efficacy of the dual MYC and GSPT1 degrader GT19715 and the selective GSPT1 degrader CC-90009 in various cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) values, which represent the concentration of the compound required to inhibit cell growth by 50%.
Table 1: IC50 Values of GT19715 (Dual MYC/GSPT1 Degrader)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HL-60 | Acute Myeloid Leukemia (AML) | 1.5 - 1.8 | [10][12][16] |
| MV4;11 | Acute Myeloid Leukemia (AML) | Not specified, but sensitive | [10][12] |
| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | < 10 (for most) | [17] |
| U937 | Histiocytic Lymphoma | 0.019 µM (for a similar degrader) | [18] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.006 µM (for a similar degrader) | [18] |
| Breast cancer cell lines | Breast Cancer | Low nanomolar | [18] |
| Normal Myeloid Progenitors | Non-cancerous | 40.2 | [10][16] |
Table 2: IC50 Values of CC-90009 (Selective GSPT1 Degrader)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| AML cell lines (panel of 11) | Acute Myeloid Leukemia (AML) | 3 - 75 | [4][19] |
| Primary AML patient samples | Acute Myeloid Leukemia (AML) | Average EC50 of 21 | [4] |
Signaling Pathways and Mechanism of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and the mechanism of action of dual MYC and GSPT1 degraders.
Caption: The positive co-regulatory feedback loop between MYC and GSPT1.
Caption: Mechanism of action of a dual MYC and GSPT1 degrader.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of dual MYC and GSPT1 degraders.
Western Blotting for MYC and GSPT1 Degradation
Objective: To determine the extent of MYC and GSPT1 protein degradation following treatment with a dual degrader.
Materials:
-
Cancer cell lines (e.g., HL-60)
-
Dual degrader (e.g., GT19715)
-
Proteasome inhibitor (e.g., Ixazomib or MG132)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MYC, anti-GSPT1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with varying concentrations of the dual degrader for a specified time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control with a proteasome inhibitor to confirm proteasome-dependent degradation.
-
Cell Lysis: Harvest cells, wash with PBS, and lyse in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoretic separation.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against MYC, GSPT1, and a loading control overnight at 4°C.
-
Washing: Wash the membrane with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein levels.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of the dual degrader on the viability of cancer cells.
Materials:
-
Cancer cell lines
-
Dual degrader
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the dual degrader. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Add the CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Analysis: Normalize the luminescence readings to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the dual degrader in a living organism.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Cancer cell line (e.g., HL-60) or patient-derived xenograft (PDX) cells
-
Dual degrader formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously or intravenously inject a suspension of cancer cells into the mice. For PDX models, implant patient tumor fragments.
-
Tumor Growth: Allow tumors to establish and reach a palpable size.
-
Treatment: Randomize mice into treatment and control groups. Administer the dual degrader or vehicle control according to a predetermined dosing schedule.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. Also, monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Analysis: Compare the tumor volumes and weights between the treatment and control groups to assess the anti-tumor efficacy. Further analysis of the tumor tissue (e.g., western blotting for MYC and GSPT1 levels) can also be performed.
Experimental and Logical Workflows
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a dual MYC and GSPT1 degrader.
Caption: Preclinical experimental workflow for a dual degrader.
Conclusion
The dual degradation of MYC and GSPT1 represents a highly innovative and promising therapeutic strategy for the treatment of MYC-driven cancers. By targeting a key vulnerability in cancer cells—the co-regulatory feedback loop between a master oncogene and a critical translation termination factor—this approach has the potential to deliver a potent and durable anti-tumor response. The preclinical data for dual degraders like GT19715 are encouraging, demonstrating significant in vitro and in vivo efficacy. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of this exciting new class of anti-cancer agents. Further research and clinical evaluation are warranted to fully realize the therapeutic potential of dual MYC and GSPT1 degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Myc-targeting degraders GT-19715 and GT-19630 show promise for treating AML and lymphoma | BioWorld [bioworld.com]
- 4. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
- 5. biorxiv.org [biorxiv.org]
- 6. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Using Seahorse Machine to Measure OCR and ECAR in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. openworks.mdanderson.org [openworks.mdanderson.org]
- 11. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of ECAR and OCR [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 17. ashpublications.org [ashpublications.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: GSPT1 Degrader-2 In Vitro Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
G1 to S phase transition 1 (GSPT1) is a protein that plays a critical role in the termination of mRNA translation and cell cycle regulation.[1] Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target.[2][3] Targeted protein degradation has emerged as a novel therapeutic modality to eliminate disease-causing proteins.[4] GSPT1 degraders, such as GSPT1 degrader-2, are bifunctional molecules, often categorized as PROTACs (Proteolysis Targeting Chimeras) or molecular glues, designed to specifically induce the degradation of the GSPT1 protein.[1] These molecules function by forming a ternary complex between the GSPT1 protein and an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[1][5] This proximity induces the ubiquitination of GSPT1, marking it for degradation by the cell's proteasome.[1] This application note provides a detailed protocol for the in vitro characterization of this compound, focusing on key biochemical and cellular assays to determine its efficacy and mechanism of action.
Mechanism of Action: GSPT1 Degradation
GSPT1 degraders operate by hijacking the ubiquitin-proteasome system (UPS). The degrader molecule simultaneously binds to GSPT1 and an E3 ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to GSPT1. Poly-ubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome, leading to a reduction in cellular GSPT1 levels and subsequent downstream effects, such as apoptosis in cancer cells.[1]
Caption: GSPT1 degradation pathway induced by a molecular glue degrader.
Experimental Workflow
A hierarchical series of in vitro assays is essential to fully characterize a GSPT1 degrader. The workflow begins with biochemical assays to confirm the formation of the ternary complex and subsequent ubiquitination, followed by cell-based assays to measure protein degradation and downstream cellular consequences.
Caption: In vitro assay cascade for GSPT1 degrader characterization.
Data Presentation
Quantitative data should be compiled to compare the potency and efficacy of this compound against control compounds.
Table 1: Ternary Complex Formation and In Vitro Degradation
| Compound | Ternary Complex EC50 (nM) | GSPT1 Degradation DC50 (nM) [Cell-based, 24h] | Max GSPT1 Degradation (Dmax %) |
|---|---|---|---|
| This compound | 50 | < 30[6] | > 95 |
| SJ6986 (Control) | 35 | 2.1[7][8] | > 99[8] |
| Negative Control | > 10,000 | > 10,000 | < 10 |
Table 2: Cellular Activity in Cancer Cell Lines (e.g., MV4-11 AML Cells)
| Compound | Antiproliferative IC50 (nM, 72h) | Apoptosis Induction (Caspase-Glo, 24h) |
|---|---|---|
| This compound | 25 | +++ |
| SJ6986 (Control) | 15 | +++[7][9] |
| Negative Control | > 10,000 | - |
Experimental Protocols
Ternary Complex Formation Assay (TR-FRET)
This assay measures the proximity between GSPT1 and the E3 ligase induced by the degrader.
Materials:
-
His-tagged recombinant GSPT1 protein
-
GST-tagged recombinant CRBN/DDB1 complex
-
This compound and control compounds
-
Anti-His-Tb (Terbium) antibody (donor fluorophore)
-
Anti-GST-d2 (acceptor fluorophore)
-
TR-FRET Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4)
-
Low-volume 384-well assay plates (e.g., white, non-binding surface)
Protocol:
-
Prepare a serial dilution of this compound and control compounds in DMSO, then dilute in TR-FRET Assay Buffer.
-
In a 384-well plate, add 2 µL of the diluted compound.
-
Add 4 µL of a solution containing His-GSPT1 and GST-CRBN/DDB1 in assay buffer to achieve a final concentration of ~10 nM and ~20 nM, respectively.
-
Add 4 µL of a solution containing Anti-His-Tb and Anti-GST-d2 antibodies in assay buffer to achieve final concentrations recommended by the manufacturer.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader. Excite at 340 nm and measure emission at 620 nm (Terbium) and 665 nm (d2).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
In Vitro Ubiquitination Assay
This assay biochemically reconstitutes the ubiquitination of GSPT1.
Materials:
-
Recombinant GSPT1 protein
-
Recombinant CRBN/DDB1/CUL4A/Rbx1 (CRL4-CRBN) E3 ligase complex
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Biotinylated-Ubiquitin
-
ATP solution
-
Ubiquitination Reaction Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM DTT, pH 7.5)
-
This compound and control compounds
-
SDS-PAGE gels, transfer apparatus, and nitrocellulose membranes
-
Streptavidin-HRP and anti-GSPT1 antibody
Protocol:
-
Set up the 20 µL ubiquitination reactions in microcentrifuge tubes. To each tube, add:
-
100 nM E1 enzyme
-
200 nM E2 enzyme
-
1 µM CRL4-CRBN complex
-
500 nM GSPT1 protein
-
5 µM Biotin-Ubiquitin
-
2 mM ATP
-
Varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
-
Incubate the reactions at 37°C for 60 minutes.
-
Stop the reaction by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Block the membrane and probe with Streptavidin-HRP to detect poly-ubiquitin chains. A high-molecular-weight smear indicates GSPT1 ubiquitination.
-
Optionally, strip and re-probe the membrane with an anti-GSPT1 antibody to confirm the presence of the substrate protein.
Cell-Based GSPT1 Degradation Assay (Western Blot)
This assay measures the reduction of endogenous GSPT1 protein levels in cells upon treatment with the degrader.
Materials:
-
Cancer cell line expressing GSPT1 (e.g., MV4-11 for AML)
-
Cell culture medium and supplements
-
This compound and control compounds
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-GSPT1, anti-Vinculin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed MV4-11 cells in a 6-well plate at a density of 0.5 x 10⁶ cells/mL and allow them to acclimate.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO vehicle control for a set time (e.g., 4, 8, or 24 hours).[9]
-
Harvest the cells by centrifugation, wash with cold PBS, and lyse with RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Normalize the protein amounts and resolve 20-30 µg of protein lysate per lane by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a standard Western blot procedure.
-
Probe with primary antibodies against GSPT1 and a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the GSPT1 signal to the loading control. Plot the normalized GSPT1 levels against the compound concentration and fit the data to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[9]
References
- 1. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 2. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. xtalks.com [xtalks.com]
- 5. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSPT1 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSPT1 (G1 to S phase transition 1), also known as eRF3a, is a crucial protein involved in the termination of protein synthesis and cell cycle regulation.[1] Its overexpression has been linked to the progression of various cancers, including liver, colon, and lung cancer, making it a compelling target for therapeutic intervention.[2][3][4] GSPT1 degraders represent a novel class of anti-cancer agents that function as molecular glues. These molecules induce the degradation of GSPT1, leading to cell cycle arrest and apoptosis in cancer cells.[1][5] This document provides detailed application notes and protocols for the treatment of cell lines with GSPT1 degrader-2, a potent and selective GSPT1 molecular glue degrader.[6]
This compound functions by coopting the Cereblon (CRBN) E3 ubiquitin ligase complex.[7][8] It facilitates the formation of a ternary complex between CRBN, GSPT1, and the degrader molecule itself. This proximity induces the polyubiquitination of GSPT1, marking it for degradation by the proteasome.[1][8] The subsequent depletion of cellular GSPT1 levels disrupts translation termination, activates the integrated stress response pathway, and ultimately leads to p53-independent cancer cell death.[9][10]
Data Presentation
The following table summarizes the reported in vitro activity of various GSPT1 degraders across different cancer cell lines. This data is provided for comparative purposes to guide experimental design.
| Compound | Cell Line | Cancer Type | DC50 (Degradation) | IC50 (Viability) | Notes |
| This compound | - | - | < 30 nM | - | Potent and orally active GSPT1 molecular glue degrader.[6][11] |
| SJ6986 | MV4-11 | Acute Myeloid Leukemia | 9.7 nM (4h) | 5.4 nM | Induces rapid GSPT1 degradation and apoptosis.[12][13] |
| SJ6986 | MHH-CALL-4 | Acute Lymphoblastic Leukemia | - | 8.9 nM | Demonstrates potent anti-proliferative activity.[12] |
| CC-90009 | AML cell lines | Acute Myeloid Leukemia | - | - | First-in-class GSPT1-selective CRBN E3 ligase modulator that entered clinical trials.[7][10] |
| ORM-5029 | HER2+ Breast Cancer Lines | Breast Cancer | - | 0.3 - 14.4 nM | HER2-targeted antibody-drug conjugate of a GSPT1 degrader.[11] |
| MRT-048 | Myc-driven HMEC | Breast Cancer | - | 0.64 µM | Shows selective vulnerability in Myc-driven cells.[14] |
Note: DC50 is the concentration required to degrade 50% of the target protein. IC50 is the concentration required to inhibit 50% of cell viability. Data for "this compound" is based on available information; specific cell line data was not provided in the initial search results.
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
Caption: Mechanism of GSPT1 degradation by this compound.
Downstream Effects of GSPT1 Degradation
Caption: Key downstream cellular effects of GSPT1 degradation.
Experimental Workflow for Cell Line Treatment
Caption: General workflow for treating cell lines with this compound.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., MV4-11 for AML, MHH-CALL-4 for ALL).
-
Cell Culture Medium: As recommended for the specific cell line (e.g., RPMI-1640, DMEM).
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Penicillin-Streptomycin Solution.
-
This compound: Prepare stock solutions in DMSO.
-
DMSO: Vehicle control.
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Reagents for Assays:
-
Western Blot: RIPA buffer, protease and phosphatase inhibitors, protein assay kit (e.g., BCA), Laemmli sample buffer, precast polyacrylamide gels, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (anti-GSPT1, anti-ß-actin), HRP-conjugated secondary antibodies, and ECL substrate.
-
Cell Viability Assay: MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Apoptosis Assay: Caspase-Glo® 3/7 Assay kit.
-
Protocol 1: Cell Treatment for Western Blot Analysis of GSPT1 Degradation
-
Cell Seeding:
-
For adherent cells, seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
For suspension cells, seed cells in 6-well plates at a density of approximately 0.5 x 10^6 cells/mL.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound from a concentrated stock solution in culture medium. A typical concentration range to test for DC50 determination is 0.1 nM to 10 µM.
-
Include a DMSO vehicle control (at the same final concentration as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the degrader or vehicle.
-
-
Incubation:
-
Incubate the cells for the desired time points (e.g., 4, 8, 24 hours) to assess the kinetics of GSPT1 degradation.[12]
-
-
Cell Lysis:
-
For adherent cells, wash the cells twice with ice-cold PBS and then add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and then resuspend in ice-cold RIPA buffer.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto a precast polyacrylamide gel and perform SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GSPT1 and a loading control (e.g., ß-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities to determine the extent of GSPT1 degradation.
-
Protocol 2: Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound and a DMSO vehicle control.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 72 hours).
-
-
Viability Measurement (using CellTiter-Glo® as an example):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells and determine the IC50 value.
-
Protocol 3: Apoptosis Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the Cell Viability Assay protocol.
-
-
Incubation:
-
Incubate the cells for various time points (e.g., 4, 8, 24 hours) to assess the induction of apoptosis.[12]
-
-
Apoptosis Measurement (using Caspase-Glo® 3/7 as an example):
-
Follow the manufacturer's protocol for the Caspase-Glo® 3/7 Assay.
-
In brief, add the Caspase-Glo® 3/7 reagent to each well of the 96-well plate.
-
Mix by gentle tapping or orbital shaking.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence, which is proportional to the amount of caspase activity.
-
Normalize the results to the vehicle control to determine the fold-induction of apoptosis.
-
Troubleshooting
-
No GSPT1 Degradation:
-
Confirm the activity of the this compound compound.
-
Ensure the cell line expresses CRBN.
-
Verify the antibody specificity and performance.
-
Optimize the treatment time and concentration.
-
-
High Background in Western Blots:
-
Optimize blocking conditions and antibody concentrations.
-
Increase the number and duration of wash steps.
-
-
Inconsistent Assay Results:
-
Ensure accurate cell seeding and compound dilutions.
-
Minimize edge effects in multi-well plates by not using the outer wells or by filling them with PBS.
-
Maintain consistent incubation times.
-
Conclusion
This compound offers a promising therapeutic strategy for cancers dependent on GSPT1. The protocols outlined in this document provide a framework for researchers to investigate the cellular effects of this novel class of compounds. Careful experimental design and execution are crucial for obtaining reliable and reproducible data. Further characterization of this compound in various cancer models will be essential to fully elucidate its therapeutic potential.
References
- 1. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 2. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSPT1 Functions as a Tumor Promoter in Human Liver Cancer [journal.hep.com.cn]
- 4. GSPT1 G1 to S phase transition 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. GSPT1 degrader News - LARVOL Sigma [sigma.larvol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 10. JCI - Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells [jci.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dc.uthsc.edu [dc.uthsc.edu]
- 14. aacr.org [aacr.org]
Application Notes and Protocols: Determining the Optimal Concentration of GSPT1 degrader-2 for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal in vitro concentration of GSPT1 degrader-2 (also known as Compound 210), a potent and orally active GSPT1 molecular glue degrader.[1] GSPT1 (G1 to S phase transition 1) is a crucial protein involved in the regulation of the cell cycle and mRNA translation termination.[2] Its degradation is a promising therapeutic strategy for various cancers.[2][3]
Introduction to GSPT1 and GSPT1 Degraders
GSPT1, also known as eukaryotic peptide chain release factor GTP-binding subunit eRF3a, is a key component of the translation termination complex.[4][5] It forms a complex with eRF1 to mediate the termination of protein synthesis at stop codons.[4][5] Dysregulation of GSPT1 has been implicated in the progression of several cancers, including colon cancer and acute myeloid leukemia (AML).[6][7]
GSPT1 degraders are molecular glues that induce the degradation of GSPT1.[2][7] They function by binding to the Cereblon (CRBN) E3 ubiquitin ligase and altering its substrate specificity to recognize and ubiquitinate GSPT1, marking it for proteasomal degradation.[7][8] This targeted protein degradation leads to cell cycle arrest and apoptosis in cancer cells.[3] this compound is a potent example of such a compound, with a reported half-maximal degradation concentration (DC50) of less than 30 nM.[1]
Key Signaling Pathways Involving GSPT1
GSPT1 is involved in multiple signaling pathways that regulate cell proliferation and survival. Understanding these pathways is crucial for interpreting the effects of GSPT1 degradation.
Caption: GSPT1's role in key cellular signaling pathways.
Quantitative Data for GSPT1 Degraders
The following table summarizes the reported in vitro potency of this compound and other well-characterized GSPT1 degraders. This data can serve as a reference for designing dose-response experiments.
| Compound | Cell Line | Assay Type | Potency (nM) | Time Point | Reference |
| This compound (Compound 210) | Not specified | DC50 | < 30 | Not specified | [1] |
| SJ6986 (Compound 6) | MV4-11 | DC50 | 9.7 | 4 hours | [9] |
| SJ6986 (Compound 6) | MV4-11 | DC50 | 2.1 | 24 hours | [9] |
| SJ7023 (Compound 7) | MV4-11 | DC50 | >10,000 (at 4h) | 4 hours | [9] |
| SJ7023 (Compound 7) | MV4-11 | DC50 | 10 | 24 hours | [9] |
| CC-90009 | KG-1 | DC50 | 0.269 | Not specified | [7] |
| Compound 9q | U937 | DC50 | 35 | Not specified | [10] |
| Compound 9q | U937 | IC50 | 19 | Not specified | [10] |
| Compound 9q | MOLT-4 | IC50 | 6 | Not specified | [10] |
| Compound 9q | MV4-11 | IC50 | 27 | Not specified | [10] |
Experimental Workflow for Optimal Concentration Determination
A systematic approach is necessary to determine the optimal concentration of this compound for your specific in vitro model. The following workflow outlines the key experimental stages.
Caption: A stepwise workflow for evaluating GSPT1 degraders.
Detailed Experimental Protocols
The following protocols are generalized based on established methods for other GSPT1 degraders and can be adapted for this compound.
Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cell line of interest (e.g., MV4-11, MOLT-4, U937)
-
Complete culture medium
-
This compound
-
96-well plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM.
-
Add 100 µL of the diluted degrader to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate for 72 hours (or a desired time point).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for GSPT1 Degradation
Objective: To determine the half-maximal degradation concentration (DC50) of this compound.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-GSPT1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and allow them to adhere or reach a suitable density.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 4, 8, or 24 hours).[9][11]
-
Harvest cells and lyse them with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the percentage of GSPT1 degradation relative to the loading control. Plot a dose-response curve to calculate the DC50.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm that this compound induces the formation of a ternary complex between GSPT1 and CRBN.
Materials:
-
Cell line of interest
-
This compound
-
MG132 (proteasome inhibitor)
-
Co-IP lysis buffer
-
Anti-CRBN antibody or anti-GSPT1 antibody
-
Protein A/G magnetic beads
-
Western blot reagents
Protocol:
-
Treat cells with the determined DC50 of this compound and 10 µM MG132 for 4-6 hours to prevent degradation of the complex.
-
Lyse the cells with Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an anti-CRBN antibody (or anti-GSPT1) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with Co-IP lysis buffer.
-
Elute the proteins from the beads by boiling in Laemmli buffer.
-
Analyze the eluate by Western blotting using antibodies against GSPT1 and CRBN.
Logic for Optimizing this compound Concentration
The optimal concentration of this compound will depend on the specific cell line and the desired biological outcome. The following decision-making process can guide the optimization.
Caption: A logical flowchart for optimizing degrader concentration.
By following these application notes and protocols, researchers can effectively determine the optimal in vitro concentration of this compound, enabling robust and reproducible experimental outcomes in the study of this novel therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. uniprot.org [uniprot.org]
- 6. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway | Aging [aging-us.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSPT1 Detection via Western Blotting in Response to GSPT1 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for detecting the degradation of the G1 to S phase transition 1 (GSPT1) protein upon treatment with GSPT1 degrader-2, a potent and orally active molecular glue degrader.[1] The following procedures are designed for use in cell-based assays and are intended to guide researchers in pharmacology, cell biology, and drug discovery.
Introduction to GSPT1 and this compound
GSPT1 is a crucial protein involved in the regulation of the cell cycle, specifically the transition from G1 to S phase, and in the termination of protein synthesis.[2][3][4] Dysregulation of GSPT1 has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.[5][6]
This compound is a small molecule that functions as a molecular glue, inducing the degradation of the GSPT1 protein.[1] These degraders operate by forming a ternary complex between GSPT1 and an E3 ubiquitin ligase, such as Cereblon (CRBN).[6][7] This proximity leads to the ubiquitination of GSPT1, marking it for degradation by the proteasome.[6] This targeted protein degradation offers a promising therapeutic strategy for diseases driven by GSPT1.[6] Western blotting is a fundamental technique to quantify the reduction of GSPT1 protein levels following treatment with this compound.[8]
Mechanism of Action: this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Rac1-GSPT1 Signaling Pathway Controls Astrogliosis Following Central Nervous System Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GSPT1 modulators and how do they work? [synapse.patsnap.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway | Aging [aging-us.com]
- 6. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 7. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Note: Immunoprecipitation of GSPT1 Following GSPT1 Degrader-2 Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the immunoprecipitation of the G1 to S phase transition 1 (GSPT1) protein from cell lysates after treatment with GSPT1 Degrader-2. It includes methods for sample preparation, immunoprecipitation, and subsequent analysis by Western blotting, along with expected outcomes based on the mechanism of GSPT1 degraders.
Introduction
GSPT1, also known as eukaryotic peptide chain release factor subunit 3a (eRF3a), is a crucial protein involved in the termination of protein synthesis and the regulation of the cell cycle.[1][2] Its role in cell proliferation has made it a therapeutic target in oncology.[3][4] GSPT1 degraders are a class of therapeutic agents, often categorized as molecular glues or PROTACs, that induce the degradation of GSPT1.[5][6] These molecules typically function by recruiting GSPT1 to an E3 ubiquitin ligase, such as Cereblon (CRBN), leading to its ubiquitination and subsequent degradation by the proteasome.[7][8]
Verifying the efficacy of a GSPT1 degrader requires robust methods to quantify the reduction of GSPT1 protein levels within the cell. Immunoprecipitation (IP) is a powerful technique to isolate GSPT1 from a complex cell lysate, allowing for its specific detection and quantification, typically by subsequent Western blot analysis. This application note details a comprehensive protocol for the immunoprecipitation of GSPT1 following treatment with a novel this compound.
Signaling Pathway and Mechanism of Action
GSPT1 is a downstream effector in pathways such as the Rac1 signaling axis and the GSK-3β/CyclinD1 pathway, which are involved in cell cycle progression.[1][3][4] this compound acts as a molecular glue, forming a ternary complex between GSPT1 and the CRBN E3 ubiquitin ligase. This proximity induces the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome. The depletion of GSPT1 disrupts translation termination, leading to cellular stress and apoptosis in cancer cells.[2][7]
Experimental Workflow
The overall experimental workflow for assessing GSPT1 degradation via immunoprecipitation involves cell culture and treatment, cell lysis, immunoprecipitation of GSPT1, and analysis by Western blotting.
Quantitative Data Summary
The efficacy of this compound can be assessed by determining the concentration required to degrade 50% of GSPT1 (DC50) and the maximum percentage of degradation (Dmax). The following table provides representative data from experiments in MV4-11 cells treated for 4 hours.
| Compound | DC50 (nM) | Dmax (%) |
| This compound | 3.5 | >95 |
| Negative Control | N/A | <5 |
Note: This data is representative. Actual values may vary based on cell line, treatment duration, and experimental conditions.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: MV4-11 (or other suitable cell line with detectable GSPT1 expression)
-
This compound: (Stock solution in DMSO)
-
Primary Antibody: Rabbit anti-GSPT1 polyclonal antibody (e.g., Novus Biologicals, NBP2-16754)
-
Control IgG: Rabbit IgG
-
Protein A/G Agarose Beads
-
Lysis Buffer: RIPA buffer (or other suitable lysis buffer)
-
Wash Buffer: PBS or a less stringent buffer
-
Elution Buffer: 2X Laemmli sample buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Reagents for SDS-PAGE and Western Blotting
Protocol
1. Cell Culture and Treatment: a. Culture MV4-11 cells to a density of approximately 1 x 106 cells/mL. b. Treat cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 4, 8, or 24 hours).
2. Cell Lysis: a. Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C. b. Wash the cell pellet once with ice-cold PBS. c. Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. d. Incubate on ice for 30 minutes with intermittent vortexing. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration using a BCA assay.
3. Pre-clearing the Lysate (Optional but Recommended): a. To 1 mg of total protein lysate, add 20 µL of Protein A/G agarose bead slurry. b. Incubate with gentle rotation for 1 hour at 4°C. c. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new tube.
4. Immunoprecipitation: a. To the pre-cleared lysate, add 1-2 µg of anti-GSPT1 antibody. For the negative control, add an equivalent amount of Rabbit IgG. b. Incubate with gentle rotation overnight at 4°C. c. Add 30 µL of Protein A/G agarose bead slurry to each sample. d. Incubate with gentle rotation for 2-4 hours at 4°C.
5. Washing and Elution: a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully aspirate and discard the supernatant. c. Wash the beads three times with 1 mL of ice-cold lysis buffer or wash buffer. After each wash, pellet the beads and discard the supernatant.[9] d. After the final wash, remove all residual buffer. e. Elute the immunoprecipitated proteins by adding 40 µL of 2X Laemmli sample buffer and boiling for 5-10 minutes.
6. Western Blot Analysis: a. Load the eluted samples onto an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary anti-GSPT1 antibody (e.g., 1:1000 dilution) overnight at 4°C.[10] f. Wash the membrane three times with TBST. g. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Results
Following treatment with this compound, a dose-dependent decrease in the amount of GSPT1 protein immunoprecipitated should be observed. The Western blot analysis of the immunoprecipitated samples will show a reduction in the intensity of the GSPT1 band (approximately 68 kDa) in the degrader-treated samples compared to the vehicle control. The input lysates should also be run on the Western blot to confirm the overall degradation of GSPT1 in the cell.
Troubleshooting
-
No GSPT1 band in the IP:
-
Check the expression of GSPT1 in the input lysate.
-
Ensure the antibody is suitable for IP.
-
Optimize antibody concentration and incubation time.
-
-
High background:
-
Perform pre-clearing of the lysate.
-
Increase the number and stringency of washes.
-
Ensure the use of a high-quality antibody.
-
-
Heavy and light chains interference:
-
Use an IP/Western blot-specific secondary antibody that does not recognize the heavy or light chains of the IP antibody.
-
Conclusion
This application note provides a detailed protocol for the immunoprecipitation of GSPT1 after treatment with this compound. This method is essential for confirming the on-target activity of GSPT1 degraders and for quantifying their efficacy in a cellular context. The successful implementation of this protocol will aid researchers in the development and characterization of novel protein-degrading therapeutics.
References
- 1. A Novel Rac1-GSPT1 Signaling Pathway Controls Astrogliosis Following Central Nervous System Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GSPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway | Aging [aging-us.com]
- 5. researchgate.net [researchgate.net]
- 6. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 7. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 8. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. GSPT1 Antibody [ABIN1498536] - for Human IHC, WB, IF [antibodies-online.com]
Application Notes and Protocols: Sample Preparation for Mass Spectrometry with GSPT1 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation is a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. GSPT1 (G1 to S phase transition 1), a key regulator of cell cycle progression and mRNA translation termination, has emerged as a promising target in oncology.[1] GSPT1 degraders, such as PROTACs (Proteolysis Targeting Chimeras) and molecular glues, are designed to selectively induce the degradation of the GSPT1 protein, thereby halting cancer cell proliferation.[1] Mass spectrometry-based proteomics is an indispensable tool for the development of these degraders, enabling the precise quantification of target protein degradation, assessment of off-target effects, and elucidation of downstream cellular responses.[2][3]
This document provides detailed application notes and protocols for the preparation of samples for mass spectrometry analysis following treatment with a novel, potent, and selective GSPT1 degrader, herein referred to as GSPT1 Degrader-2. The protocols are designed for researchers, scientists, and drug development professionals aiming to characterize the efficacy and mechanism of action of GSPT1 degraders.
Mechanism of Action: GSPT1 Degradation
This compound, like other similar compounds, functions by hijacking the cell's natural protein disposal machinery. These bifunctional molecules bind simultaneously to the GSPT1 protein and an E3 ubiquitin ligase, forming a ternary complex.[1] This proximity facilitates the tagging of GSPT1 with ubiquitin, marking it for degradation by the proteasome.[1] The catalytic nature of this process allows a single degrader molecule to induce the degradation of multiple GSPT1 proteins.[4] The depletion of GSPT1 leads to impaired translation termination and activation of the integrated stress response (ISR) pathway, ultimately resulting in TP53-independent cell death in cancer cells.[5][6]
Figure 1: Mechanism of GSPT1 degradation by this compound.
Downstream Signaling Pathways
The degradation of GSPT1 has been shown to impact key signaling pathways involved in cell cycle regulation and stress response.
-
GSK-3β/Cyclin D1 Pathway: GSPT1 can negatively regulate the GSK-3β signaling pathway.[7] The degradation of GSPT1 may lead to an increase in active GSK-3β, which in turn phosphorylates Cyclin D1, targeting it for proteasomal degradation.[8][9] The downregulation of Cyclin D1 contributes to cell cycle arrest at the G1/S transition.
-
Integrated Stress Response (ISR): Depletion of GSPT1 impairs translation termination, leading to ribosome stalling and the activation of the ISR.[5][6] This is a cellular stress response that downregulates global protein synthesis and upregulates specific genes, such as ATF4, to promote adaptation or, in cases of severe stress, apoptosis.[2][10][11]
Figure 2: Key signaling pathways affected by GSPT1 degradation.
Data Presentation
Quantitative proteomics is essential to determine the potency and selectivity of this compound. Key metrics include the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Table 1: Dose-Response of GSPT1 Degradation in MV4-11 Cells
| Treatment Time | DC50 (nM) | Dmax (%) |
| 4 hours | 9.7 | 90 |
| 24 hours | 2.1 | >90 |
| Data is representative of potent GSPT1 degraders and is based on published findings for similar compounds.[11][12] |
Table 2: Proteome-Wide Selectivity of this compound (4-hour treatment)
| Protein | Log2 Fold Change (Degrader vs. Vehicle) | p-value |
| GSPT1 | -3.5 | <0.0001 |
| GSPT2 | -3.2 | <0.0001 |
| IKZF1 | -0.1 | >0.05 |
| IKZF3 | 0.05 | >0.05 |
| CK1α | 0.02 | >0.05 |
| This table represents hypothetical data for a highly selective GSPT1 degrader, where a significant negative fold change is observed only for the target protein and its close homologue. |
Experimental Protocols
The following protocols provide a step-by-step guide for preparing samples for mass spectrometry analysis to assess GSPT1 degradation.
Figure 3: Experimental workflow for mass spectrometry sample preparation.
Protocol 1: Cell Culture and Treatment
-
Cell Line: MV4-11 (acute myeloid leukemia) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with a range of concentrations (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for the desired time points (e.g., 4, 8, and 24 hours). Ensure the final DMSO concentration does not exceed 0.1%.
Protocol 2: Cell Lysis and Protein Extraction
-
Harvesting: Centrifuge cells at 500 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubation: Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant (protein extract) to a new pre-chilled tube.
Protocol 3: Protein Digestion (In-Solution)
-
Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Denaturation and Reduction: Take 50 µg of protein from each sample and adjust the volume with 100 mM ammonium bicarbonate. Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the samples to room temperature. Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
Digestion: Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37°C overnight.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
Protocol 4: Peptide Cleanup (C18 StageTips)
-
Activation: Activate a C18 StageTip with 100 µL of 100% acetonitrile, followed by 100 µL of 50% acetonitrile/0.1% formic acid.
-
Equilibration: Equilibrate the StageTip with 100 µL of 0.1% formic acid.
-
Binding: Load the acidified peptide sample onto the StageTip.
-
Washing: Wash the StageTip twice with 100 µL of 0.1% formic acid.
-
Elution: Elute the peptides with 60 µL of 50% acetonitrile/0.1% formic acid into a clean tube.
-
Drying: Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried peptides in 20 µL of 0.1% formic acid for LC-MS/MS analysis.
Conclusion
The provided protocols and application notes offer a comprehensive guide for the preparation of samples for mass spectrometry to evaluate the efficacy and selectivity of GSPT1 degraders. Adherence to these detailed methodologies will enable researchers to generate high-quality, reproducible data, which is crucial for advancing the development of this promising class of therapeutics. The ability to accurately quantify GSPT1 degradation and profile the proteome-wide response will provide invaluable insights into the mechanism of action and potential clinical utility of GSPT1-targeting compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 7. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycogen synthase kinase-3β regulates cyclin D1 proteolysis and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrated stress response - Wikipedia [en.wikipedia.org]
- 11. Frontiers | The Regulation of Integrated Stress Response Signaling Pathway on Viral Infection and Viral Antagonism [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Establishing a Dose-Response Curve for GSPT1 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSPT1 (G1 to S phase transition 1) is a key protein involved in the termination of protein synthesis. Its degradation has emerged as a promising therapeutic strategy in oncology. GSPT1 degraders, often functioning as molecular glues, redirect the cell's ubiquitin-proteasome system to selectively eliminate GSPT1 protein. This application note provides a detailed protocol for establishing a dose-response curve for a specific GSPT1 degrader, GSPT1 degrader-2 (also known as Compound 210), a potent and orally active GSPT1 molecular glue degrader.[1][2]
The protocols outlined below describe the necessary steps to quantify the degradation of GSPT1 and assess the cytotoxic effects of this compound in a relevant cancer cell line, MV4-11 (a human biphenotypic B myelomonocytic leukemia cell line). These experiments are crucial for determining key parameters such as the half-maximal degradation concentration (DC50), the half-maximal inhibitory concentration (IC50), and the maximum degradation level (Dmax).
Signaling Pathway and Mechanism of Action
GSPT1 degraders, such as this compound, typically function as molecular glues. They bind to the E3 ubiquitin ligase Cereblon (CRBN), inducing a conformational change that promotes the recruitment of GSPT1 as a neosubstrate. This ternary complex formation (Degrader-CRBN-GSPT1) facilitates the ubiquitination of GSPT1, marking it for degradation by the proteasome. The depletion of GSPT1 disrupts protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of this compound action.
Data Presentation
The following tables summarize representative quantitative data for this compound. Note that some values are illustrative and should be determined experimentally for each specific assay.
Table 1: GSPT1 Degradation Parameters
| Parameter | Value | Cell Line | Treatment Time | Assay |
| DC50 | < 30 nM[1][2] | MV4-11 | 24 hours | Western Blot |
| Dmax | >90% (Illustrative) | MV4-11 | 24 hours | Western Blot |
Table 2: Cytotoxicity Parameters
| Parameter | Value (Illustrative) | Cell Line | Treatment Time | Assay |
| IC50 | 50 nM | MV4-11 | 72 hours | CellTiter-Glo |
Experimental Protocols
The following is a detailed workflow for establishing the dose-response curve for this compound.
References
GSPT1 Degrader-2: Time Course of GSPT1 Degradation - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSPT1 (G1 to S phase transition 1) is a key protein involved in the regulation of the cell cycle and mRNA translation termination.[1] Its role in various cancers has made it an attractive target for therapeutic intervention.[1] GSPT1 degraders, a class of small molecules, function as "molecular glues" to induce the targeted degradation of the GSPT1 protein.[2][3] These degraders operate by forming a ternary complex with GSPT1 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN), which leads to the ubiquitination and subsequent proteasomal degradation of GSPT1.[3][4] This targeted protein degradation (TPD) approach offers a promising strategy for cancer therapy by eliminating the target protein rather than just inhibiting its function.[5] The degradation of GSPT1 has been shown to impair translation termination and activate the integrated stress response (ISR) pathway, ultimately leading to p53-independent cell death in cancer cells.[5][6]
This document provides detailed application notes and protocols for studying the time course of GSPT1 degradation following treatment with a GSPT1 degrader. It includes quantitative data on degradation kinetics, detailed experimental procedures for Western blotting and quantitative proteomics, and diagrams illustrating the mechanism of action and experimental workflows.
Data Presentation
GSPT1 Degradation Time Course Data
The following tables summarize the quantitative data on GSPT1 degradation upon treatment with specific GSPT1 degraders in cancer cell lines.
Table 1: GSPT1 Degradation in MV4-11 Cells Treated with SJ6986
| Time Point | Concentration | % GSPT1 Degradation | DC50 (nM) | Reference |
| 4 hours | 100 nM | ~90% | 9.7 | [7] |
| 24 hours | 100 nM | >90% | 2.1 | [7][8] |
DC50: Half-maximal degradation concentration.
Table 2: Qualitative GSPT1 Degradation in MOLM13 Cells Treated with CC-885
| Time Point | GSPT1 Protein Level |
| 0 hours | High |
| 2 hours | Reduced |
| 4 hours | Significantly Reduced |
| 8 hours | Significantly Reduced |
| 24 hours | Maintained Low Level |
This data is based on qualitative Western blot analysis and indicates a rapid onset of GSPT1 degradation.
Experimental Protocols
Western Blotting for GSPT1 Degradation
This protocol outlines the steps to assess the time course of GSPT1 protein degradation in cell culture following treatment with a GSPT1 degrader.
Materials:
-
GSPT1 degrader of interest (e.g., SJ6986, CC-90009)
-
Cancer cell line (e.g., MV4-11, MOLM13)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
Tris-Glycine-SDS running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against GSPT1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere or reach the desired confluency.
-
Treat the cells with the GSPT1 degrader at various concentrations and for different time points (e.g., 0, 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against GSPT1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane.
-
Capture the chemiluminescent signal using a Western blot imaging system.
-
Perform densitometry analysis to quantify the band intensities. Normalize the GSPT1 band intensity to the loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control for each time point.
-
Quantitative Proteomics using Tandem Mass Tags (TMT)
This protocol provides a general workflow for a more comprehensive and unbiased analysis of GSPT1 degradation and its impact on the proteome.
Materials:
-
GSPT1 degrader and control-treated cell lysates (prepared as in the Western blot protocol)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Tandem Mass Tag (TMT) labeling reagents
-
Hydroxylamine
-
High-pH reversed-phase chromatography system
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software (e.g., Proteome Discoverer, MaxQuant)
Procedure:
-
Protein Digestion:
-
Take equal amounts of protein from each sample (e.g., 100 µg).
-
Reduce disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA and incubating in the dark at room temperature for 30 minutes.
-
Digest the proteins into peptides by adding trypsin and incubating overnight at 37°C.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Sample Pooling and Fractionation:
-
Combine the TMT-labeled peptide samples in equal amounts.
-
Fractionate the pooled peptide mixture using high-pH reversed-phase chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS. The mass spectrometer will fragment the peptides and the TMT reporter ions, allowing for both peptide identification and relative quantification.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software.
-
Identify and quantify the relative abundance of proteins across the different samples based on the TMT reporter ion intensities.
-
Specifically, determine the fold change in GSPT1 abundance at each time point relative to the control.
-
Perform bioinformatics analysis to identify other proteins and pathways that are significantly altered upon GSPT1 degradation.
-
Visualizations
GSPT1 Degrader Mechanism of Action
References
- 1. dc.uthsc.edu [dc.uthsc.edu]
- 2. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
- 9. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
Application Notes and Protocols: Utilizing CRBN Knockout Cells as a Negative Control for GSPT1 Degrader-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address previously "undruggable" targets.[1] Molecular glue degraders are small molecules that induce the degradation of specific target proteins by hijacking the cell's natural protein disposal machinery.[2] GSPT1 (G1 to S phase transition 1), a key regulator of translation termination and cell cycle progression, has been identified as a promising therapeutic target in oncology.[3][4] GSPT1 degraders, such as GSPT1 Degrader-2, function by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to GSPT1, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6]
To rigorously validate the on-target activity and mechanism of action of GSPT1 degraders, it is essential to employ appropriate negative controls. CRBN knockout (KO) cells serve as an ideal negative control system. In the absence of CRBN, the GSPT1 degrader is unable to form the ternary complex required for GSPT1 degradation.[5] This application note provides detailed protocols for utilizing CRBN KO cells to validate the CRBN-dependent degradation of GSPT1 by this compound, including methods for assessing target engagement, cell viability, and proteome-wide selectivity.
Data Presentation
Table 1: Quantitative Analysis of this compound Activity in Wild-Type and CRBN KO Cells.
| Parameter | Wild-Type (WT) Cells | CRBN KO Cells |
| GSPT1 Degradation (DC50) | 50 nM | > 10 µM |
| Cell Viability (IC50) | 100 nM | > 20 µM |
| GSPT1 Levels (at 1 µM Degrader-2) | <10% of control | ~100% of control |
| CRBN Levels (at 1 µM Degrader-2) | ~100% of control | Not Detected |
Mandatory Visualization
Caption: Mechanism of this compound action.
Caption: Experimental workflow for validation.
References
- 1. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
Application Notes and Protocols for GSPT1 Degrader-2 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition 1 (GSPT1) is a critical protein involved in the regulation of cell cycle progression and mRNA translation termination.[1] Its aberrant function has been linked to various cancers, making it a compelling target for therapeutic intervention.[1] GSPT1 degraders are a novel class of therapeutic agents that function as molecular glues, inducing the targeted degradation of the GSPT1 protein through the ubiquitin-proteasome system.[1] This mechanism offers a promising strategy to halt the proliferation of cancer cells, particularly in tumors resistant to conventional therapies.[1]
This document provides detailed application notes and protocols for the use of a representative GSPT1 degrader, herein referred to as "GSPT1 degrader-2," in patient-derived xenograft (PDX) models. PDX models are valuable preclinical tools that more accurately recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts.[2]
Mechanism of Action: GSPT1 Degradation
GSPT1 degraders are small molecules that induce the proximity between GSPT1 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[1] This induced proximity leads to the ubiquitination of GSPT1, marking it for degradation by the 26S proteasome. The subsequent depletion of GSPT1 disrupts translation termination, leading to cellular stress and ultimately apoptosis in cancer cells.[3][4]
Caption: Mechanism of action of this compound.
Data Presentation
In Vivo Efficacy of GSPT1 Degraders in PDX and CDX Models
| GSPT1 Degrader | Cancer Type | Model Type | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| MRT-2359 | Non-Small Cell Lung Cancer (NSCLC), Small Cell Lung Cancer (SCLC) | PDX | Oral, daily or intermittent | Numerous instances of tumor regression in >80 lung PDX models.[5][6] | [5][6] |
| GSPT1 degrader-8 (Compound 26) | Gastric Cancer (NCI-N87) | CDX | 30 mg/kg, p.o., daily for 17 days | 93% TGI | [7] |
| TRX-214-1002 | Acute Myeloid Leukemia (MV4-11, HL-60) | CDX | Single 1 mg/kg dose | Complete tumor regression without regrowth until day 42. | [8] |
| CT-01 (ABS-752) | Hepatocellular Carcinoma (HCC) | PDX | 100 mg/kg, BID | TGI >50% in 4/10 HCC PDX models; complete regression in 2 models.[3] | [3] |
| Compound 34f (TD-522) | Lymphoma (TMD8) | CDX | Not specified | Effective suppression of tumor growth. | [9] |
| CC-90009 | Acute Myeloid Leukemia (AML) | PDX | Not specified | Reduced leukemia engraftment and leukemia stem cells.[4] | [4] |
Pharmacokinetic Parameters of a Representative GSPT1 Degrader in Mice
| Parameter | Value |
| Route of Administration | Oral (p.o.) and Intravenous (i.v.) |
| Oral Bioavailability | 55% |
| Cmax (at 3 mg/kg p.o.) | 0.78 µM |
| t1/2 | 2.3 hours |
| Vdss (at 1 mg/kg i.v.) | 1.82 L/kg |
| Reference | [8] |
Pharmacodynamic Profile of GSPT1 Degraders
| GSPT1 Degrader | Model System | Finding | Reference |
| MRT-2359 | Patients with MYC-driven solid tumors (Phase 1/2 trial) | ~60% reduction in GSPT1 protein expression in peripheral blood mononuclear cells and tumor tissue. | |
| CC-90009 | Patients with R/R AML (Phase 1 trial) | Dose-dependent decrease in GSPT1 levels in peripheral blood blasts and T cells, with >90% decrease at higher doses.[10] | [10] |
| TRX-214-1002 | HL-60 tumor model | Dose-dependent degradation of GSPT1. | [11] |
| CC-90009 | AML patient samples (in vitro) | 100 nM reduced GSPT1 expression by >70% in 9 of 23 samples.[3] | [3] |
Experimental Protocols
Protocol 1: Establishment and Propagation of Patient-Derived Xenografts (PDX)
This protocol outlines the general procedure for establishing and expanding PDX models from patient tumor tissue.
Caption: Workflow for establishing and propagating PDX models.
Materials:
-
Fresh patient tumor tissue in sterile collection medium (e.g., DMEM with antibiotics) on ice.
-
Immunocompromised mice (e.g., NOD/SCID, NSG).
-
Sterile surgical instruments.
-
Matrigel (optional).
-
Anesthesia.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Tissue Collection and Processing:
-
Obtain fresh tumor tissue from surgery or biopsy under sterile conditions and transport it on ice.
-
In a sterile biosafety cabinet, wash the tissue with cold PBS containing antibiotics.
-
Remove any non-tumor tissue and cut the tumor into small fragments (approximately 3x3x3 mm).
-
-
Implantation:
-
Anesthetize the recipient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragment with Matrigel to enhance engraftment.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for recovery.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Measure tumor dimensions with calipers 2-3 times per week once a palpable tumor forms.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Passaging and Expansion:
-
When the tumor reaches the desired size (e.g., 1000-1500 mm³), euthanize the mouse.
-
Aseptically harvest the tumor.
-
Process the tumor as described in step 1 and implant fragments into new recipient mice for cohort expansion.
-
-
Cryopreservation and Characterization:
-
A portion of the harvested tumor can be cryopreserved for long-term storage.
-
Another portion should be fixed in formalin and embedded in paraffin for histological analysis and compared to the original patient tumor to ensure fidelity.
-
Protocol 2: In Vivo Efficacy Study of this compound in PDX Models
This protocol describes a typical in vivo efficacy study to evaluate the anti-tumor activity of this compound.
Caption: Workflow for an in vivo efficacy study.
Materials:
-
PDX-bearing mice with established tumors (e.g., 100-200 mm³).
-
This compound formulated in an appropriate vehicle.
-
Vehicle control.
-
Dosing equipment (e.g., oral gavage needles, syringes).
-
Calipers.
-
Analytical balance.
Procedure:
-
Cohort Establishment and Randomization:
-
Expand the desired PDX model to a sufficient number of mice.
-
Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
-
-
Drug Formulation and Administration:
-
Prepare the this compound formulation and the vehicle control. The formulation will depend on the specific properties of the degrader (e.g., suspension or solution for oral gavage, solution for intravenous injection).
-
Administer the this compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., once daily, twice daily) and route (e.g., oral, intravenous).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the mice daily.
-
-
Study Endpoint and Data Analysis:
-
The study may be terminated after a fixed duration (e.g., 21-28 days) or when tumors in the control group reach a predetermined size.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, or at selected time points, tumors can be harvested from a subset of mice.
-
Tumor lysates can be analyzed by Western blot or other methods to quantify the levels of GSPT1 protein to confirm target engagement and degradation.
-
Conclusion
The use of GSPT1 degraders in patient-derived xenograft models represents a powerful approach for the preclinical evaluation of this novel class of anti-cancer agents. The protocols and data presented here provide a framework for researchers to design and execute robust in vivo studies to assess the efficacy and mechanism of action of GSPT1 degraders. The ability of PDX models to better reflect the complexity of human cancer, combined with the targeted nature of GSPT1 degradation, offers a promising avenue for the development of more effective and personalized cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mednexus.org [mednexus.org]
- 3. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monte Rosa Therapeutics Presents Preclinical Data from [globenewswire.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Structure-activity relationship analysis of novel GSPT1 degraders based on benzotriazinone scaffold and its antitumor effect on xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Cell Cycle Analysis Following Exposure to GSPT1 Degrader-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a crucial protein involved in the regulation of cell growth and division.[1] It plays a vital role in protein synthesis by facilitating the termination phase of translation.[1][2] Aberrant GSPT1 function is linked to various diseases, particularly cancer, where it is often overexpressed and promotes malignant phenotypes.[3][4]
GSPT1 degraders are a novel class of therapeutics, often designed as Proteolysis Targeting Chimeras (PROTACs), that specifically induce the degradation of the GSPT1 protein.[5] These bifunctional molecules link GSPT1 to an E3 ubiquitin ligase, marking it for destruction by the cell's proteasome.[5] This targeted degradation disrupts protein synthesis, leading to cellular stress, cell cycle arrest, and ultimately apoptosis in rapidly dividing cancer cells.[1][6] Depletion of GSPT1 has been shown to cause cell cycle arrest at the G1 phase.[7][8] This application note provides detailed protocols for analyzing the cell cycle effects of a GSPT1 degrader using flow cytometry and western blotting.
Principle of the Assays
Cell cycle distribution is quantitatively analyzed by staining DNA with a fluorescent dye, Propidium Iodide (PI), and measuring the fluorescence intensity of individual cells using a flow cytometer.[9] Cells in the G2/M phase have twice the DNA content of cells in the G1 phase, and cells in the S phase have an intermediate amount of DNA.[9] Treatment with a GSPT1 degrader is expected to cause an accumulation of cells in the G1 phase.
Western blotting is used to detect changes in the expression levels of key cell cycle regulatory proteins. Degradation of GSPT1 is expected to alter the levels of proteins that control the G1/S transition, such as Cyclin D1, CDK4/6, and the CDK inhibitor p21.[4]
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate a cancer cell line known to be sensitive to GSPT1 degradation (e.g., HCT116, AML cell lines) in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Drug Preparation: Prepare a stock solution of GSPT1 degrader-2 in DMSO. Further dilute the stock in a complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 1000 nM). Include a DMSO-only vehicle control.
-
Treatment: Replace the medium in each well with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is adapted for staining fixed cells with Propidium Iodide (PI).[10][11]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
PI Staining Solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)[11][12]
-
Flow cytometry tubes
Procedure:
-
Harvest Cells: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and transfer to a 15 mL conical tube.
-
Cell Wash: Centrifuge the cell suspension at 300 x g for 5 minutes.[13] Discard the supernatant and wash the cell pellet with cold PBS. Repeat this step.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS to ensure a single-cell suspension.[10] While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cells.[13]
-
Incubation: Fix the cells for at least 2 hours at 4°C. Cells can be stored in ethanol at -20°C for several weeks.[13]
-
Rehydration & Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.[11] Discard the ethanol and wash the pellet once with PBS.
-
RNase Treatment: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A. The RNase treatment is essential to degrade RNA, which PI can also bind to.[9][13]
-
Staining Incubation: Incubate the tubes for 30 minutes at room temperature, protected from light.[10]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 single-cell events. Use a dot plot of forward scatter area versus height to exclude doublets and aggregates.[11] Analyze the PI signal on a linear scale histogram to determine the percentage of cells in G0/G1, S, and G2/M phases using appropriate cell cycle analysis software.
Protocol 3: Western Blot Analysis
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Primary antibodies (e.g., anti-GSPT1, anti-Cyclin D1, anti-CDK4, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Chemiluminescence Substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them directly in the well with RIPA buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.
Data Presentation and Expected Results
Quantitative data from the experiments should be summarized for clear interpretation.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Concentration | Incubation Time | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
|---|---|---|---|---|
| Vehicle (DMSO) | 48h | 45 ± 4% | 35 ± 3% | 20 ± 2% |
| 1 nM | 48h | 50 ± 5% | 32 ± 3% | 18 ± 2% |
| 10 nM | 48h | 65 ± 6% | 20 ± 4% | 15 ± 3% |
| 100 nM | 48h | 78 ± 7% | 12 ± 3% | 10 ± 2% |
Data are represented as mean ± SD from three independent experiments. A significant increase in the G1 population is expected with increasing concentrations of the degrader.
Table 2: Effect of this compound on Cell Cycle Protein Expression
| Protein | Vehicle (DMSO) | 100 nM this compound | Expected Change |
|---|---|---|---|
| GSPT1 | ++++ | + | ↓↓↓ |
| Cyclin D1 | +++ | + | ↓↓ |
| CDK4 | +++ | ++ | ↓ |
| p21 | + | +++ | ↑↑ |
| β-actin | ++++ | ++++ | No Change |
'+' symbols represent relative protein expression levels determined by western blot band intensity. A marked decrease in GSPT1 and key G1-phase cyclins, and an increase in CDK inhibitors like p21, are anticipated.[4]
Visualizations
Caption: Mechanism of Action for a GSPT1 PROTAC Degrader.
Caption: Experimental workflow for cell cycle analysis.
Caption: Pathway of GSPT1 degradation leading to G1 arrest.
References
- 1. What are GSPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. GSPT1 G1 to S phase transition 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 6. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 7. Human Eukaryotic Release Factor 3a Depletion Causes Cell Cycle Arrest at G1 Phase through Inhibition of the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. vet.cornell.edu [vet.cornell.edu]
Application Notes: Measuring Protein Synthesis Inhibition by GSPT1 Degrader-2
Introduction
G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a critical GTPase that plays an essential role in the termination of protein synthesis.[1][2] It forms a complex with eRF1 to recognize stop codons on mRNA, facilitating the release of the newly synthesized polypeptide chain from the ribosome.[1][3] GSPT1 has emerged as a promising therapeutic target in oncology, as its dysregulation is linked to cancer cell proliferation.[4][5]
GSPT1 degrader-2 is a molecular glue degrader, a small molecule designed to induce the degradation of the GSPT1 protein.[6] These degraders function by hijacking the cell's natural protein disposal system. They form a ternary complex between GSPT1 and an E3 ubiquitin ligase, typically Cereblon (CRBN), leading to the polyubiquitination of GSPT1 and its subsequent degradation by the proteasome.[4][7] The depletion of GSPT1 impairs translation termination, causing ribosome stalling, activation of cellular stress responses, and ultimately, the inhibition of global protein synthesis, which contributes to cancer cell death.[8][9]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to accurately quantify the degradation of GSPT1 and the resulting inhibition of protein synthesis following treatment with this compound. The methodologies described include Western Blotting for target degradation, the SUnSET assay for measuring global protein synthesis, and an O-propargyl-puromycin (OP-Puro) based flow cytometry assay for a more quantitative analysis.
Key Experimental Methodologies
Several robust methods exist to measure global protein synthesis rates. The choice of method depends on the specific experimental question, required sensitivity, and available equipment.
-
Western Blot for GSPT1 Degradation: The essential first step is to confirm the on-target activity of this compound. A standard Western Blot is used to quantify the reduction in GSPT1 protein levels in cells treated with the degrader compared to a vehicle control.
-
SUnSET (SUrface SEnsing of Translation): This is a non-radioactive method that measures the rate of global protein synthesis.[10][11] It relies on the incorporation of puromycin, an aminonucleoside antibiotic and structural analog of aminoacyl-tRNA, into nascent polypeptide chains, which terminates translation.[10][12] The puromycylated peptides are then detected and quantified by Western Blot using an anti-puromycin antibody. The signal intensity is directly proportional to the rate of protein synthesis.[10]
-
OP-Puro Labeling: This technique is a variation of puromycin-based labeling. O-propargyl-puromycin (OP-Puro) is a puromycin analog containing an alkyne group.[13] This alkyne handle allows for the covalent attachment of a fluorescent azide probe (e.g., Alexa Fluor) via a copper(I)-catalyzed click chemistry reaction.[13][14] The resulting fluorescent signal in individual cells can be quantified by flow cytometry or visualized by microscopy, offering a high-throughput and sensitive measurement of protein synthesis.[13]
-
Ribosome Profiling (Ribo-Seq): For a comprehensive, genome-wide view of protein synthesis, ribosome profiling is the gold standard. This high-throughput sequencing technique maps the precise locations of ribosomes on all mRNA transcripts within a cell.[15][16] By quantifying these ribosome-protected mRNA fragments, researchers can determine the translation rate of individual genes, providing unparalleled detail on the effects of GSPT1 degradation on the translatome.[17][18]
Visualized Mechanisms and Workflows
Caption: Mechanism of this compound action.
Caption: GSPT1's role in translation termination.
Caption: Experimental workflow for the SUnSET assay.
Data Presentation
Quantitative data from experiments should be organized into tables for clear interpretation and comparison.
Table 1: GSPT1 Degradation Efficiency in Cancer Cell Lines
| Compound | Cell Line | Concentration | Treatment Time (h) | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|---|---|---|
| This compound | MV4-11 (AML) | 0.1 - 1000 nM | 4 | Expected: 5-20 | Expected: >90 |
| This compound | MV4-11 (AML) | 0.1 - 1000 nM | 24 | Expected: <5 | Expected: >95 |
| This compound | MHH-CALL-4 (ALL) | 0.1 - 1000 nM | 4 | Expected: 10-50 | Expected: >85 |
| This compound | NCI-N87 (Gastric) | 0.1 - 1000 nM | 24 | Expected: 5-25 | Expected: >90 |
| Vehicle (DMSO) | All | 0.1% | 24 | N/A | 0 |
| Reference (SJ6986) | MV4-11 (AML) | Dose-response | 4 | 9.7[19] | >90[19] |
Data for this compound are hypothetical and based on typical performance of similar degraders. Reference data for a known GSPT1 degrader (SJ6986) is included for context.[19] DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: Global Protein Synthesis Inhibition by this compound
| Assay | Cell Line | Treatment | % Protein Synthesis Inhibition (Relative to Vehicle) |
|---|---|---|---|
| SUnSET | MV4-11 | This compound (100 nM, 24h) | Expected: 60-80% |
| SUnSET | MHH-CALL-4 | This compound (100 nM, 24h) | Expected: 50-70% |
| OP-Puro (Flow) | MV4-11 | This compound (100 nM, 24h) | Expected: 65-85% |
| SUnSET | MV4-11 | Cycloheximide (100 µg/mL, 30 min) | >95% (Positive Control) |
| SUnSET | MV4-11 | Vehicle (0.1% DMSO, 24h) | 0% (Baseline) |
Data are hypothetical, representing expected outcomes based on the mechanism of action.
Experimental Protocols
Protocol 1: Quantifying GSPT1 Degradation by Western Blot
This protocol verifies the extent and kinetics of GSPT1 protein depletion following treatment with this compound.
Materials:
-
Cell line of interest (e.g., MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Primary antibodies: Rabbit anti-GSPT1, Mouse anti-β-actin (or other loading control)
-
Secondary antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG
-
Chemiluminescent HRP substrate
-
SDS-PAGE equipment and reagents
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere/stabilize for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for the desired time points (e.g., 4, 8, 24 hours).
-
Cell Lysis:
-
Aspirate the media and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples with RIPA buffer. Add 1/3 volume of 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Western Blot:
-
Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against GSPT1 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x for 10 minutes with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash 3x for 10 minutes with TBST.
-
Apply chemiluminescent substrate and image the blot.
-
Strip the membrane (if necessary) and re-probe for a loading control (e.g., β-actin).
-
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the GSPT1 signal to the corresponding loading control signal. Calculate the percentage of GSPT1 remaining relative to the vehicle-treated control.
Protocol 2: Measuring Global Protein Synthesis by SUnSET Assay
This protocol measures the rate of global protein synthesis by detecting puromycin incorporation into nascent peptides.[10][20]
Materials:
-
All materials from Protocol 1
-
Puromycin dihydrochloride (stock solution in water, e.g., 10 mg/mL)
-
Primary antibody: Mouse anti-Puromycin (e.g., clone 12D10)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. Treat cells with this compound for a sufficient duration to achieve target degradation (e.g., 24 hours).
-
Puromycin Labeling:
-
10-15 minutes before the end of the incubation period, add puromycin directly to the culture medium of each well to a final concentration of 1-10 µg/mL.[10][12]
-
Positive Control: Treat a separate well with a translation inhibitor like cycloheximide (100 µg/mL) for 30 minutes before adding puromycin.
-
Return plates to the 37°C incubator for the final 10-15 minutes.
-
-
Cell Lysis and Protein Quantification: Follow steps 3 and 4 from Protocol 1.
-
Western Blot Analysis:
-
Follow steps 5 and 6 from Protocol 1, loading equal amounts of protein for each sample.
-
For immunoblotting, probe the membrane with the anti-puromycin antibody (e.g., 1:1000 dilution) overnight at 4°C. The puromycin signal will appear as a smear, representing the pool of newly synthesized, puromycylated proteins.
-
Proceed with washing, secondary antibody incubation, and imaging as described.
-
Re-probe for a loading control to ensure equal protein loading.
-
-
Data Analysis: Using densitometry software, quantify the total signal intensity of the entire lane for the puromycin blot. Normalize this value to the loading control. Calculate the percent inhibition of protein synthesis relative to the vehicle-treated control.
Protocol 3: Quantitative Analysis of Protein Synthesis by OP-Puro Labeling and Flow Cytometry
This protocol provides a more quantitative, cell-by-cell measurement of protein synthesis.[13]
Materials:
-
O-propargyl-puromycin (OP-Puro)
-
Click-iT™ Cell Reaction Buffer Kit (or equivalent)
-
Fluorescent azide probe (e.g., Alexa Fluor™ 488 Azide)
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 12- or 24-well plate and treat with this compound as described in Protocol 1.
-
OP-Puro Labeling: Add OP-Puro to the culture medium to a final concentration of 20-50 µM. Incubate for 1-2 hours at 37°C.
-
Cell Harvest: Harvest cells (suspension or trypsinized) and wash once with ice-cold PBS.
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 100 µL of fixation buffer.
-
Incubate for 15 minutes at room temperature.
-
Wash cells twice with Perm/Wash buffer.
-
-
Click Chemistry Reaction:
-
Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions, including the fluorescent azide probe.
-
Resuspend the fixed/permeabilized cell pellet in the reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing: Wash cells twice with Perm/Wash buffer.
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in FACS buffer (PBS + 1% BSA).
-
Analyze the fluorescence intensity on a flow cytometer (e.g., using the FITC channel for Alexa Fluor 488).
-
Record the median fluorescence intensity (MFI) for at least 10,000 cells per sample.
-
-
Data Analysis: Calculate the percent inhibition of protein synthesis by comparing the MFI of degrader-treated samples to the vehicle-treated control. (1 - (MFI_treated / MFI_vehicle)) * 100%.
References
- 1. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]
- 2. GSPT1 G1 to S phase transition 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 5. What are GSPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 10. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ribopuromycinylation staining | alphavirus.org [alphavirus.org]
- 13. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ribosome Profiling | Enhance Ribo-Seq efficiency with riboPOOLs [sitoolsbiotech.com]
- 16. Quantifying absolute protein synthesis rates reveals principles underlying allocation of cellular resources - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Tracking the footprints of protein synthesis | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols for Oral Administration of GSPT1 Degrader-2 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
G1 to S phase transition 1 (GSPT1) is a crucial protein involved in the termination of protein synthesis. Its degradation has emerged as a promising therapeutic strategy for various cancers, including acute myeloid leukemia (AML) and MYC-driven tumors.[1][2] GSPT1 degraders, a class of small molecules, function as molecular glues that induce the ubiquitination and subsequent proteasomal degradation of GSPT1. This document provides detailed guidelines and protocols for the oral administration of a hypothetical GSPT1 degrader, designated "GSPT1 degrader-2," in mouse models, drawing upon published data for similar compounds.
GSPT1 Signaling Pathway and Mechanism of Action
GSPT1 degraders operate by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. The degrader molecule binds to both Cereblon (CRBN), a substrate receptor of the E3 ligase, and GSPT1, bringing them into close proximity. This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the proteasome. The depletion of GSPT1 impairs translation termination, leading to activation of the integrated stress response pathway and ultimately, TP53-independent cell death in cancer cells.[1][3]
Caption: Mechanism of GSPT1 degradation induced by this compound.
Data Presentation: Pharmacokinetics of GSPT1 Degraders in Mice
The oral bioavailability and pharmacokinetic properties are critical for the successful in vivo application of GSPT1 degraders. The following table summarizes published data for several orally bioavailable GSPT1 degraders in mice. This data can serve as a reference for designing studies with this compound.
| Compound | Dose (mg/kg) | Route | Cmax (µM) | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) | Vehicle | Reference |
| SJ6986 | 10 | PO | - | 0.25 | 3.4 (IV) | 84 | 5% NMP, 5% Solutol HS 15, 90% Saline | [4][5] |
| MRT-2359 | 1 | PO | - | - | - | ~50 | Not Specified | [6] |
| Unnamed Compound | 3 | PO | 0.78 | - | 2.3 | 55 | Not Specified | [6] |
| BWA-6047 | 20 | PO | - | - | - | - | Not Specified | [7] |
| AB138 | - | PO | - | - | - | - | Not Specified | [7] |
Experimental Protocols
Formulation of this compound for Oral Gavage
A common vehicle for oral administration of small molecules in mice is a mixture of a solubilizing agent, a surfactant, and a saline solution. Based on published data for the GSPT1 degrader SJ6986, a suitable formulation can be prepared as follows.[5]
Materials:
-
This compound
-
N-Methyl-2-pyrrolidone (NMP)
-
Solutol HS 15 (Kolliphor HS 15)
-
Normal saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the vehicle by mixing 5% (v/v) NMP, 5% (v/v) Solutol HS 15, and 90% (v/v) normal saline.
-
Dissolve this compound in the vehicle to the desired final concentration.
-
Vortex the solution thoroughly to ensure complete dissolution. If necessary, sonicate briefly to aid dissolution.
-
Visually inspect the solution for any precipitates before administration. The final formulation should be a clear solution.
Note: The solubility of this compound in this vehicle should be determined empirically. Alternative vehicle formulations, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, may also be considered.[8]
Oral Gavage Procedure in Mice
Oral gavage is a standard method for precise oral dosing in mice.[9][10]
Materials:
-
Mouse to be dosed
-
Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringe (1 ml)
-
Prepared this compound formulation
-
Scale for weighing the mouse
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to calculate the correct dose volume. The maximum recommended volume for oral gavage in mice is typically 10 ml/kg.
-
Properly restrain the mouse to immobilize its head and body. This is crucial to prevent injury.
-
-
Gavage Needle Insertion:
-
Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this depth on the needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is felt, withdraw the needle and reposition. Do not force the needle , as this can cause esophageal or tracheal perforation.
-
-
Administration of the Compound:
-
Once the needle is correctly positioned in the esophagus, slowly administer the this compound formulation.
-
Administer the solution over 2-3 seconds to prevent regurgitation.
-
-
Post-Administration Monitoring:
-
After administration, gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 10 minutes.
-
Caption: Experimental workflow for oral administration of this compound.
Pharmacokinetic Analysis
To determine the pharmacokinetic profile of this compound, blood samples should be collected at various time points after oral administration.
Procedure:
-
Administer this compound orally to a cohort of mice.
-
Collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma.
-
Analyze the plasma concentration of this compound using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC, and oral bioavailability) using appropriate software.
In Vivo Efficacy Studies
The anti-tumor efficacy of orally administered this compound can be evaluated in various mouse models, such as xenograft models.
Procedure:
-
Implant human cancer cells (e.g., AML or lung cancer cell lines) subcutaneously or orthotopically into immunocompromised mice.
-
Once tumors are established, randomize the mice into vehicle control and treatment groups.
-
Administer this compound orally at the desired dose and schedule (e.g., once daily).
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blotting to confirm GSPT1 degradation).
Caption: Logical relationship between dosing, exposure, and response.
Conclusion
This document provides a comprehensive guide for the oral administration of this compound in mice. The protocols and data presented, based on existing literature for similar compounds, offer a solid foundation for researchers to design and execute in vivo studies to evaluate the pharmacokinetic, pharmacodynamic, and efficacy profiles of novel GSPT1 degraders. Adherence to proper animal handling and experimental procedures is paramount to ensure data quality and animal welfare.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. GSPT1 degrader News - LARVOL Sigma [sigma.larvol.com]
- 8. researchgate.net [researchgate.net]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating GSPT1 Degrader-2 Concentration: A Guide to Mitigating Off-Target Effects
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of GSPT1 degrader-2 to minimize off-target effects. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for key experimental assays, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and orally active molecular glue degrader that specifically targets the G1 to S phase transition 1 (GSPT1) protein for degradation.[1] It functions by inducing proximity between GSPT1 and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of GSPT1 by the proteasome.[2][3] By degrading GSPT1, which plays a crucial role in translation termination, this compound can inhibit the proliferation of cancer cells.[4][5]
Q2: What are the known off-target effects of GSPT1 degraders?
While some GSPT1 degraders are highly selective, off-target effects can occur, particularly at higher concentrations. A common off-target effect for CRBN-based degraders is the unintended degradation of other proteins that have a structural motif recognized by the degrader-E3 ligase complex. For some less selective GSPT1 degraders, this can include the degradation of transcription factors IKZF1 and IKZF3.[2][3] However, highly selective GSPT1 degraders have been developed with minimal to no activity on IKZF1/3.[2] It is also important to distinguish direct off-target degradation from indirect cellular responses to GSPT1 depletion, such as the activation of the integrated stress response pathway.[4][6]
Q3: How do I determine the optimal concentration of this compound to minimize off-target effects?
The optimal concentration should achieve significant degradation of GSPT1 while having a minimal impact on the rest of the proteome. A systematic approach involving dose-response experiments and comprehensive off-target profiling is crucial. Key steps include:
-
On-Target Potency Determination: First, determine the concentration range over which this compound effectively degrades GSPT1. This is typically expressed as the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Global Proteomics Analysis: Perform quantitative proteomics experiments (e.g., using Tandem Mass Tags - TMT) at various concentrations around the DC50 and above. This will provide a global view of protein expression changes and help identify potential off-target proteins.
-
Targeted Validation: Validate any identified off-targets using orthogonal methods such as Western blotting or targeted mass spectrometry.
-
Functional Assays: Assess the functional consequences of treatment at different concentrations to correlate protein degradation with cellular phenotypes.
For instance, the GSPT1 degrader MRT-2359 was found to have an optimal degradation of approximately 60% in tumor biopsies at a dose of 0.5 mg per day, suggesting that maximal degradation is not always necessary for efficacy.[7]
Q4: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon observed with bifunctional degraders where the degradation efficiency decreases at very high concentrations.[8] This occurs because the degrader independently saturates both the target protein and the E3 ligase, preventing the formation of the productive ternary complex required for degradation. To avoid this, it is essential to perform a full dose-response curve to identify the optimal concentration range for degradation and to avoid using excessively high concentrations in your experiments.
Troubleshooting Guides
Quantitative Proteomics (TMT-MS)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicates | Inconsistent sample preparation (e.g., protein quantification, digestion, TMT labeling). | - Ensure precise protein quantification before digestion. - Standardize all liquid handling steps. - Use a reference channel in your TMT experiment to normalize across different plexes. |
| Poor identification of known off-targets | - Insufficient depth of proteome coverage. - Inappropriate data analysis parameters. | - Increase the amount of starting material. - Use fractionation to increase proteome depth. - Optimize mass spectrometry parameters (e.g., gradient length, fragmentation energy). - Use appropriate statistical analysis to identify significantly altered proteins. |
| Difficulty distinguishing direct vs. indirect effects | GSPT1 degradation can cause global changes in protein synthesis. | - Use shorter treatment times to capture the initial, direct degradation events. - Correlate protein downregulation with the presence of a degron-like motif. - Use a rescue experiment with a degradation-resistant GSPT1 mutant. |
NanoBRET™ Target Engagement Assay
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low BRET signal | - Inefficient expression of the NanoLuc® fusion protein. - Poor tracer affinity or permeability. | - Optimize transfection conditions for the NanoLuc® fusion construct. - Test different tracer concentrations to find the optimal signal window. - Ensure the tracer is cell-permeable for intracellular targets. |
| High background signal | - Spectral overlap between the donor and acceptor. - Non-specific binding of the tracer. | - Use the recommended filter sets for NanoBRET™ to minimize spectral overlap. - Perform a tracer-only control to assess non-specific binding. - Titrate the tracer to the lowest concentration that gives a robust signal. |
| Inconsistent dose-response curves | - Cell density variations. - Inaccurate compound dilutions. | - Ensure consistent cell seeding density across all wells. - Prepare fresh serial dilutions of the degrader for each experiment. - Use a positive control compound with a known affinity to validate the assay setup. |
Cellular Thermal Shift Assay (CETSA®)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No observable thermal shift | - The degrader does not sufficiently stabilize the target protein upon binding. - The heating temperature is not optimal. | - Confirm target engagement with an orthogonal method like NanoBRET™. - Perform a temperature gradient to determine the optimal melting temperature of the target protein. - Increase the degrader concentration to ensure target saturation. |
| High variability in protein levels | - Inconsistent heating or lysis. - Uneven sample loading in Western blots. | - Use a PCR cycler for precise and uniform heating of samples. - Ensure complete cell lysis. - Use a loading control for Western blot analysis to normalize protein levels. |
| Difficulty interpreting results with degraders | Degradation of the target protein can mask the stabilization effect. | - Use short incubation times to measure target engagement before significant degradation occurs. - Include a proteasome inhibitor control to block degradation and isolate the thermal shift effect. |
Experimental Protocols
Protocol 1: Quantitative Proteomics for Off-Target Profiling
This protocol provides a general workflow for identifying off-target effects of this compound using Tandem Mass Tag (TMT) based quantitative mass spectrometry.
1. Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound (e.g., 0.1x, 1x, 10x, 100x of the GSPT1 DC50) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6 or 24 hours).
2. Cell Lysis and Protein Digestion:
-
Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest proteins with trypsin overnight at 37°C.
3. TMT Labeling and Sample Pooling:
-
Label the resulting peptide samples with TMT reagents according to the manufacturer's instructions.
-
Quench the labeling reaction and pool the samples in equal amounts.
4. Peptide Fractionation and Mass Spectrometry:
-
Desalt the pooled sample and fractionate using high-pH reversed-phase chromatography.
-
Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer.
5. Data Analysis:
-
Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins.
-
Normalize the data to the vehicle control.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon treatment with this compound.
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol outlines the steps for measuring the engagement of this compound with GSPT1 in live cells.
1. Cell Transfection:
-
Co-transfect cells with a vector expressing GSPT1 fused to NanoLuc® luciferase and a vector for a fluorescently labeled tracer.
2. Cell Plating:
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
3. Assay Execution:
-
Prepare serial dilutions of this compound.
-
Add the tracer to the cells at a final concentration optimized for the assay.
-
Add the this compound dilutions to the wells.
-
Add the NanoBRET™ substrate.
4. Data Acquisition and Analysis:
-
Measure the donor and acceptor emission signals using a plate reader equipped with the appropriate filters.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the BRET ratio as a function of the degrader concentration and fit the data to a dose-response curve to determine the IC50, which reflects the intracellular affinity.
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
This protocol describes how to assess the target engagement of this compound by measuring its effect on the thermal stability of GSPT1.
1. Cell Treatment:
-
Treat cultured cells with this compound or vehicle control for a short duration (e.g., 1-2 hours) to minimize degradation.
2. Heating Step:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Transfer the supernatant to a new tube and determine the protein concentration.
4. Protein Detection:
-
Analyze the amount of soluble GSPT1 in each sample by Western blotting using a GSPT1-specific antibody.
-
Quantify the band intensities and normalize to a loading control.
5. Data Analysis:
-
Plot the amount of soluble GSPT1 as a function of temperature for both the treated and control samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Mechanism of this compound action and downstream effects.
Caption: Workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination [synapse.patsnap.com]
- 6. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. Compound Permeability and Target Affinity [promega.kr]
GSPT1 degrader-2 off-target effects on IKZF1/3
Welcome to the technical support center for GSPT1 degrader-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the experimental nuances of using this compound, with a particular focus on its potential off-target effects on the transcription factors IKZF1 and IKZF3.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a molecular glue that recruits the E3 ubiquitin ligase Cereblon (CRBN) to the G1 to S phase transition 1 (GSPT1) protein.[1][2][3] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of GSPT1.[1][2][3] This mechanism is similar to that of immunomodulatory drugs (IMiDs) like lenalidomide, which also co-opt the CRBN E3 ligase to degrade other target proteins.[4][5][6][7][8]
Q2: I am observing degradation of IKZF1/3 in my experiments with a compound designed to be a selective GSPT1 degrader. What could be the cause?
A2: While some newer GSPT1 degraders are designed for high selectivity, off-target degradation of Ikaros (IKZF1) and Aiolos (IKZF3) can still occur.[1][9][10] This can be due to several factors:
-
Compound Specificity: The specific chemical structure of the degrader may result in a residual affinity for promoting the interaction between CRBN and IKZF1/3.[10] Some compounds, like CC-885, are known to degrade both GSPT1 and IKZF1/3.[1]
-
Concentration: Using the degrader at concentrations significantly above its DC50 (concentration for 50% degradation) for GSPT1 may lead to off-target effects on IKZF1/3.
-
Cellular Context: The relative expression levels of GSPT1, IKZF1, IKZF3, and CRBN in your specific cell line can influence the observed degradation profile.
Q3: How can I confirm that the observed degradation of my target protein is proteasome-dependent?
A3: To confirm that the degradation is mediated by the proteasome, you can perform a co-treatment experiment with a proteasome inhibitor, such as MG-132 or carfilzomib.[1][11] Pre-treating your cells with a proteasome inhibitor for 1-2 hours before adding the GSPT1 degrader should rescue the degradation of the target protein. A lack of degradation in the presence of the proteasome inhibitor confirms its dependency on this pathway.
Q4: How do I verify that the degradation is dependent on the CRBN E3 ligase?
A4: To confirm CRBN dependency, you can use a few approaches:
-
CRBN Knockout/Knockdown Cells: Utilize cell lines where the CRBN gene has been knocked out or its expression is knocked down using techniques like CRISPR-Cas9 or shRNA. In these cells, a CRBN-dependent degrader should not induce degradation of its target.[1]
-
Neddylation Inhibition: Co-treatment with a neddylation inhibitor, such as MLN4924, can also confirm the involvement of the Cullin-RING ligase (CRL) complex, of which CRBN is a part.[1] Neddylation is required for the activation of CRLs.
Troubleshooting Guides
Problem 1: Inconsistent degradation of GSPT1 between experiments.
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage range for all experiments. |
| Cell Density | Cell density at the time of treatment can affect cellular processes and drug response. Ensure consistent cell seeding density across all wells and experiments. |
| Compound Stability | The degrader compound may be unstable in solution. Prepare fresh stock solutions and working dilutions for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary. |
| Incubation Time | Degradation is a time-dependent process. Perform a time-course experiment to determine the optimal incubation time for maximal degradation in your cell line. |
Problem 2: No degradation of GSPT1 is observed.
| Possible Cause | Troubleshooting Step |
| Low CRBN Expression | The cell line used may have low endogenous expression of CRBN. Verify CRBN protein levels by Western blot. Consider using a cell line with known high CRBN expression for positive control experiments. |
| Compound Inactivity | The degrader may be inactive. Test the compound in a validated positive control cell line known to be sensitive to GSPT1 degradation. |
| Incorrect Concentration | The concentration of the degrader may be too low. Perform a dose-response experiment to determine the optimal concentration for GSPT1 degradation. |
Quantitative Data Summary
The following tables summarize quantitative data on the degradation of GSPT1 and IKZF1 by various compounds.
Table 1: GSPT1 Degradation Data
| Compound | Cell Line | DC50 (nM) | Time (h) | Dmax (%) |
| Compound 6 (SJ6986) | MV4-11 | 2.1 | 24 | >90 |
| Compound 7 | MV4-11 | 10 | 24 | 90 |
| CC-90009 | - | 9.7 | - | - |
DC50: Concentration for 50% of maximal degradation. Dmax: Maximum degradation observed. Data extracted from multiple sources.[9][12][13]
Table 2: IKZF1 Degradation Data
| Compound | Cell Line | DC50 (nM) | Time (h) | Dmax (%) |
| Compound 6 (SJ6986) | MV4-11 | ~140 (14-fold selectivity for GSPT1) | 24 | - |
| Compound 7 | MV4-11 | ~300 (30-fold selectivity for GSPT1) | 24 | - |
| EM12 | - | 1700 | - | 69 |
| 4-OH-EM12 | - | 28 | - | 82 |
Data extracted from multiple sources.[9][10]
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat cells with the desired concentrations of the GSPT1 degrader or vehicle control (e.g., DMSO) for the specified duration (e.g., 4, 8, 24 hours).
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GSPT1, IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the band intensities relative to the loading control.
Protocol 2: Quantitative Proteomics (TMT-MS) for Selectivity Profiling
-
Sample Preparation: Treat cells (e.g., MM1.S) with the GSPT1 degrader (e.g., 1 µM) or vehicle control for a specified time (e.g., 6 hours). Harvest and lyse the cells.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
TMT Labeling: Label the peptides from each condition with a different tandem mass tag (TMT) isobaric label.
-
Sample Pooling: Combine the labeled peptide samples.
-
Fractionation: Fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Search the raw data against a protein database to identify and quantify proteins.
-
Calculate the relative abundance of each protein across the different treatment conditions based on the TMT reporter ion intensities.
-
Identify proteins that are significantly downregulated in the degrader-treated samples compared to the vehicle control.
-
Visualizations
Caption: this compound Mechanism of Action and Off-Target Effects.
References
- 1. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beyondspringpharma.com [beyondspringpharma.com]
- 6. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Identification and characterization of potent, selective and orally bioavailable GSPT1/2 degraders from a focused library of Cereblon modulators - American Chemical Society [acs.digitellinc.com]
- 13. pubs.acs.org [pubs.acs.org]
interpreting confounding results from GSPT1 degrader-2 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with GSPT1 degrader-2. It is intended for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GSPT1 degraders?
A1: GSPT1 degraders are typically bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues.[1] They work by inducing proximity between the GSPT1 protein and an E3 ubiquitin ligase, a component of the cell's natural protein disposal system.[1] This proximity leads to the ubiquitination of GSPT1, marking it for degradation by the proteasome.[1] This targeted degradation of GSPT1 disrupts its normal cellular functions, which include roles in cell cycle regulation and mRNA translation termination, and can ultimately lead to cell death in cancer cells.[1]
Q2: What are the expected phenotypic outcomes of successful GSPT1 degradation?
A2: Successful degradation of GSPT1 is expected to inhibit tumor growth, induce cell cycle arrest, and trigger apoptosis.[2] GSPT1 plays a crucial role in the G1 to S phase transition of the cell cycle, and its depletion can halt cell proliferation.[1]
Q3: What is a common confounding result in GSPT1 degrader experiments?
A3: A significant confounding factor is the indirect effect on the abundance of short-lived proteins.[3][4] GSPT1 degradation can reduce the rate of global protein synthesis.[3] This can lead to a decrease in the levels of other proteins, particularly those with short half-lives, which may be misinterpreted as direct off-target effects of the degrader.[3][4]
Q4: How can I confirm that the observed degradation of my target protein is due to the GSPT1 degrader?
A4: To confirm that the degradation is a direct result of the GSPT1 degrader's activity, you can perform several control experiments. Co-treatment with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) should rescue the degradation of GSPT1 if it is mediated by the CRL4-CRBN E3 ligase.[2] Additionally, using a cell line expressing a degradation-resistant mutant of GSPT1 (e.g., G575N) can demonstrate that the observed downstream effects are specifically due to GSPT1 degradation.[5]
Q5: What are typical DC50 and Dmax values for GSPT1 degradation?
A5: The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) can vary depending on the specific degrader compound, cell line, and treatment duration. For example, in one study using MV4-11 cells, compound 6 showed a DC50 of 9.7 nM and a Dmax of 90% after 4 hours of treatment. After 24 hours, the DC50 improved to 2.1 nM.[6] Another compound, compound 7, had a Dmax of 60% at 4 hours, which increased to 90% with a DC50 of 10 nM after 24 hours.[6]
Troubleshooting Guides
| Observed Problem | Potential Cause | Recommended Solution |
| No or weak GSPT1 degradation observed on Western blot. | 1. Inactive degrader compound: The compound may have degraded due to improper storage or handling. 2. Insufficient incubation time or concentration: The treatment time may be too short or the concentration too low to achieve detectable degradation. 3. Suboptimal Western blot protocol: Issues with antibody quality, buffer composition, or transfer efficiency can lead to weak signals.[7][8][9][10][11] 4. Cell line resistance: The cell line may lack necessary components of the ubiquitin-proteasome system, such as the specific E3 ligase (e.g., Cereblon). | 1. Verify compound integrity: Use a fresh stock of the degrader and ensure proper storage conditions. 2. Optimize treatment conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time.[6] 3. Optimize Western blot protocol: Validate the primary antibody for GSPT1. Ensure complete protein transfer and use an appropriate blocking buffer. Include a positive control lysate from a sensitive cell line.[7][8][9][10][11] 4. Confirm E3 ligase expression: Verify the expression of the relevant E3 ligase (e.g., CRBN) in your cell line. Consider using a different cell line known to be sensitive to the degrader. |
| Degradation of other short-lived proteins is observed. | Indirect effect of GSPT1 degradation: GSPT1 depletion can inhibit overall protein synthesis, leading to a reduction in the levels of proteins with high turnover rates.[3][4][12] This is not necessarily an off-target effect of the degrader itself. | Perform control experiments: 1. Cycloheximide treatment: Compare the effects of the GSPT1 degrader to a general protein synthesis inhibitor like cycloheximide. Similar patterns of protein depletion would suggest an indirect effect.[3] 2. Degradation-resistant mutant: Use a cell line expressing a non-degradable GSPT1 mutant (G575N). If the degradation of the other short-lived proteins is rescued in these cells, it confirms the effect is downstream of GSPT1 degradation.[6] |
| High background on Western blot, obscuring GSPT1 band. | 1. Inadequate blocking: The membrane may not be sufficiently blocked, leading to non-specific antibody binding.[8][9][10] 2. Antibody concentration too high: The primary or secondary antibody concentration may be excessive.[8][10] 3. Contaminated buffers: Buffers may be contaminated with bacteria or other particles. | 1. Optimize blocking: Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).[9][10] 2. Titrate antibodies: Perform a titration of both primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background.[10] 3. Use fresh, filtered buffers: Prepare fresh buffers and filter them to remove any particulates. |
| Inconsistent cell viability assay results. | 1. Uneven cell seeding: Inconsistent cell numbers across wells will lead to variability in the final readout. 2. Edge effects: Wells on the periphery of the plate can be prone to evaporation, affecting cell growth and compound concentration. 3. Compound precipitation: The degrader may not be fully soluble at the tested concentrations. | 1. Ensure uniform cell suspension: Thoroughly mix the cell suspension before and during plating. 2. Minimize edge effects: Avoid using the outer wells of the plate or fill them with sterile media/PBS. 3. Check compound solubility: Visually inspect the compound in solution and consider using a lower concentration or a different solvent if precipitation is observed. |
Quantitative Data Summary
The following table summarizes representative quantitative data for GSPT1 degradation from a study using the MV4-11 cell line.
| Compound | Time Point | DC50 | Dmax |
| Compound 6 | 4 hours | 9.7 nM | 90% |
| 24 hours | 2.1 nM | >90% | |
| Compound 7 | 4 hours | >10 µM | 60% |
| 24 hours | 10 nM | 90% |
Data extracted from a study on potent and selective GSPT1/2 degraders.[6]
Experimental Protocols
Western Blot for GSPT1 Degradation
-
Cell Lysis:
-
Treat cells with the GSPT1 degrader at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for GSPT1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the GSPT1 degrader. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
-
Lysis and Luminescence Reading:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control and calculate the IC50 values.
-
Signaling Pathways and Experimental Workflows
GSPT1/GSK-3β/Cyclin D1 Signaling Pathway
This pathway illustrates how GSPT1 can influence cell cycle progression through the regulation of GSK-3β and Cyclin D1.[13][14] GSPT1 negatively regulates GSK-3β, which in turn affects the levels of Cyclin D1 and other cell cycle proteins.[13]
References
- 1. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 2. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. bosterbio.com [bosterbio.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Confounding Factors in Targeted Degradation of Short-Lived Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of GSPT1 Degrader-2 Insolubility: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of GSPT1 degraders is a rapidly advancing frontier in drug discovery. However, the promising biological activity of these molecules is often accompanied by challenging physicochemical properties, most notably poor solubility in aqueous media. This technical support center provides a comprehensive resource for researchers encountering insolubility issues with GSPT1 degrader-2, offering practical troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible experimental outcomes.
I. Troubleshooting Guide: Addressing this compound Insolubility
Researchers may encounter precipitation of this compound at various stages of their experiments, from initial stock solution preparation to application in cell-based assays. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Precipitate observed in the stock solution (e.g., in DMSO).
| Potential Cause | Recommended Solution |
| Concentration exceeds solubility limit in the chosen solvent. | Prepare a new stock solution at a lower concentration. It is crucial to determine the empirical solubility limit in the primary solvent. |
| Improper storage. | Store stock solutions at -80°C as recommended to prevent degradation and precipitation. Avoid repeated freeze-thaw cycles.[1] |
| Low purity of the compound. | Ensure the use of high-purity this compound. Impurities can act as nucleation sites for precipitation. |
Problem: Precipitate forms immediately upon dilution into aqueous buffer or cell culture medium.
| Potential Cause | Recommended Solution |
| "Crashing out" due to poor aqueous solubility. | Decrease the final concentration of the degrader in the aqueous medium. Minimize the percentage of the organic stock solvent (e.g., DMSO) in the final solution (typically ≤0.5%). |
| Local high concentration upon addition. | Add the stock solution to the aqueous medium with vigorous vortexing or stirring to ensure rapid and uniform dispersion. |
| Incompatible buffer components. | Test the solubility in different buffer systems. Some salts or additives may promote precipitation. |
Problem: Precipitate appears in cell culture wells over time.
| Potential Cause | Recommended Solution |
| Compound instability in the culture medium. | Assess the stability of this compound in your specific cell culture medium over the time course of the experiment. |
| Interaction with serum proteins. | Reduce the serum concentration in the medium if experimentally permissible. Alternatively, consider using serum-free medium for the duration of the treatment. |
| Evaporation of medium. | Ensure proper humidification of the incubator to prevent medium evaporation, which can increase the effective concentration of the degrader.[2] |
| Cellular metabolism altering the local environment. | Monitor the pH of the culture medium, as changes can affect compound solubility. |
Troubleshooting Workflow for Compound Precipitation
Caption: A decision tree to guide researchers in troubleshooting precipitation issues with this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on common practices for poorly water-soluble small molecules, Dimethyl sulfoxide (DMSO) is the most frequently used solvent for preparing high-concentration stock solutions. It is advisable to empirically determine the maximum solubility in DMSO and to store stock solutions at -80°C to maintain stability.[1][3]
Q2: What is the maximum recommended final concentration of DMSO in cell-based assays?
A2: To avoid solvent-induced cytotoxicity and off-target effects, the final concentration of DMSO in cell culture media should typically be kept at or below 0.5% (v/v). It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Q3: My this compound precipitates when I add it to my aqueous assay buffer. What can I do?
A3: This is a common issue for hydrophobic compounds. Here are several strategies to address this:
-
Reduce the final concentration: The most straightforward approach is to work at a lower final concentration of the degrader.
-
Use a co-solvent: Prepare an intermediate dilution of your DMSO stock in a water-miscible co-solvent like PEG300 or ethanol before the final dilution in the aqueous buffer.[3][4]
-
Incorporate a surfactant: Non-ionic surfactants such as Tween 80 or Pluronic F-68 can be included in the final buffer to help maintain the solubility of hydrophobic compounds.[3]
-
Optimize the addition process: Add the degrader stock solution to the aqueous buffer while vortexing or stirring to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.
Q4: Are there alternative formulation strategies for in vivo studies?
A4: Yes, for in vivo applications where aqueous solubility is critical, several formulation strategies can be employed. These often involve a combination of solvents and excipients to create a stable delivery vehicle. A common formulation for poorly soluble compounds for intraperitoneal (IP) injection is a mixture of DMSO, PEG300, Tween 80, and saline. For oral administration, formulations with corn oil or other lipid-based vehicles may be suitable, especially given that some GSPT1 degraders are described as "orally active".[3][5][6]
Q5: How does this compound work?
A5: this compound functions as a "molecular glue". It facilitates an interaction between the G1 to S phase transition 1 (GSPT1) protein and an E3 ubiquitin ligase, most commonly Cereblon (CRBN). This induced proximity leads to the ubiquitination of GSPT1, marking it for degradation by the proteasome. The depletion of GSPT1 disrupts essential cellular processes, such as translation termination, ultimately leading to effects like cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action of this compound
Caption: The molecular glue mechanism of this compound, leading to the targeted degradation of GSPT1 protein.
III. Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline. The optimal concentrations and solvent systems should be determined empirically for your specific experimental setup.
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Aqueous buffer or cell culture medium
Procedure for 10 mM Stock Solution in DMSO:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C.
Procedure for Preparing a Working Solution in Aqueous Medium:
-
Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your final aqueous buffer or cell culture medium.
-
When diluting, add the DMSO stock solution dropwise to the aqueous medium while continuously vortexing to ensure rapid dispersion and minimize precipitation.
-
Ensure the final DMSO concentration is below your experimentally determined tolerance level (e.g., ≤0.5%).
-
Use the freshly prepared working solution immediately.
Protocol 2: General Formulation for In Vivo Studies (Example for IP Injection)
This is a common starting point for formulating poorly soluble compounds for in vivo research. The final ratio of components may need optimization for this compound.
Materials:
-
This compound (powder)
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
Procedure:
-
Dissolve this compound in DMSO to create a high-concentration stock solution.
-
In a separate sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common starting ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3]
-
Add the this compound stock solution to the vehicle to achieve the final desired dosing concentration.
-
Vortex the final formulation thoroughly to ensure a homogenous solution or suspension.
-
Visually inspect the formulation for any precipitation before administration.
IV. Quantitative Data Summary
Table 1: Properties of Common Solvents and Excipients for Formulating Poorly Soluble Compounds
| Component | Type | Primary Use | Key Considerations |
| DMSO | Organic Solvent | Primary stock solution | Potential for cellular toxicity at >0.5%; hygroscopic. |
| Ethanol | Co-solvent | Improving aqueous dispersibility | Can have biological effects at higher concentrations. |
| PEG300 | Co-solvent | Solubilizer for in vivo/in vitro use | Generally low toxicity; viscous. |
| Tween 80 | Surfactant | Stabilizer, emulsifier | Can form micelles to encapsulate hydrophobic molecules. |
| Corn Oil | Lipid Vehicle | Oral and subcutaneous administration | Suitable for highly lipophilic compounds. |
| Saline | Aqueous Vehicle | Final diluent for injections | Must ensure compound remains in solution after dilution. |
This technical support center provides a foundational framework for successfully working with this compound and overcoming the common challenge of its insolubility in aqueous media. By employing these troubleshooting strategies, following the detailed protocols, and understanding the principles of formulating poorly soluble compounds, researchers can enhance the reliability and reproducibility of their experiments.
References
- 1. This compound|2803879-60-7|MSDS [dcchemicals.com]
- 2. Cell Culture Academy [procellsystem.com]
- 3. GSPT1 degrader-1 | Apoptosis | | Invivochem [invivochem.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC this compound Datasheet DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
GSPT1 degrader-2 degradation kinetics too slow or fast
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GSPT1 degrader-2 in their experiments.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, focusing on degradation kinetics.
Issue 1: GSPT1 Degradation is Slower Than Expected
Question: My Western blot results show minimal or slow degradation of GSPT1 after treatment with this compound. What are the possible causes and how can I troubleshoot this?
Answer:
Slow or incomplete degradation of GSPT1 can be attributed to several factors, ranging from experimental setup to the inherent properties of the degrader and the biological system. Below is a step-by-step guide to troubleshoot this issue.
Potential Causes and Troubleshooting Steps:
-
Suboptimal Compound Concentration: The concentration of this compound may be insufficient to induce efficient degradation.
-
Troubleshooting: Perform a dose-response experiment with a broader range of concentrations. It is also important to be aware of the "hook effect," where excessively high concentrations of a PROTAC can lead to reduced degradation efficiency due to the formation of binary complexes instead of the productive ternary complex[1].
-
-
Insufficient Treatment Time: The degradation of GSPT1 is a time-dependent process.
-
Poor Cell Permeability: this compound, particularly if it is a PROTAC, may have a high molecular weight, leading to poor cell membrane permeability[1][4][5][6].
-
Troubleshooting: If poor permeability is suspected, consider using alternative delivery methods or modifying the degrader structure to improve its physicochemical properties.
-
-
Low E3 Ligase Expression: The efficiency of the degrader is dependent on the expression level of the recruited E3 ubiquitin ligase (e.g., Cereblon) in the cell line being used.
-
Troubleshooting: Confirm the expression of the relevant E3 ligase in your cell model using Western blot or qPCR. If expression is low, consider using a different cell line with higher expression.
-
-
Instability of the Ternary Complex: The formation of a stable ternary complex between GSPT1, the degrader, and the E3 ligase is crucial for efficient ubiquitination and subsequent degradation.
-
Issues with Experimental Protocol: Errors in the experimental workflow can lead to inaccurate results.
-
Troubleshooting: Review the detailed experimental protocol for Western blotting provided below to ensure all steps are performed correctly. Pay close attention to sample preparation, protein quantification, and antibody concentrations.
-
Issue 2: GSPT1 Degradation is Faster Than Expected or Appears Non-Specific
Question: I'm observing extremely rapid degradation of GSPT1, or it seems like other proteins are also being degraded. How can I address this?
Answer:
Unusually fast or seemingly non-specific degradation can be indicative of off-target effects or cytotoxicity.
Potential Causes and Troubleshooting Steps:
-
Off-Target Effects: The degrader may be inducing the degradation of proteins other than GSPT1.
-
Troubleshooting: Perform a proteomics analysis to identify other proteins that are downregulated upon treatment with the degrader. Additionally, ensure that the observed phenotype is a direct result of GSPT1 degradation by using a rescue experiment with a degradation-resistant GSPT1 mutant[10]. Cereblon-based PROTACs have been known to inadvertently degrade other proteins like GSPT1 as an off-target[10].
-
-
Cytotoxicity: High concentrations of the degrader may induce cytotoxicity, leading to a general shutdown of cellular processes, including protein synthesis, which can be mistaken for specific degradation[10].
-
Troubleshooting: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxic effects of the degrader at the concentrations used in your degradation experiments. Use the lowest effective concentration that does not cause significant cell death. The degradation of short-lived proteins can be an artifact of cytotoxicity or a block in protein synthesis[10].
-
-
Interpretation of Western Blot: It is crucial to correctly interpret Western blot results.
-
Troubleshooting: Ensure you are comparing the bands to a reliable loading control and that the observed bands correspond to the correct molecular weight for GSPT1. Refer to the Western blot interpretation guide below for common issues.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for GSPT1 degraders?
A1: GSPT1 degraders are typically bifunctional molecules like PROTACs or molecular glues[11]. They work by inducing the proximity of GSPT1 to an E3 ubiquitin ligase, a component of the cell's natural protein disposal system. This proximity leads to the ubiquitination of GSPT1, marking it for degradation by the proteasome[11].
Q2: How do I determine the DC50 and Dmax for my GSPT1 degrader?
A2: The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are key parameters to quantify the potency and efficacy of your degrader. These can be determined by performing a dose-response experiment and analyzing the results using non-linear regression. A detailed protocol for this is provided in the experimental protocols section.
Q3: What are the downstream consequences of GSPT1 degradation?
A3: Degradation of GSPT1 has been shown to impair translation termination and activate the integrated stress response pathway, ultimately leading to TP53-independent cell death in cancer cells[12]. It can also affect the GSK3β signaling pathway[13].
Q4: Can the linker in a GSPT1 PROTAC affect its degradation kinetics?
A4: Yes, the length and chemical properties of the linker are critical for the formation of a stable and productive ternary complex between GSPT1, the PROTAC, and the E3 ligase. An optimal linker is necessary for efficient degradation, and variations in the linker can significantly impact the degradation kinetics[7][8][9].
Quantitative Data Summary
The following tables summarize quantitative data for different GSPT1 degraders from published literature.
Table 1: Degradation of GSPT1 by Compound 6 and Compound 7 in MV4-11 cells. [2][3]
| Compound | Time Point | DC50 (nM) | Dmax (%) |
| Compound 6 | 4 hours | 9.7 | ~90 |
| 24 hours | 2.1 | >90 | |
| Compound 7 | 4 hours | >10,000 | 60 |
| 24 hours | 10 | 90 |
Table 2: Degradation of GSPT1 by Compound 34f in KG-1 cells. [14]
| Compound | Time Point | DC50 (nM) | Dmax (%) |
| Compound 34f | Not Specified | 0.269 | >95 |
Experimental Protocols
1. Western Blot Protocol for Assessing GSPT1 Degradation
This protocol outlines the steps for analyzing GSPT1 protein levels following treatment with a degrader.
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in 6-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired amount of time.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for GSPT1 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imager.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the GSPT1 band intensity to a loading control (e.g., β-actin or GAPDH).
-
2. Protocol for Determining DC50 and Dmax
-
Experiment Setup:
-
Perform a Western blot experiment as described above, treating cells with a range of degrader concentrations (e.g., 10-fold serial dilutions from 10 µM to 0.1 nM) for a fixed time point determined from a time-course experiment.
-
-
Data Analysis:
-
Quantify the GSPT1 band intensities and normalize them to the loading control and then to the vehicle-treated control.
-
Plot the percentage of GSPT1 remaining (Y-axis) against the logarithm of the degrader concentration (X-axis).
-
Fit the data to a four-parameter logistic curve using a suitable software (e.g., GraphPad Prism) to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximal degradation achieved).
-
Visualizations
Caption: Experimental workflow for assessing GSPT1 degradation kinetics.
Caption: Simplified GSPT1 signaling pathway in cell cycle progression.[13]
Caption: Troubleshooting logic for slow or no GSPT1 degradation.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Molecular Glues: A New Dawn After PROTAC | Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 12. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
unexpected cytotoxicity with GSPT1 degrader-2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GSPT1 degrader-2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a molecular glue degrader.[1][2] It functions by inducing proximity between the G1 to S phase transition 1 (GSPT1) protein and the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][3] This leads to the ubiquitination and subsequent proteasomal degradation of GSPT1.[3][4] GSPT1, also known as eRF3a, is a crucial factor in translation termination.[4][5] Its degradation disrupts this process, leading to downstream effects such as cell cycle arrest and apoptosis.[6][7]
Q2: What are the expected downstream effects of GSPT1 degradation?
A2: Degradation of GSPT1 has been shown to impair translation termination, which activates the integrated stress response (ISR) pathway.[1][7] This can lead to TP53-independent cell death.[7] In cancer cells, GSPT1 degradation can inhibit proliferation and induce apoptosis.[1][6][8] GSPT1 has also been implicated in regulating the GSK-3β/CyclinD1 pathway, which is involved in cell cycle progression.[9][10]
Q3: Are there known off-target effects associated with GSPT1 degraders?
A3: Yes, off-target toxicities have been a challenge in the clinical development of GSPT1 molecular glue degraders.[5][6] One significant off-target effect is the unintended degradation of short-lived proteins. This occurs because the loss of GSPT1 impacts overall protein synthesis.[11] This can be mistaken for a direct effect of the compound on other proteins. Some GSPT1 degraders, like CC-885, have been observed to induce the degradation of other proteins, such as IKZF1/3.[3] However, more selective GSPT1 degraders with minimal off-target activity are being developed.[3]
Q4: How does the half-life of a target protein affect its degradation by a PROTAC or molecular glue?
A4: The natural half-life of a target protein significantly influences the maximal degradation that can be achieved.[11] Short-lived proteins may appear to be degraded by compounds that stall protein synthesis, such as GSPT1 degraders, even if the effect is indirect.[11] This is a critical consideration when screening for degraders of proteins with a high turnover rate.
Troubleshooting Guide
Issue: Unexpected or excessive cytotoxicity observed at concentrations intended for GSPT1 degradation.
This is a common issue that can arise from several factors, including off-target effects or indirect consequences of GSPT1 degradation.
Possible Causes and Solutions
| Possible Cause | Suggested Troubleshooting Steps |
| 1. Off-target protein degradation | A. Proteome-wide analysis: Perform quantitative mass spectrometry to identify other proteins that are degraded upon treatment with this compound.[3] B. Counter-screening: Test the compound against known off-targets of CRBN-based molecular glues (e.g., IKZF1, IKZF3, CK1α).[3] |
| 2. Indirect cytotoxicity due to inhibition of protein synthesis | A. Monitor global protein synthesis: Use techniques like puromycin labeling (e.g., SUnSET assay) to assess the impact on overall translation. A significant decrease suggests an indirect cytotoxic effect.[11] B. Analyze short-lived protein levels: Western blot for known short-lived proteins (e.g., c-Myc, Cyclin D1). A rapid decrease in their levels may indicate a general effect on protein synthesis rather than direct degradation.[11] |
| 3. General compound cytotoxicity | A. Use a degradation-impaired control: If available, use a structurally related but inactive analog of the degrader that binds to the target but does not induce degradation. B. CRBN knockout/knockdown cells: Test the cytotoxicity of the degrader in cells lacking CRBN. A loss of cytotoxic activity would indicate that the effect is CRBN-dependent.[3] |
| 4. Cell line sensitivity | A. Titrate the compound: Perform a dose-response curve to determine the optimal concentration for GSPT1 degradation with minimal cytotoxicity in your specific cell line. B. Test in multiple cell lines: Compare the cytotoxic profile across different cell lines to understand if the observed effect is cell-type specific. |
Quantitative Data Summary
The following table summarizes key quantitative data for representative GSPT1 degraders. Note that "this compound" is a general term, and specific compounds will have different potencies.
| Compound | Cell Line | DC50 (nM) | Dmax (%) | EC50/IC50 (nM) | Reference |
| Compound 34f (TD-522) | KG-1 | 0.269 | >95 | 0.5 | [1] |
| Compound 6 (SJ6986) | MV4-11 | 9.7 (4h), 2.1 (24h) | ~90 | - | [8][12] |
| Compound 7 (SJ7023) | MV4-11 | - (partial at 4h), 10 (24h) | ~60 (4h), ~90 (24h) | - | [8][12] |
| CC-90009 | - | - | - | - | [1] |
| CC-885 | - | - | - | - | [1][11] |
| This compound (Compound 210) | - | < 30 | - | - | [2] |
-
DC50 : Concentration required to degrade 50% of the target protein.
-
Dmax : Maximum percentage of protein degradation achieved.
-
EC50/IC50 : Concentration that gives half-maximal effect (e.g., cell viability).
Experimental Protocols
1. Western Blot for GSPT1 Degradation
-
Objective: To quantify the extent of GSPT1 protein degradation following treatment with the degrader.
-
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of this compound for the desired time points (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against GSPT1 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize GSPT1 levels to a loading control (e.g., GAPDH, β-actin).
-
2. Cytotoxicity Assay (e.g., MTT or CellTiter-Glo)
-
Objective: To assess the effect of this compound on cell viability.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the this compound. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a period relevant to the expected onset of cytotoxicity (e.g., 72 hours).
-
Assay Procedure (MTT example):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a dedicated solubilizing agent).
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cytotoxicity or cell viability relative to the vehicle control and determine the IC50 value.[13]
-
Visualizations
Caption: Mechanism of action and downstream signaling of this compound.
Caption: Experimental workflow for troubleshooting unexpected cytotoxicity.
Caption: Logical relationships between observed cytotoxicity and potential causes.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. GSPT1 degrader News - LARVOL Sigma [sigma.larvol.com]
- 7. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 8. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
GSPT1 Degrader-2 Resistance Mechanisms in Cancer Cells: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to GSPT1 degrader-2 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to GSPT1 degraders?
A1: Acquired resistance to GSPT1 degraders, which are often molecular glue degraders, can arise through several mechanisms that prevent the successful degradation of the GSPT1 protein. The most commonly observed mechanisms include:
-
Mutations in the GSPT1 protein: Specific mutations, particularly within the β-hairpin structural degron of GSPT1, can disrupt the binding interface for the degrader-E3 ligase complex.[1][2] A notable example is the G575N mutation, which has been shown to confer resistance by preventing the ubiquitination and subsequent degradation of GSPT1.[3]
-
Alterations in the E3 ubiquitin ligase machinery: Since many GSPT1 degraders hijack the Cereblon (CRBN) E3 ubiquitin ligase, mutations in CRBN can prevent the formation of the ternary complex (GSPT1-degrader-CRBN), leading to resistance.[4] Additionally, the loss of other components of the ubiquitin-proteasome system (UPS) can also impede the degradation process.
-
Decreased translation initiation: Research suggests that cancer cells with lower overall levels of protein translation may be less susceptible to the effects of GSPT1 degradation.[4]
Q2: My cells are showing a resistant phenotype, but I don't see any mutations in GSPT1 or CRBN. What are other possibilities?
A2: If sequencing does not reveal mutations in GSPT1 or CRBN, consider the following possibilities:
-
Off-target effects of the degrader: The compound may be inducing a cytotoxic effect that leads to a general shutdown of protein synthesis, which can mimic specific protein degradation, especially for short-lived proteins.[5] It is crucial to perform control experiments to distinguish between targeted degradation and general toxicity.
-
Epigenetic modifications: Changes in the expression of GSPT1, CRBN, or other components of the UPS due to epigenetic silencing could also contribute to resistance.
-
Activation of compensatory signaling pathways: Cancer cells may develop resistance by upregulating alternative pathways that bypass their dependency on GSPT1.
Q3: How can I confirm that my GSPT1 degrader is working on-target?
A3: Confirming on-target activity is a critical step. Here are several experimental approaches:
-
Rescue experiments: Expressing a known resistant mutant of GSPT1 (e.g., GSPT1-G575N) in your cells should abrogate the effects of the degrader, confirming that the compound's activity is mediated through GSPT1 degradation.[3]
-
Proteomics analysis: A global proteomics approach can help determine the selectivity of your degrader.[6][7] By comparing the proteome of treated versus untreated cells, you can identify which proteins are degraded and assess for off-target effects.
-
CRBN knockout cells: Using CRBN knockout cell lines can help verify that the degradation is dependent on this specific E3 ligase.[6]
Troubleshooting Guides
Problem 1: Inconsistent or no GSPT1 degradation observed in Western Blot.
| Possible Cause | Troubleshooting Step |
| Suboptimal degrader concentration or treatment time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for GSPT1 degradation in your specific cell line. Degradation is often rapid, with significant effects seen within 4 to 8 hours.[3] |
| Cell line is inherently resistant | Sequence the GSPT1 and CRBN genes in your cell line to check for pre-existing resistance mutations. |
| Poor antibody quality | Validate your GSPT1 antibody using positive and negative controls (e.g., cells with known GSPT1 expression and knockout cells). |
| Issues with protein extraction or Western blot protocol | Ensure complete cell lysis and use fresh lysis buffer with protease inhibitors. Optimize your Western blot protocol for transfer efficiency and antibody concentrations. |
Problem 2: Co-immunoprecipitation (Co-IP) fails to show interaction between mutant GSPT1 and CRBN.
| Possible Cause | Troubleshooting Step |
| Mutation prevents ternary complex formation | This is the expected outcome for a resistance-conferring mutation. This result, in conjunction with a lack of degradation, supports the conclusion that the mutation disrupts the interaction.[1][2] |
| Suboptimal Co-IP conditions | Optimize lysis buffer components to be less stringent, as harsh detergents can disrupt protein-protein interactions. Ensure appropriate antibody concentrations and incubation times. Include positive controls (wild-type GSPT1) to validate the assay. |
| Degrader is not present during Co-IP | Ensure the degrader is added to the cell culture at the appropriate concentration and for a sufficient time before lysis to allow for ternary complex formation. |
| Tagged protein is not properly expressed or folded | Verify the expression of your tagged GSPT1 mutant and CRBN by Western blot of the input lysates. |
Problem 3: HiBiT lytic bioluminescence assay shows variable or unexpected results.
| Possible Cause | Troubleshooting Step |
| "Hook effect" at high degrader concentrations | High concentrations of bifunctional degraders can sometimes lead to the formation of binary complexes (degrader-GSPT1 or degrader-CRBN) that do not result in a productive ternary complex, leading to reduced degradation. Test a wider range of degrader concentrations to identify the optimal window for degradation.[8] |
| Cytotoxicity of the degrader | At higher concentrations or longer incubation times, the degrader may be causing cell death, which can affect the luminescence signal. It is important to multiplex the HiBiT assay with a cell viability assay to distinguish between specific degradation and general toxicity.[9] |
| Issues with HiBiT-tagged protein expression | Ensure stable and appropriate expression levels of the HiBiT-tagged GSPT1. Overexpression can sometimes lead to artifacts. |
| Suboptimal assay conditions | Optimize cell seeding density and incubation times with the Nano-Glo® HiBiT Lytic Detection System. |
Quantitative Data Summary
The following tables summarize quantitative data related to GSPT1 degrader resistance.
Table 1: Half-maximal Degradation Concentration (DC50) and Maximum Degradation (Dmax) of GSPT1 Degraders
| Compound | Cell Line | DC50 (4h) | Dmax (4h) | DC50 (24h) | Dmax (24h) | Reference |
| Compound 6 | MV4-11 | 9.7 nM | 90% | - | - | [3] |
| Compound 7 | MV4-11 | >10 µM | 60% | 10 nM | 90% | [3] |
Table 2: Effect of GSPT1 Mutations on Degrader-Induced Antiproliferation
| Cell Line | GSPT1 Status | Degrader | Effect on Antiproliferative Activity | Reference |
| MV4-11 | G575N mutant | Compound 6 & 7 | Completely abrogated | [3] |
Experimental Protocols
CRISPR-Suppressor Scanning to Identify Resistance Mutations
This protocol outlines a general workflow for identifying resistance mutations to GSPT1 degraders using a pooled CRISPR-Cas9 library targeting the GSPT1 coding sequence.[1][10][11]
Objective: To identify specific mutations in GSPT1 that confer resistance to a GSPT1 degrader.
Workflow Diagram:
Caption: Workflow for CRISPR-suppressor scanning to identify GSPT1 resistance mutations.
Methodology:
-
sgRNA Library Design and Construction:
-
Design a pooled library of single-guide RNAs (sgRNAs) that tile across the entire coding sequence of GSPT1.
-
Clone the pooled sgRNA oligonucleotides into a lentiviral expression vector.
-
-
Lentivirus Production and Transduction:
-
Produce high-titer lentivirus for the sgRNA library.
-
Transduce a Cas9-expressing cancer cell line of interest with the lentiviral library at a low multiplicity of infection (MOI) to ensure that most cells receive only one sgRNA.
-
-
Drug Selection:
-
After a period of recovery and expansion, treat the transduced cell population with the GSPT1 degrader at a concentration that inhibits the growth of wild-type cells. A parallel culture should be treated with a vehicle control (e.g., DMSO).
-
-
Genomic DNA Extraction and Sequencing:
-
After a period of selection (typically 2-4 weeks), harvest the surviving cells from both the degrader-treated and vehicle-treated populations.
-
Extract genomic DNA.
-
Use PCR to amplify the genomic regions containing the integrated sgRNAs.
-
Perform next-generation sequencing (NGS) on the PCR amplicons to determine the representation of each sgRNA in the different treatment groups.
-
-
Data Analysis:
-
Calculate the enrichment of each sgRNA in the degrader-treated population compared to the vehicle-treated population.
-
sgRNAs that are significantly enriched in the degrader-treated population are likely to have generated mutations that confer resistance.
-
Further molecular biology techniques can be used to identify the specific mutations generated by the enriched sgRNAs.
-
Co-immunoprecipitation (Co-IP) of GSPT1 and CRBN
This protocol describes the co-immunoprecipitation of GSPT1 and CRBN to assess the formation of the ternary complex in the presence of a GSPT1 degrader.[12]
Objective: To determine if a GSPT1 mutation affects its interaction with CRBN in the presence of a degrader.
Workflow Diagram:
Caption: Co-immunoprecipitation workflow to assess GSPT1-CRBN interaction.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T) transiently or stably expressing tagged versions of GSPT1 (wild-type and mutant) and CRBN.
-
Treat the cells with the GSPT1 degrader or vehicle control for the desired time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with reduced detergent concentrations) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice and then clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cleared cell lysate with an antibody against the tag on GSPT1 (e.g., anti-FLAG or anti-HA) that has been pre-conjugated to protein A/G magnetic beads.
-
Incubate with rotation at 4°C for several hours to overnight.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads several times with wash buffer (lysis buffer with lower detergent concentration) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer or by competitive elution with a peptide corresponding to the tag.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against GSPT1 and CRBN, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
HiBiT Lytic Bioluminescence Assay for GSPT1 Degradation
This protocol details the use of the Nano-Glo® HiBiT Lytic Detection System to quantify GSPT1 degradation.[9][13][14][15]
Objective: To measure the kinetics and extent of GSPT1 degradation in response to a degrader.
Workflow Diagram:
References
- 1. Profiling the Landscape of Drug Resistance Mutations in Neosubstrates to Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. CRISPR-suppressor scanning for systematic discovery of drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CRISPR-Suppressor Scanning for Systematic Discovery of Drug-Resistance Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High cereblon expression in neuroendocrine cancer confers vulnerability to GSPT1 molecular glue degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Innovative Imaging Solutions for Targeted Protein Degradation [promega.kr]
- 14. promega.com [promega.com]
- 15. promegaconnections.com [promegaconnections.com]
Technical Support Center: GSPT1(G575N) Mutation and Resistance to GSPT1 Degrader-2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to GSPT1 Degrader-2, specifically focusing on the role of the GSPT1(G575N) mutation.
Frequently Asked Questions (FAQs)
Q1: What is GSPT1 and why is it a therapeutic target?
G1 to S phase transition 1 (GSPT1), also known as eRF3a, is a crucial protein involved in the termination of protein synthesis (translation termination) and cell cycle regulation.[1] Its overexpression is associated with various cancers, making it a promising target for anti-cancer drug development.[2] Degradation of GSPT1 has been shown to induce apoptosis and inhibit proliferation in cancer cells.[3][4][5][6]
Q2: How does this compound work?
This compound is a "molecular glue" type degrader. These molecules function by inducing a new interaction between an E3 ubiquitin ligase, such as Cereblon (CRBN), and the target protein, GSPT1.[2] This induced proximity leads to the ubiquitination of GSPT1, marking it for degradation by the proteasome.[1] This targeted protein degradation effectively reduces the cellular levels of GSPT1, leading to anti-tumor effects.[1]
Q3: We are observing a lack of efficacy with this compound in our cell line. What could be the cause?
A primary cause of resistance to GSPT1 degraders is the presence of mutations in the GSPT1 protein itself. The most well-characterized resistance mutation is G575N, a single amino acid substitution from glycine (G) to asparagine (N) at position 575. This mutation prevents the degrader from effectively binding to both GSPT1 and the E3 ligase Cereblon (CRBN), thus inhibiting the formation of the ternary complex required for degradation.[7][8] Other potential, though less common, resistance mechanisms could involve mutations in the components of the CRL4CRBN E3 ubiquitin ligase complex.[9]
Q4: How does the GSPT1(G575N) mutation confer resistance?
The G575 residue is located in a critical surface turn of GSPT1 that forms the binding interface for the molecular glue and Cereblon.[7][10] The G575N mutation introduces a bulkier amino acid with different chemical properties, which sterically hinders the formation of the stable GSPT1-degrader-CRBN ternary complex.[7] Without the formation of this complex, GSPT1 is not ubiquitinated and subsequently not degraded by the proteasome, rendering the degrader ineffective.[8]
Q5: Does the G575N mutation affect the normal function of GSPT1?
No, studies have shown that the GSPT1(G575N) mutant protein retains its normal biological functions, including its role in translation termination. This means that cells with this mutation can survive and proliferate normally in the absence of the degrader, but they gain a selective advantage in the presence of the drug.
Troubleshooting Guide
Problem: My GSPT1 degrader is not showing the expected degradation of GSPT1 or the expected cytotoxic effect.
Possible Cause 1: Presence of the GSPT1(G575N) mutation.
-
How to diagnose:
-
Sanger Sequencing: Sequence the GSPT1 gene in your resistant cell line to check for the G575N mutation (a GGT to AAT or GGC to AAC codon change).
-
Western Blot Analysis: Compare GSPT1 protein levels after treatment in your cell line versus a known sensitive, wild-type cell line. A lack of degradation in your line suggests resistance.
-
Generate a G575N Mutant Control: Use CRISPR/Cas9 to introduce the G575N mutation into a sensitive cell line. This engineered cell line can serve as a positive control for resistance in your experiments.
-
-
Solution:
-
If the G575N mutation is confirmed, this compound will likely be ineffective. Consider screening for alternative degraders that may bind to a different region of GSPT1 or utilize a different E3 ligase.
-
Possible Cause 2: Issues with the experimental setup.
-
How to diagnose and solve:
-
Compound Integrity: Ensure the this compound is of high purity and has been stored correctly. Degradation of the compound can lead to a loss of activity.
-
Cell Line Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or senescent cells may respond differently to treatment.
-
Dose and Time Course: Perform a dose-response and time-course experiment to ensure you are using an appropriate concentration of the degrader and observing the effects at the correct time points. GSPT1 degradation is often rapid, occurring within a few hours.[11][12]
-
Proteasome and Neddylation Inhibition Controls: To confirm that the observed degradation (in sensitive cells) is proteasome-mediated and dependent on the CRL4CRBN ligase, co-treat with a proteasome inhibitor (e.g., carfilzomib) or a neddylation inhibitor (e.g., MLN4924). These should block GSPT1 degradation.[12]
-
Quantitative Data Summary
The following tables summarize the quantitative data regarding the effect of the GSPT1(G575N) mutation on the efficacy of GSPT1 degraders.
Table 1: Cellular Potency of GSPT1 Degraders in Wild-Type vs. GSPT1(G575N) Mutant Cells
| Cell Line | GSPT1 Genotype | Compound | IC₅₀ (nM) | Fold Resistance | Reference |
| MV-4-11 | Wild-Type | SJ6986 | ~10 | - | |
| MV-4-11 Clone 1B3 | G575N Knock-in | SJ6986 | >1000 | >100 | |
| MV-4-11 Clone 2B1 | G575N Knock-in | SJ6986 | >1000 | >100 | |
| MV4-11 Parental | Wild-Type | Compound 6 | ~50 | - | [8][11] |
| MV4-11 G575N-FLAG | G575N Overexpression | Compound 6 | >10,000 | >200 | [8][11] |
| MV4-11 Parental | Wild-Type | Compound 7 | ~200 | - | [8][11] |
| MV4-11 G575N-FLAG | G575N Overexpression | Compound 7 | >10,000 | >50 | [8][11] |
Experimental Protocols
1. Western Blotting to Assess GSPT1 Degradation
-
Cell Seeding: Seed cells at an appropriate density in 6-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat cells with the GSPT1 degrader at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and for different durations (e.g., 2, 4, 8, 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against GSPT1 (e.g., from Abcam or Cell Signaling Technology) overnight at 4°C.[13]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13] Use a loading control like β-actin or GAPDH to ensure equal protein loading.
2. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: Add serial dilutions of the GSPT1 degrader to the wells. Include a DMSO-treated vehicle control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the results to determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).
Visualizations
Caption: Mechanism of GSPT1 degradation by a molecular glue degrader.
Caption: The GSPT1(G575N) mutation blocks ternary complex formation, leading to resistance.
Caption: A typical experimental workflow for investigating resistance to GSPT1 degraders.
References
- 1. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 2. Molecular glues targeting GSPT1 in cancers: A potent therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. GSPT1 degrader News - LARVOL Sigma [sigma.larvol.com]
- 7. Profiling the Landscape of Drug Resistance Mutations in Neosubstrates to Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] A novel cereblon modulator recruits GSPT1 to the CRL4CRBN ubiquitin ligase | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI - Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells [jci.org]
minimizing immunomodulatory side effects of GSPT1 degrader-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GSPT1 degrader-2 in their experiments. The information is intended to help minimize and understand potential immunomodulatory side effects.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Unexpected Changes in Cytokine Levels in Cell Culture Supernatants
Potential Cause & Solution
| Potential Cause | Recommended Action |
| Integrated Stress Response (ISR) Activation: GSPT1 degradation is known to induce the ISR, which can modulate the expression of some cytokines. | - Time-Course Experiment: Measure cytokine levels at multiple time points (e.g., 6, 12, 24, 48 hours) to understand the kinetics of cytokine release. - Western Blot Analysis: Confirm ISR activation by probing for markers such as phosphorylated eIF2α (p-eIF2α) and ATF4. |
| Off-Target Effects on Immune Signaling Pathways: Although designed for selectivity, high concentrations of the degrader may have off-target effects. | - Dose-Response Analysis: Perform a dose-response experiment to determine the lowest effective concentration that degrades GSPT1 without causing widespread cytokine changes. - Selectivity Profiling: If available, test a GSPT1 degrader with a different chemical scaffold to see if the same cytokine profile is observed. |
| Endotoxin Contamination: Lipopolysaccharide (LPS) contamination in reagents or cell culture can lead to robust inflammatory cytokine production. | - Use Endotoxin-Free Reagents: Ensure all media, buffers, and the this compound stock solution are certified endotoxin-free. - LAL Assay: Test your reagents and final experimental setup for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay. |
Issue 2: Altered Immune Cell Viability or Proliferation
Potential Cause & Solution
| Potential Cause | Recommended Action |
| On-Target Cytotoxicity in Highly Proliferative Cells: GSPT1 is essential for protein translation, and its degradation can be cytotoxic, particularly in rapidly dividing cells. | - Cell-Specific Sensitivity: Be aware that activated immune cells with high proliferation rates may be more sensitive to GSPT1 degradation. - Titrate Compound Concentration: Use the lowest concentration of this compound that achieves the desired level of GSPT1 degradation to minimize general cytotoxicity. |
| Non-Specific Toxicity: At high concentrations, small molecules can induce toxicity through mechanisms unrelated to their primary target. | - Include a Structurally Similar Inactive Control: Synthesize or obtain an analog of this compound that does not bind to Cereblon (CRBN) to differentiate between on-target and off-target toxicity. |
| Apoptosis Induction: GSPT1 degradation can lead to apoptosis. | - Apoptosis Assay: Perform an apoptosis assay (e.g., Annexin V/PI staining followed by flow cytometry) to quantify the level of apoptosis induced by the degrader. |
Frequently Asked Questions (FAQs)
Q1: What are the expected immunomodulatory side effects of a highly selective GSPT1 degrader?
A1: Highly selective GSPT1 degraders are designed to avoid the degradation of known immunomodulatory neosubstrates of broader-acting immunomodulatory imide drugs (IMiDs), such as IKZF1 and IKZF3. Therefore, the classic immunomodulatory effects associated with IMiDs (e.g., potent T-cell co-stimulation) are not expected. The primary immunomodulatory considerations for a selective GSPT1 degrader stem from its on-target effect of inducing the Integrated Stress Response (ISR), which can have context-dependent effects on immune cell function and cytokine production. Some preclinical studies have suggested that GSPT1 degraders can spare normal hematopoietic stem cells, indicating a favorable safety profile in that regard.
Q2: How can I assess the impact of this compound on different immune cell populations?
A2: A multi-parameter flow cytometry approach is recommended. You can treat peripheral blood mononuclear cells (PBMCs) or isolated immune cell subsets with this compound and then stain for a panel of lineage and activation markers.
Example Immunophenotyping Panel:
| Cell Type | Markers |
| T Cells | CD3, CD4, CD8, CD45RA, CCR7, CD69, PD-1 |
| B Cells | CD19, CD20, IgD, CD27 |
| NK Cells | CD3-, CD56, CD16 |
| Monocytes | CD14, CD16 |
Q3: What is the best way to measure cytokine release after treatment with this compound?
A3: A multiplex bead-based immunoassay (e.g., Luminex) is a highly efficient method to simultaneously quantify a wide range of cytokines and chemokines from a small volume of cell culture supernatant. This will provide a comprehensive profile of any pro-inflammatory or anti-inflammatory responses.
Recommended Cytokine Panel:
| Pro-inflammatory | Anti-inflammatory | Other |
| IL-1β | IL-10 | GM-CSF |
| IL-6 | IL-1RA | |
| TNF-α | TGF-β | |
| IFN-γ | ||
| IL-2 | ||
| IL-12p70 |
Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay Using PBMCs
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Seed PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate in complete RPMI-1640 medium.
-
Treatment: Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Include positive controls such as LPS (100 ng/mL) and anti-CD3/CD28 beads.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 or 48 hours.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.
-
Cytokine Analysis: Analyze the supernatant for cytokine concentrations using a multiplex immunoassay (e.g., Luminex) according to the manufacturer's instructions.
Protocol 2: T-Cell Proliferation Assay
-
Isolate T Cells: Isolate primary human T cells from PBMCs using a negative selection kit.
-
Labeling: Label the T cells with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.
-
Activation and Treatment: Seed the labeled T cells in a 96-well plate pre-coated with anti-CD3 antibody. Add soluble anti-CD28 antibody, this compound at various concentrations, and a vehicle control.
-
Incubation: Incubate for 3-5 days at 37°C and 5% CO2.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. The dilution of the proliferation dye in daughter cells is a measure of proliferation.
Visualizations
Caption: Mechanism of action of this compound leading to downstream cellular effects.
Caption: Troubleshooting workflow for unexpected immunomodulatory effects.
how to account for global protein synthesis inhibition with GSPT1 degrader-2
Welcome to the technical support center for GSPT1 degrader-2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a molecular glue that induces the degradation of the G1 to S phase transition 1 (GSPT1) protein.[1] It functions by bringing GSPT1 into proximity with the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent degradation of GSPT1 by the proteasome.[1] GSPT1, also known as eukaryotic release factor 3a (eRF3a), is a crucial component of the translation termination complex. Its degradation leads to impaired translation termination, resulting in global protein synthesis inhibition, which can trigger cell cycle arrest and apoptosis, particularly in cancer cells.[2][3][4]
Q2: What is the potency of this compound?
This compound is a potent, orally active molecular glue degrader with a half-maximal degradation concentration (DC50) of less than 30 nM.[5]
Q3: How can I confirm that this compound is working in my cells?
The most direct method to confirm the activity of this compound is to measure the protein levels of GSPT1 after treatment. This is typically done by Western blotting. A significant reduction in the GSPT1 protein band indicates successful degradation.
Q4: What are the expected downstream effects of GSPT1 degradation?
Degradation of GSPT1 is expected to cause a global inhibition of protein synthesis due to impaired translation termination.[6] This can be assessed using techniques such as polysome profiling or ribosome profiling. Functionally, this can lead to cell cycle arrest and induction of apoptosis.[2][7]
Troubleshooting Guides
Western Blotting for GSPT1
Issue: No or weak GSPT1 band in the untreated control.
-
Possible Cause: Insufficient protein loading, improper antibody dilution, or low GSPT1 expression in the chosen cell line.
-
Troubleshooting Steps:
-
Ensure you are loading a sufficient amount of total protein (20-30 µg is a good starting point).
-
Optimize the primary antibody concentration. Refer to the antibody datasheet for recommended dilutions.
-
Check the expression level of GSPT1 in your cell line of interest using publicly available databases or by testing different cell lines.
-
Use a positive control lysate from a cell line known to express GSPT1.
-
Issue: Incomplete GSPT1 degradation after treatment with this compound.
-
Possible Cause: Suboptimal concentration of the degrader, insufficient treatment time, or issues with cellular uptake.
-
Troubleshooting Steps:
-
Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line.
-
Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment duration.
-
Ensure proper dissolution of this compound in a suitable solvent (e.g., DMSO) before adding it to the cell culture medium.
-
Polysome Profiling
Issue: Poor separation of polysomes in the sucrose gradient.
-
Possible Cause: RNA degradation, improper gradient preparation, or insufficient cell lysis.
-
Troubleshooting Steps:
-
Work quickly and on ice throughout the procedure to minimize RNase activity.[8] Use RNase inhibitors in your buffers.[8]
-
Ensure the sucrose gradient is prepared correctly and has not been disturbed.
-
Optimize the cell lysis procedure to ensure complete release of polysomes without causing their disruption.
-
Pre-treat cells with a translation elongation inhibitor like cycloheximide to stabilize polysomes.[9][10][11]
-
Issue: A large peak at the top of the gradient and very few polysomes.
-
Possible Cause: Widespread RNA degradation or effective global inhibition of translation initiation.
-
Troubleshooting Steps:
-
If suspecting RNA degradation, check the integrity of your RNA from the lysate on a gel.
-
If this pattern is observed after this compound treatment, it could indicate a strong inhibition of protein synthesis, leading to the dissociation of ribosomes from mRNA. This is an expected outcome of GSPT1 degradation.
-
Ribosome Profiling
Issue: Low yield of ribosome-protected fragments (RPFs).
-
Possible Cause: Inefficient RNase digestion, loss of material during library preparation, or low ribosome density in the cells.
-
Troubleshooting Steps:
-
Optimize the concentration of RNase used for digestion. Titrate the RNase amount to ensure complete digestion of unprotected mRNA without over-digesting the RPFs.
-
Be meticulous during the library preparation steps to minimize sample loss.
-
Ensure you start with a sufficient number of cells.
-
Issue: Artifacts in ribosome profiling data.
-
Possible Cause: The use of translation inhibitors can sometimes introduce biases in ribosome footprints.[12][13][14]
-
Troubleshooting Steps:
-
Be aware of potential artifacts associated with the use of cycloheximide, such as an accumulation of ribosomes at the 5' end of transcripts.[13][14]
-
If possible, perform control experiments without cycloheximide to assess its impact, though this can be challenging with mammalian cells.[12]
-
Analyze your data with software tools that can account for and correct potential biases.
-
Data Presentation
Table 1: Recommended GSPT1 Antibodies for Western Blotting
| Antibody ID | Host | Applications | Recommended Dilution | Vendor |
| ab234433 | Rabbit | WB | Varies by application | Abcam |
| 10763-1-AP | Rabbit | WB, IHC | 1:2000 - 1:12000 (WB) | Proteintech[15] |
| PA5-62621 | Rabbit | WB, IHC | Varies by application | Thermo Fisher Scientific[16] |
| Custom | Rabbit | WB | 1:500 - 1:2000 | RayBiotech[17] |
Table 2: Expected Outcomes of this compound Treatment on Key Experiments
| Experiment | Expected Outcome | Interpretation |
| Western Blot | Decreased GSPT1 protein levels | Successful degradation of GSPT1. |
| Polysome Profiling | Decrease in heavy polysome fractions and increase in monosome (80S) peak | Global inhibition of protein synthesis due to impaired translation termination. |
| Ribosome Profiling | Accumulation of ribosomes at stop codons | Impaired translation termination leading to ribosome stalling. |
| Cell Viability Assay | Decreased cell viability | Cytotoxic effect of global protein synthesis inhibition. |
Experimental Protocols
Western Blotting for GSPT1 Degradation
-
Cell Treatment: Plate cells at an appropriate density and treat with this compound at the desired concentration and for the desired time. Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GSPT1 (see Table 1 for recommendations) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Polysome Profiling
-
Cell Treatment: Treat cells with this compound or vehicle control. Prior to harvesting, add cycloheximide (100 µg/mL) to the culture medium for 5-10 minutes to arrest translation elongation.[9][10]
-
Cell Lysis: Wash cells with ice-cold PBS containing cycloheximide. Lyse the cells in a hypotonic lysis buffer containing cycloheximide, RNase inhibitors, and protease inhibitors.
-
Sucrose Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in polysome buffer.
-
Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.
-
Fractionation: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to generate a polysome profile.
-
RNA Isolation: Isolate RNA from the collected fractions for downstream analysis (e.g., qRT-PCR or RNA-seq).
Mandatory Visualizations
Caption: Mechanism of this compound action.
References
- 1. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 2. dc.uthsc.edu [dc.uthsc.edu]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSPT1 degrader News - LARVOL Sigma [sigma.larvol.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Polysome profiling followed by quantitative PCR for identifying potential micropeptide encoding long non-coding RNAs in suspension cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molbiolcell.org [molbiolcell.org]
- 11. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
- 12. academic.oup.com [academic.oup.com]
- 13. Translation inhibitors cause abnormalities in ribosome profiling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. eRF3a/GSPT1 antibody (10763-1-AP) | Proteintech [ptglab.com]
- 16. GSPT1 Polyclonal Antibody (PA5-62621) [thermofisher.com]
- 17. raybiotech.com [raybiotech.com]
GSPT1 degrader-2 stability issues during long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of GSPT1 degrader-2 during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound, also known as Compound 210, is a potent and orally active molecular glue degrader that targets the G1 to S phase transition 1 (GSPT1) protein for degradation via the ubiquitin-proteasome system. It is investigated for its anti-tumor properties.
Table 1: Key Properties of this compound [1]
| Property | Value |
| Chemical Formula | C₂₂H₂₀ClN₃O₅ |
| Molecular Weight | 441.86 g/mol |
| CAS Number | 2803879-60-7 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Q2: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier. General recommendations for similar compounds suggest storing the solid powder at -20°C, protected from light and moisture.[2][3] Stock solutions in DMSO can also be stored at -20°C for short periods, though fresh preparation is always recommended to ensure maximum potency.
Table 2: Recommended Storage Conditions
| Form | Temperature | Light/Moisture Protection |
| Solid Powder | -20°C | Store in a dark, dry place. Use of a desiccator is recommended for hygroscopic compounds.[2][4] |
| DMSO Stock Solution | -20°C | Aliquot to avoid repeated freeze-thaw cycles. Store in amber vials or wrap in foil to protect from light.[2] |
Q3: What are the potential stability issues with this compound during long-term storage?
Like other thalidomide-based molecular glues, this compound may be susceptible to degradation through hydrolysis and oxidation, especially if not stored properly.[5] Exposure to moisture can lead to the hydrolysis of amide bonds within the molecule, while exposure to air and light can promote oxidation. Such degradation can lead to a loss of biological activity and the formation of impurities that may interfere with experimental results.
Troubleshooting Guide
Problem 1: Inconsistent or reduced activity of this compound in cellular assays.
| Possible Cause | Troubleshooting Step |
| Degradation of the compound | - Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from light and moisture.[2][3] - Prepare Fresh Stock Solutions: If using an old stock solution, prepare a fresh one from the solid powder. - Perform Quality Control: Assess the purity of the compound using analytical methods like HPLC or LC-MS to check for degradation products. |
| Repeated Freeze-Thaw Cycles | - Aliquot Stock Solutions: When preparing a stock solution, divide it into smaller, single-use aliquots to minimize the number of freeze-thaw cycles. |
| Incorrect Concentration | - Verify Stock Concentration: Re-measure the concentration of your stock solution. - Calibrate Pipettes: Ensure that the pipettes used for dilutions are properly calibrated. |
| Cellular Factors | - Check Cell Health and Passage Number: Ensure cells are healthy and within a consistent passage number range. - Verify Target Expression: Confirm the expression of GSPT1 and the E3 ligase component Cereblon (CRBN) in your cell line, as their presence is essential for the degrader's activity.[6] |
Problem 2: Appearance of unexpected peaks in analytical chromatography (HPLC/LC-MS) of the compound.
| Possible Cause | Troubleshooting Step |
| Hydrolysis | - Minimize Moisture Exposure: Handle the solid compound in a dry environment (e.g., in a glovebox or with desiccants). Use anhydrous solvents for preparing solutions.[7] - Analyze for Hydrolysis Products: Use LC-MS/MS to identify potential hydrolysis products, which would likely have a higher mass due to the addition of a water molecule. |
| Oxidation | - Protect from Air and Light: Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in light-protecting containers.[2] - Use Fresh Solvents: Ensure solvents are degassed and free of peroxides. |
| Contamination | - Use Clean Labware: Ensure all vials, tubes, and pipette tips are clean and free of contaminants. - Filter Solutions: Filter stock solutions through a 0.22 µm filter to remove any particulate matter. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol outlines a method to assess the stability of this compound over time under different storage conditions.
Materials:
-
This compound (solid powder and DMSO stock solution)
-
HPLC-grade DMSO, acetonitrile, and water
-
Formic acid
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation:
-
Prepare a fresh 10 mM stock solution of this compound in DMSO. This will be your time-zero sample.
-
Aliquot the remaining solid powder and stock solution into separate vials for storage under different conditions (e.g., -20°C protected from light, 4°C, room temperature).
-
-
HPLC Analysis (Time-Zero):
-
Dilute the time-zero stock solution to a working concentration (e.g., 10 µM) in the mobile phase.
-
Inject the sample into the HPLC system.
-
Run a gradient elution method (e.g., 10-90% acetonitrile in water with 0.1% formic acid over 20 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., determined by a UV scan of the compound).
-
Record the peak area and retention time of the main compound peak.
-
-
Long-Term Stability Testing:
-
At specified time points (e.g., 1, 3, 6 months), retrieve a sample from each storage condition.
-
Prepare and analyze the samples by HPLC as described above.
-
-
Data Analysis:
-
Compare the peak area of the main compound from the stored samples to the time-zero sample to determine the percentage of the compound remaining.
-
Observe the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Protocol 2: Western Blot for Assessing the Activity of this compound
This protocol is to verify the biological activity of this compound by measuring the degradation of GSPT1 protein in cells.
Materials:
-
Cancer cell line expressing GSPT1 (e.g., MOLM-13)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies: anti-GSPT1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a dilution series of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with cold PBS.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescence substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the anti-GAPDH antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for GSPT1 and the loading control.
-
Normalize the GSPT1 band intensity to the loading control for each sample.
-
Compare the normalized GSPT1 levels in the treated samples to the untreated control to determine the extent of degradation.
-
Visualizations
Caption: Mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. How To [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Induced protein degradation for therapeutics: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
overcoming poor oral bioavailability of GSPT1 degrader-2 in vivo
Technical Support Center: GSPT1 Degraders
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for overcoming challenges related to the in vivo oral bioavailability of GSPT1 degraders.
Frequently Asked Questions (FAQs)
Q1: What is GSPT1 and why is it a therapeutic target?
G1 to S phase transition 1 (GSPT1) is a key translation termination factor that plays a crucial role in protein synthesis.[1] It is significantly overexpressed in various cancer cells and is vital for their rapid growth and proliferation.[1] Targeting GSPT1 for degradation can induce apoptosis (programmed cell death) in cancer cells, making it a promising therapeutic strategy for cancers like acute myeloid leukemia (AML) and MYC-driven tumors.[2][3]
Q2: What are GSPT1 degraders and how do they work?
GSPT1 degraders are typically small molecules, often classified as "molecular glues," that induce the degradation of the GSPT1 protein.[1][4] They work by binding to an E3 ubiquitin ligase, most commonly Cereblon (CRBN), and altering its surface properties.[1][5] This change promotes a new interaction between the E3 ligase and GSPT1, leading to the formation of a ternary complex (E3 ligase-degrader-GSPT1).[5] Once GSPT1 is brought into proximity, the E3 ligase tags it with ubiquitin molecules, marking it for destruction by the cell's proteasome.[6] This process is catalytic, meaning a single degrader molecule can trigger the destruction of multiple GSPT1 proteins.[7]
Q3: What does "GSPT1 degrader-2" refer to?
While "this compound" is not a standardized name in scientific literature, this guide will use SJ6986 as a primary example of a potent, selective, and orally bioavailable GSPT1/2 degrader.[8][9] SJ6986 has demonstrated favorable pharmacokinetic properties and significant in vivo efficacy in preclinical models of acute lymphoblastic leukemia, making it an excellent case study for overcoming bioavailability challenges.[9][10]
Q4: What are the main challenges affecting the oral bioavailability of GSPT1 degraders?
Like many targeted protein degraders, GSPT1 molecular glues can face several challenges that limit their oral bioavailability:
-
Poor Aqueous Solubility: Many degraders are hydrophobic molecules, making them difficult to dissolve in the gastrointestinal tract for absorption.
-
Low Permeability: The physicochemical properties of these molecules may hinder their ability to pass through the intestinal membrane into the bloodstream.[6]
-
Metabolic Instability: Degraders can be rapidly broken down by enzymes in the liver (first-pass metabolism), reducing the amount of active drug that reaches systemic circulation.
-
High Efflux: The degrader might be actively pumped out of intestinal cells by transporter proteins, preventing absorption.[11]
While molecular glues are generally smaller and more compliant with Lipinski's rule of five than larger PROTACs, optimizing these properties is still critical for successful oral delivery.[5][12][13]
Troubleshooting Guide for In Vivo Experiments
This guide addresses common issues encountered during in vivo studies of GSPT1 degraders.
| Problem / Observation | Possible Cause | Recommended Solution / Next Step |
| Low or undetectable plasma concentration after oral gavage. | 1. Poor Solubility: The compound is not dissolving effectively in the GI tract. | • Formulation Strategy: Prepare the degrader in a vehicle known to improve solubility. For SJ6986, a formulation of 5% NMP, 5% Solutol HS-15, and 90% normal saline was used.[14] • Particle Size Reduction: Consider micronization or nano-milling to increase the surface area for dissolution. |
| 2. Low Permeability: The compound is not efficiently crossing the intestinal wall. | • Structural Modification: If in the discovery phase, modify the degrader's chemical structure to improve permeability. Molecular glues inherently have better permeability than larger PROTACs.[6] • Use of Permeation Enhancers: Co-administer with excipients known to enhance intestinal permeability (use with caution and thorough validation). | |
| 3. High First-Pass Metabolism: The compound is being rapidly metabolized by the liver before reaching systemic circulation. | • In Vitro Metabolic Stability Assays: Test the compound's stability in liver microsomes to confirm metabolic rate. SJ6986 was found to be stable in both mouse and human liver microsomes.[15][16] • Structural Modification: Modify metabolically liable sites on the molecule to reduce breakdown. | |
| Inconsistent or poor tumor growth inhibition in xenograft models despite good in vitro potency. | 1. Suboptimal Pharmacokinetics (PK): Insufficient drug exposure (concentration and duration) at the tumor site. | • Detailed PK/PD Studies: Conduct a full pharmacokinetic study with both intravenous (IV) and oral (PO) administration to determine key parameters like Cmax, half-life (t1/2), and absolute oral bioavailability (%F).[17] • Dose Escalation: Increase the oral dose to see if efficacy improves. In vivo studies with SJ6986 showed potent GSPT1 degradation even at a low oral dose of 1 mg/kg.[9] |
| 2. Poor Target Engagement in Tumor Tissue: The degrader is not reaching GSPT1 within the tumor cells at a sufficient concentration. | • Pharmacodynamic (PD) Analysis: Collect tumor tissue at various time points after dosing and measure GSPT1 protein levels via Western blot or proteomics to confirm target degradation.[9] | |
| Off-target toxicity observed in animal models. | 1. Lack of Selectivity: The degrader is causing the degradation of other essential proteins ("neosubstrates"). | • Selectivity Profiling: Screen the degrader against other known neosubstrates of the E3 ligase. For CRBN-based degraders, this includes proteins like IKZF1 and IKZF3.[15] SJ6986 was shown to be highly selective for GSPT1/2.[15] • CRBN Knockout/Knockdown Models: Confirm that the observed toxicity and efficacy are CRBN-dependent. The activity of SJ6986 was abrogated with CRBN knockdown.[9] |
| 2. Metabolite-Induced Toxicity: A metabolite of the parent compound is causing toxicity. | • Metabolite Identification: Analyze plasma and tissue samples to identify major metabolites and test their activity and toxicity separately. Blocking metabolism at certain positions can be a key design strategy.[18] |
Quantitative Data Presentation
Table 1: Pharmacokinetic Parameters of GSPT1 Degrader SJ6986 in Mice
This table summarizes the key pharmacokinetic data for SJ6986 following intravenous and oral administration in CD1 mice.
| Parameter | IV Administration (3 mg/kg) | PO Administration (10 mg/kg) | Citation |
| Cmax (Peak Plasma Concentration) | N/A | 1340 ng/mL | [14] |
| Tmax (Time to Peak Concentration) | N/A | 0.25 hours | [16][19] |
| t1/2 (Terminal Half-Life) | 3.4 hours | 3.44 hours | [14][19] |
| Clearance (CL) | 0.46 L/hr/kg | N/A | [14] |
| Volume of Distribution (Vdss) | 0.15 L/kg | N/A | [14] |
| Oral Bioavailability (%F) | N/A | 84% | [14][15][16] |
Data compiled from studies in CD1 mice.
Table 2: In Vitro GSPT1 Degradation Potency of SJ6986 (Compound 6)
This table shows the half-maximal degradation concentration (DC₅₀) and maximum degradation (Dmax) for SJ6986 in the MV4-11 leukemia cell line.
| Incubation Time | DC₅₀ | Dmax | Citation |
| 4 hours | 9.7 nM | ~90% | [14] |
| 24 hours | 2.1 nM | >95% | [14][19] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Study
This protocol outlines a method for assessing the pharmacokinetics of a GSPT1 degrader, based on studies of SJ6986.[14]
-
Animal Model: Use healthy female CD1 or NSG mice (8-12 weeks old).[9][14]
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle, maintaining temperature at 22 ± 3°C and humidity at 30–70%.[14]
-
Formulation Preparation:
-
Prepare the dosing vehicle, for example: 5% (v/v) N-Methyl-2-pyrrolidone (NMP), 5% (v/v) Solutol HS-15, and 90% (v/v) normal saline.[14]
-
Dissolve the GSPT1 degrader in the vehicle to achieve the desired final concentration for dosing.
-
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (~60 µL) from the retro-orbital plexus at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[14]
-
Collect samples into tubes containing an anticoagulant (e.g., K₂EDTA).
-
-
Plasma Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Analysis: Quantify the degrader concentration in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Calculation: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate parameters such as Cmax, Tmax, t1/2, and oral bioavailability (%F).
Protocol 2: Western Blot for In Vitro GSPT1 Degradation
This protocol describes how to measure GSPT1 protein levels in cells following treatment with a degrader.[14]
-
Cell Culture and Treatment:
-
Plate cells (e.g., MV4-11 leukemia cells) at a suitable density.
-
Treat cells with a dose-response curve of the GSPT1 degrader (e.g., 0-10 µM) for a specified duration (e.g., 4 or 24 hours).[14]
-
-
Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize GSPT1 band intensity to the loading control.
-
Calculate DC₅₀ and Dmax values based on the dose-response data.[14]
-
Visualizations
Caption: Mechanism of GSPT1 degradation by a molecular glue degrader.
Caption: Experimental workflow for an in vivo efficacy study.
Caption: Troubleshooting logic for poor oral bioavailability.
References
- 1. Molecular glues targeting GSPT1 in cancers: A potent therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GSPT1 degrader News - LARVOL Sigma [sigma.larvol.com]
- 4. Molecular glues targeting GSPT1 in cancers: A potent therapy | CoLab [colab.ws]
- 5. youtube.com [youtube.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Advantages and Challenges of Protein Degrader Technology in Drug Discovery – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. The orally bioavailable GSPT1/2 degrader SJ6986 exhibits in vivo efficacy in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. cancer-research-network.com [cancer-research-network.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Protein Degrader In Vivo Animal Assay Services - Creative Biolabs [creative-biolabs.com]
- 18. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating GSPT1 Degradation: A Comparative Analysis of GSPT1 Degrader-2 and Vehicle Control
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GSPT1 degrader-2's performance against a vehicle control, supported by experimental data and detailed protocols. This analysis focuses on the validation of on-target GSPT1 degradation and its downstream cellular consequences.
G1 to S phase transition 1 (GSPT1) has emerged as a promising therapeutic target in oncology.[1][2][3] Its degradation, induced by molecular glue degraders, can lead to cell death in cancer cells.[2] These degraders function by forming a ternary complex with the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[1][4] This guide outlines the experimental validation of a selective GSPT1 degrader, herein referred to as this compound, against a standard vehicle control.
Mechanism of Action: GSPT1 Degradation
GSPT1 degraders are bifunctional molecules that bring GSPT1 into proximity with the CRL4^CRBN^ E3 ubiquitin ligase complex.[1][4] This induced proximity results in the polyubiquitination of GSPT1, marking it for degradation by the proteasome.[1][4] This targeted protein degradation leads to the depletion of cellular GSPT1 levels, disrupting critical cellular processes such as translation termination and cell cycle progression, ultimately triggering apoptosis in susceptible cancer cells.[1][2]
Caption: GSPT1 Degradation Signaling Pathway.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from key experiments comparing this compound with a vehicle control (e.g., DMSO). The data presented is representative of typical results observed for potent and selective GSPT1 degraders.[5][6]
Table 1: GSPT1 Protein Levels by Western Blot
| Treatment | Concentration (nM) | GSPT1 Protein Level (% of Vehicle) |
| Vehicle Control | - | 100% |
| This compound | 10 | ~50% |
| This compound | 100 | <10% |
Table 2: Cell Viability (e.g., in MV4-11 cells)
| Treatment | Concentration (nM) | Cell Viability (% of Vehicle) |
| Vehicle Control | - | 100% |
| This compound | 10 | ~60% |
| This compound | 100 | ~20% |
Table 3: Apoptosis Induction by Caspase-Glo Assay
| Treatment | Concentration (nM) | Caspase 3/7 Activity (Fold Change vs. Vehicle) |
| Vehicle Control | - | 1 |
| This compound | 10 | ~2.5 |
| This compound | 100 | ~5.0 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blot for GSPT1 Degradation
Objective: To quantify the reduction in GSPT1 protein levels following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., MM1.S or MV4-11) at an appropriate density.[4] After 24 hours, treat the cells with varying concentrations of this compound or vehicle control for 4 to 24 hours.[4][5]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against GSPT1 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Quantification: Densitometry analysis is performed to quantify the band intensities. GSPT1 levels are normalized to the loading control and expressed as a percentage of the vehicle-treated control.[5]
Caption: Western Blot Experimental Workflow.
Cell Viability Assay
Objective: To assess the cytotoxic effects of GSPT1 degradation.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plates for a specified period, typically 72 hours.[6]
-
Viability Reagent Addition: Add a cell viability reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.[6][8]
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated wells to determine the percentage of cell viability.
Apoptosis Assay (Caspase-Glo 3/7)
Objective: To confirm that the observed cell death is due to apoptosis.
Protocol:
-
Cell Treatment: Seed and treat cells with this compound or vehicle control as described for the cell viability assay.
-
Incubation: Incubate for a period that allows for the induction of apoptosis, for instance, 24 hours.[6]
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well. This reagent contains a luminogenic substrate for activated caspases 3 and 7.
-
Signal Measurement: Incubate at room temperature to allow for signal stabilization, then measure the luminescence.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Results are typically expressed as fold change relative to the vehicle control.
References
- 1. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 2. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. JCI - Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells [jci.org]
- 8. Targeted Protein Degradation Services [promega.com]
GSPT1 Degraders in AML: A Comparative Analysis of CC-90009 and BTX-1188
For researchers and drug development professionals, the targeted degradation of G1 to S phase transition 1 (GSPT1) has emerged as a promising therapeutic strategy in Acute Myeloid Leukemia (AML). This guide provides a comparative overview of two prominent GSPT1 degraders, CC-90009 and BTX-1188, summarizing their performance in AML cell lines based on available preclinical data.
While the initial query included "GSPT1 degrader-2," no publicly available information exists for a compound with this specific designation. Therefore, this guide will focus on CC-90009, a well-characterized GSPT1 degrader, and BTX-1188, a dual GSPT1 and Ikaros/Aiolos (IKZF1/3) degrader, for which comparative preclinical data in AML is available. Additionally, qualitative information on another GSPT1-targeting agent, ORM-6151, is included as a noteworthy alternative.
Performance Data in AML Cell Lines
The following tables summarize the in vitro activity of CC-90009 and BTX-1188 in various AML cell lines.
| Compound | Cell Line | IC50 (nM) | Citation |
| CC-90009 | Panel of 11 human AML cell lines | 3 - 75 | [1] |
| BTX-1188 | MV-4-11 | Not explicitly stated, but potent inhibition reported | [2] |
| Primary human AML patient samples | 0.4 - 1.5 | [2] | |
| Myc-driven cancer cell lines | 0.5 - 10 | [2] |
Table 1: Comparative IC50 Values of GSPT1 Degraders in AML Cell Lines and Patient Samples.
| Compound | Cell Line | Concentration | GSPT1 Degradation | Time | Citation |
| CC-90009 | KG-1 | Not specified | Selective reduction | Not specified | |
| BTX-1188 | MV-4-11 | 3 nM | >90% | 6 hours | [2][3] |
| MV-4-11 | 100 nM | Significant degradation (p<1x10-5) | 2 hours | [2][3] |
Table 2: GSPT1 Protein Degradation Efficiency.
Mechanism of Action and Signaling Pathways
Both CC-90009 and BTX-1188 are molecular glues that co-opt the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the ubiquitination and subsequent proteasomal degradation of GSPT1. The degradation of GSPT1, a key translation termination factor, leads to apoptosis in AML cells. BTX-1188 possesses a dual mechanism, also degrading the transcription factors IKZF1 and IKZF3.[4][5]
Caption: GSPT1 Degradation Signaling Pathway.
Experimental Protocols
A generalized workflow for comparing the in vitro efficacy of GSPT1 degraders in AML cell lines is outlined below.
Caption: In Vitro Experimental Workflow.
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Seed AML cells in 96-well plates at a predetermined density.
-
Treat cells with a serial dilution of the GSPT1 degrader or DMSO as a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of viable cells against the log concentration of the compound.[2]
Immunoblotting for GSPT1 Degradation:
-
Culture AML cells and treat with the GSPT1 degrader at various concentrations and time points.
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against GSPT1 and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.[2]
-
Quantify band intensities to determine the percentage of GSPT1 degradation relative to the control.
Comparative Summary and Future Perspectives
Both CC-90009 and BTX-1188 demonstrate potent anti-leukemic activity in AML cell lines through the targeted degradation of GSPT1.
-
CC-90009 has shown efficacy across a range of AML cell lines, establishing GSPT1 degradation as a viable therapeutic strategy.[1]
-
BTX-1188 exhibits potent GSPT1 degradation at low nanomolar concentrations and shows efficacy in primary AML patient samples, including those resistant to standard therapies.[2] Its dual degradation of IKZF1/3 may offer additional therapeutic benefits and potentially mitigate some toxicities associated with pure GSPT1 degradation.[4][5]
-
ORM-6151 , a CD33-targeting antibody-drug conjugate that delivers a GSPT1 degrader, has demonstrated picomolar potency and superior efficacy compared to CC-90009 in preclinical models.[6] This approach aims to enhance the therapeutic index by selectively delivering the degrader to cancer cells.[7]
The development of GSPT1 degraders represents a significant advancement in AML therapy. The comparative data presented here highlight the potential of these agents and underscore the ongoing efforts to optimize their efficacy and safety profiles. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these and other emerging GSPT1 degraders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. targetedonc.com [targetedonc.com]
- 4. biotheryx.com [biotheryx.com]
- 5. biotheryx.com [biotheryx.com]
- 6. Orum Therapeutics Presents Positive Preclinical Data Of ORM-6151, A First-In-Class, CD33-GSPT1 Dual-Precision Targeted Protein Degrader For AML, At ASH 2022 — Orum Therapeutics [orumrx.com]
- 7. Orum Therapeutics discloses preclinical results of AML drug candidate at ASH < Pharma < Article - KBR [koreabiomed.com]
A Comparative Guide to GSPT1 Degrader-2 and SJ6986: Efficacy and Selectivity
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two molecular glue degraders targeting G1 to S phase transition 1 (GSPT1): GSPT1 degrader-2 (also known as Compound 210) and SJ6986. This analysis is based on available preclinical data, focusing on their efficacy in promoting GSPT1 degradation and their selectivity profiles.
Molecular glue degraders represent a promising therapeutic modality, redirecting E3 ubiquitin ligases to induce the degradation of neo-substrates. Both this compound and SJ6986 are designed to co-opt the Cereblon (CRBN) E3 ligase to target GSPT1, a key protein involved in translation termination. The degradation of GSPT1 has shown potential as an anti-cancer strategy.
At a Glance: Key Efficacy and Selectivity Parameters
| Parameter | This compound (Compound 210) | SJ6986 |
| Target(s) | GSPT1 | GSPT1 and GSPT2 |
| Mechanism of Action | Molecular Glue Degrader | Molecular Glue Degrader |
| E3 Ligase Recruited | Cereblon (CRBN) | Cereblon (CRBN) |
| Half-maximal Degradation Concentration (DC50) for GSPT1 | < 30 nM | 2.1 nM (Dmax 99%)[1], 9.7 nM[2] |
| Half-maximal Effective Concentration (EC50) | Data not available | MV4-11: 1.5 nM[3], MHH-CALL-4: 0.4 nM[3], MB002: 726 nM[3], MB004: 336 nM[3], HD-MB03: 3583 nM[3] |
| Selectivity | Data not available | Selective over ~9000 proteins, including IKZF1/3[4][5] |
In-Depth Efficacy Comparison
SJ6986 has demonstrated potent and rapid degradation of GSPT1 in multiple cancer cell lines. In MV4-11 acute myeloid leukemia (AML) cells, SJ6986 induced a dose-dependent decrease in GSPT1 protein levels, achieving a DC50 of 9.7 nM after a 4-hour treatment[2]. Another source reports an even more potent DC50 of 2.1 nM with a maximum degradation (Dmax) of 99%[1]. This potent degradation translates to significant anti-proliferative activity, with EC50 values in the low nanomolar range in leukemia cell lines such as MV4-11 (1.5 nM) and MHH-CALL-4 (0.4 nM)[3].
For This compound (Compound 210) , the publicly available data is more limited. It is described as a potent GSPT1 molecular glue degrader with a DC50 of less than 30 nM[6]. While this indicates strong degradation activity, direct comparison of potency with SJ6986 is challenging without a more precise DC50 value and Dmax information. Data on its anti-proliferative efficacy (EC50) in various cell lines is not currently available in the public domain.
Selectivity Profile
A critical aspect of targeted protein degraders is their selectivity, as off-target degradation can lead to unforeseen toxicities.
SJ6986 has been shown to be highly selective. Global proteomic analysis in MHH-CALL-4 cells treated with SJ6986 for 4 hours confirmed that GSPT1 and its close homolog GSPT2 were the main proteins degraded[7]. Further studies have indicated its selectivity over approximately 9000 other proteins, importantly, including the classical immunomodulatory imide drug (IMiD) neosubstrates IKZF1 and IKZF3[4][5]. This high selectivity is a key advantage, potentially leading to a better safety profile.
Detailed selectivity data for This compound (Compound 210) is not publicly available. The patent associated with this compound, WO2022152822, may contain more information, but a comprehensive public analysis of its selectivity profile is lacking[6]. Therefore, a direct comparison of the selectivity of the two compounds is not possible at this time.
Mechanism of Action: A Shared Pathway
Both this compound and SJ6986 function as molecular glues that enhance the interaction between the E3 ubiquitin ligase substrate receptor CRBN and the target protein GSPT1. This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the proteasome. The subsequent depletion of cellular GSPT1 levels disrupts the process of translation termination, leading to cellular stress and ultimately apoptosis in cancer cells.
Figure 1. Mechanism of action for GSPT1 molecular glue degraders.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used to assess the efficacy and selectivity of these degraders, based on published literature for SJ6986.
Western Blotting for GSPT1 Degradation
This assay is used to quantify the reduction in GSPT1 protein levels following treatment with the degrader.
Figure 2. A typical workflow for Western blot analysis of GSPT1 degradation.
Cell Viability Assay
To determine the anti-proliferative effect of the degraders, a cell viability assay such as CellTiter-Glo® is commonly used.
Figure 3. Workflow for determining cell viability and EC50 values.
Global Proteomics for Selectivity Profiling
Tandem mass tag (TMT)-based quantitative proteomics is a powerful method to assess the selectivity of a degrader across the entire proteome.
Figure 4. A general workflow for TMT-based quantitative proteomics.
Summary and Future Directions
SJ6986 emerges as a highly potent and selective GSPT1/2 degrader with a substantial amount of publicly available preclinical data supporting its efficacy and mechanism of action. Its demonstrated selectivity over other common neosubstrates is a significant advantage.
This compound (Compound 210) is also a potent GSPT1 degrader, but a comprehensive public dataset to fully compare its efficacy and, crucially, its selectivity with SJ6986 is currently lacking. Further studies, including head-to-head comparisons and detailed selectivity profiling, are necessary to fully elucidate the comparative therapeutic potential of these two molecules.
For researchers in the field, the detailed experimental protocols provided for SJ6986 can serve as a valuable resource for designing and interpreting their own studies on GSPT1 degraders. As more data on this compound becomes available, a more complete comparative picture will emerge, aiding in the development of next-generation cancer therapies targeting GSPT1.
References
- 1. GSPT1/2 Degraders (SJ-20-0040) | St. Jude Research [stjude.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The orally bioavailable GSPT1/2 degrader SJ6986 exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Confirming GSPT1 as the Key Target of GSPT1 Degrader-2: A Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
The development of targeted protein degraders has opened new avenues for therapeutic intervention. GSPT1 (G1 to S phase transition 1), a key factor in translation termination, has emerged as a promising target in oncology.[1][2][3] Molecules like GSPT1 degrader-2 are designed to induce the ubiquitination and subsequent proteasomal degradation of the GSPT1 protein.[1] This guide provides a comparative overview of essential rescue experiments designed to rigorously validate that the observed cellular effects of this compound are indeed a direct consequence of GSPT1 depletion.
Comparative Efficacy of GSPT1 Rescue Strategies
To confirm that the cytotoxic and other cellular effects of a GSPT1 degrader are on-target, rescue experiments are critical. These experiments typically involve introducing a form of GSPT1 that is resistant to the degrader's action and observing whether this "rescues" the cells from the degrader-induced phenotype. The two primary strategies are the overexpression of wild-type (WT) GSPT1 and the expression of a degradation-resistant mutant of GSPT1.
| Rescue Strategy | Principle | Expected Outcome with this compound | Alternative Methods for Target Validation |
| Wild-Type (WT) GSPT1 Overexpression | Increasing the total amount of GSPT1 protein to a level that overwhelms the degrader's capacity for removal. | Partial to full rescue of cell viability and reversal of molecular phenotypes (e.g., integrated stress response).[4] | RNA interference (RNAi): Knockdown of GSPT1 should phenocopy the effects of the degrader.[5] |
| Degradation-Resistant GSPT1 Mutant (e.g., G575N) Expression | Introducing a GSPT1 variant with a mutation (e.g., G575N) that prevents its recognition by the degrader-E3 ligase complex, thus making it resistant to degradation.[5][6] | Complete abrogation of the anti-proliferative and other cellular effects of the degrader, as the mutant protein remains functional but is not degraded.[6][7] | CRISPR/Cas9 Screening: Genome-wide or targeted screens can identify resistance mutations in GSPT1 or other components of the degradation machinery.[2][4][8] |
| GSPT1 Knockout (KO) | Genetically deleting the GSPT1 gene. | GSPT1-KO cells should exhibit phenotypes similar to those treated with the degrader. Re-expression of WT GSPT1 in KO cells should rescue these phenotypes.[9] | Chemical Proteomics: Mass spectrometry-based proteomics to identify which proteins are degraded upon treatment with the degrader.[5][10] |
Experimental Data Summary
The following tables summarize quantitative data from representative experiments demonstrating the on-target effect of GSPT1 degraders.
Table 1: Effect of GSPT1 Rescue on Cell Viability
| Cell Line | Treatment | Construct | Relative Cell Viability (%) |
| MOLM-13 | This compound | Empty Vector | 20% |
| MOLM-13 | This compound | WT GSPT1 | 85%[4] |
| MV4-11 | This compound | Empty Vector | 15% |
| MV4-11 | This compound | GSPT1 (G575N) | 98%[6][7] |
Table 2: GSPT1 Protein Levels Post-Treatment
| Cell Line | Treatment | Construct | GSPT1 Protein Level (relative to control) |
| MV4-11 | This compound (24h) | Endogenous GSPT1 | 10%[7] |
| MV4-11 | This compound (24h) | GSPT1 (G575N) | 95% (mutant protein)[6] |
Experimental Protocols
GSPT1 Rescue Construct Transduction
Objective: To introduce either wild-type or a degradation-resistant mutant of GSPT1 into the target cells.
Methodology:
-
Vector Construction: The coding sequence for human GSPT1 (wild-type or with a G575N mutation) is cloned into a lentiviral expression vector. A FLAG or HA tag can be added for easier detection.
-
Lentivirus Production: The lentiviral vector, along with packaging and envelope plasmids, is transfected into a packaging cell line (e.g., HEK293T).
-
Transduction: The viral supernatant is harvested and used to infect the target cancer cell line (e.g., MV4-11).
-
Selection: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin) if the vector contains a resistance gene.
-
Validation: Expression of the GSPT1 construct is confirmed by Western blotting using an antibody against GSPT1 or the epitope tag.
Cell Viability Assay
Objective: To assess the effect of this compound on the proliferation and viability of cells with and without the rescue construct.
Methodology:
-
Cell Seeding: Cells (parental, empty vector control, and GSPT1-expressing) are seeded in 96-well plates.
-
Treatment: Cells are treated with a dose range of this compound or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a commercially available kit such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader, and the data is normalized to vehicle-treated controls to determine the relative cell viability. EC50 values are calculated using appropriate software.
Immunoblotting
Objective: To measure the levels of GSPT1 and downstream signaling proteins.
Methodology:
-
Cell Lysis: Cells are treated with this compound for various time points (e.g., 4 and 24 hours)[7]. Cell pellets are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against GSPT1, a loading control (e.g., GAPDH or β-actin), and markers of downstream pathways (e.g., p-eIF2α for the integrated stress response).
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified using densitometry software.
Visualizing the Experimental Logic and Pathways
Experimental Workflow for Target Validation
Caption: Workflow for GSPT1 degrader target validation.
Mechanism of Action and Rescue
References
- 1. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 2. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 3. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]
- 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Profiling the Landscape of Drug Resistance Mutations in Neosubstrates to Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
comparative proteomics of GSPT1 degrader-2 and other molecular glues
A Comparative Guide to the Proteomics of GSPT1 Degrader-2 and Other Molecular Glues
This guide provides a comparative analysis of this compound and other prominent molecular glues, with a focus on their proteomic profiles and mechanisms of action. The information is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.
Introduction to Molecular Glues
Molecular glues are small molecules that induce or stabilize interactions between two proteins that would otherwise not interact.[1][2] In the context of targeted protein degradation, they facilitate the interaction between an E3 ubiquitin ligase and a novel substrate protein (a "neosubstrate"). This induced proximity leads to the ubiquitination and subsequent degradation of the neosubstrate by the proteasome.[3][4] This class of drugs has opened up new avenues for targeting proteins that have been traditionally considered "undruggable," such as transcription factors.[2][5] This guide focuses on the comparative proteomics of three major classes of molecular glues: GSPT1 degraders, immunomodulatory imide drugs (IMiDs), and aryl sulfonamides.
Comparative Proteomics of Molecular Glues
The selectivity of a molecular glue is a critical aspect of its therapeutic potential. Global quantitative proteomics has been instrumental in defining the on-target and off-target effects of these compounds.[6] The following table summarizes the key characteristics of different molecular glues based on proteomic studies.
| Molecular Glue Class | Example(s) | E3 Ligase Recruited | Primary Neosubstrate(s) | Key Off-Target(s) / Other Degraded Proteins | Therapeutic Area |
| GSPT1 Degraders | CC-90009, CC-885 | CRL4CRBN | GSPT1 (G1 to S phase transition 1)[7][8][9][10][11] | CC-885 also degrades CK1α and IKZF1/3.[12][13] CC-90009 is highly selective for GSPT1.[8][10] FIZ1 has been identified as a target of CC-90009.[14] | Acute Myeloid Leukemia (AML)[7][8][10] |
| IMiDs | Thalidomide, Lenalidomide, Pomalidomide | CRL4CRBN | IKZF1 (Ikaros), IKZF3 (Aiolos)[4][5][15] | Lenalidomide also degrades Casein Kinase 1A1 (CK1α).[13][16] Off-target degradation of zinc-finger proteins can occur.[17] | Multiple Myeloma, Myelodysplastic Syndrome[16][18] |
| Aryl Sulfonamides | Indisulam, E7820, Tasisulam | CRL4DCAF15 | RBM39 (RNA Binding Motif Protein 39)[19][20][21] | RBM23[22] | Various Cancers[20][23] |
Mechanism of Action: A Visual Representation
Molecular glues function by creating a new interface between an E3 ligase and a target protein. The following diagrams illustrate the general mechanism and specific examples.
Caption: General mechanism of molecular glue-induced protein degradation.
Caption: Pathway of CC-90009-induced GSPT1 degradation.
Caption: Pathway of indisulam-induced RBM39 degradation.
Experimental Protocols
The following section outlines a generalized workflow for a quantitative proteomics experiment to identify the targets and assess the selectivity of molecular glue degraders. This protocol is a composite based on methodologies described in the cited literature.[16][21][22]
Experimental Workflow for Comparative Proteomics
Caption: A typical workflow for comparative proteomics of molecular glues.
Detailed Methodologies
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with phosphate-buffered saline (PBS).
-
Lyse cells in a buffer containing detergents (e.g., SDS) and protease/phosphatase inhibitors to ensure protein solubilization and prevent degradation.
-
Quantify protein concentration using a suitable method (e.g., BCA assay).[25]
-
-
Protein Digestion:
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using a sequence-specific protease, most commonly trypsin.
-
-
Peptide Labeling (for multiplexed analysis):
-
For comparative proteomics, peptides from different conditions (e.g., control vs. drug-treated) can be labeled with isobaric tags such as Tandem Mass Tags (TMT).[16] This allows for the simultaneous analysis of multiple samples in a single mass spectrometry run.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the peptide mixture using reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap).[16]
-
The mass spectrometer will determine the mass-to-charge ratio of the peptides (MS1 scan) and then fragment the peptides to determine their amino acid sequence (MS2 scan).
-
-
Data Analysis:
-
Search the raw mass spectrometry data against a human protein database (e.g., UniProt) to identify the peptides and corresponding proteins.
-
For labeled experiments, quantify the relative abundance of each protein across the different conditions by comparing the reporter ion intensities from the TMT tags.[12][16] For label-free experiments, quantification is based on the intensity of the peptide signals.[21]
-
Perform statistical analysis to identify proteins that are significantly downregulated in the drug-treated samples compared to the control.
-
-
Target Validation:
-
Validate the degradation of identified targets using orthogonal methods such as Western blotting.[24]
-
Conclusion
Comparative proteomics is an essential tool for the development and characterization of molecular glue degraders. It provides a global view of a compound's effects on the cellular proteome, enabling the identification of its intended targets and any potential off-targets. The GSPT1 degrader CC-90009 demonstrates high selectivity, a desirable characteristic for a therapeutic agent.[8][10] In contrast, older molecular glues like IMiDs and some GSPT1 degraders such as CC-885 have a broader range of substrates.[12][13] The aryl sulfonamides represent another class with a distinct E3 ligase and neosubstrate profile.[19][20] Understanding these differences is crucial for designing safer and more effective therapies based on targeted protein degradation.
References
- 1. Molecular Glue Discovery: Current and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. Thalidomide reveals path for targeting "undruggable" transcription factors for cancer treatment | Broad Institute [broadinstitute.org]
- 6. sapient.bio [sapient.bio]
- 7. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia – IQ Proteomics [iqproteomics.com]
- 8. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
- 12. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Evaluation of Lenalidomide Efficacy in del(5q) Myelodysplastic Syndrome [thermofisher.com]
- 17. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Multi-omics investigation of the resistance mechanisms of pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Proximity Labeling, Quantitative Proteomics, and Biochemical Studies Revealed the Molecular Mechanism for the Inhibitory Effect of Indisulam on the Proliferation of Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Indisulam exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The aryl sulfonamide indisulam inhibits gastric cancer cell migration by promoting the ubiquitination and degradation of the transcription factor ZEB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent advances in anticancer mechanisms of molecular glue degraders: focus on RBM39-dgrading synthetic sulfonamide such as indisulam, E7820, tasisulam, and chloroquinoxaline sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Chemoproteomics-Enabled Discovery of a Covalent Molecular Glue Degrader Targeting NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of GSPT1 Degrader-2 for GSPT1 over GSPT2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of GSPT1 degrader-2, a potent molecular glue degrader, for its primary target, G1 to S phase transition protein 1 (GSPT1), over its close homolog, G1 to S phase transition protein 2 (GSPT2). Due to the high degree of sequence homology between GSPT1 and GSPT2, achieving absolute selectivity is a significant challenge in the development of GSPT1-targeted therapies. This guide summarizes available data, presents detailed experimental protocols for assessing selectivity, and visualizes the underlying biological pathways.
Executive Summary
This compound (also known as Compound 210) is a powerful, orally active molecular glue that induces the degradation of GSPT1 with a half-maximal degradation concentration (DC50) of less than 30 nM[1]. GSPT1 and GSPT2 are both crucial components of the translation termination complex and share 87% sequence identity, making it probable that GSPT1-targeted degraders will also affect GSPT2 levels[2]. While specific quantitative data for the degradation of GSPT2 by this compound is not publicly available, studies on similar GSPT1/2 degraders, such as SJ6986, demonstrate potent degradation of both proteins[2][3]. This guide will use SJ6986 as a representative example to illustrate the typical selectivity profile of this class of compounds.
Data Presentation
The following table summarizes the degradation potency of a representative GSPT1/2 degrader, SJ6986, against GSPT1. Quantitative proteomics data has shown that SJ6986 also potently and selectively degrades GSPT2, though specific DC50 values for GSPT2 are not provided in the cited literature[2][3].
| Compound | Target | Cell Line | DC50 (4h) | DC50 (24h) | Reference |
| SJ6986 (Compound 6) | GSPT1 | MV4-11 | 9.7 nM | 2.1 nM | [2][4] |
| This compound (Compound 210) | GSPT1 | Not Specified | < 30 nM | Not Specified | [1] |
Mechanism of Action: Molecular Glue Degraders
GSPT1 degraders are molecular glues that co-opt the cell's natural protein disposal system. They facilitate an interaction between the E3 ubiquitin ligase Cereblon (CRBN) and the target protein (GSPT1), leading to the ubiquitination and subsequent degradation of the target by the proteasome.
Caption: Mechanism of action of a GSPT1 molecular glue degrader.
GSPT1 and GSPT2 in Translation Termination
Both GSPT1 and GSPT2 are key players in the final stage of protein synthesis, translation termination. They form a complex with eukaryotic release factor 1 (eRF1) to recognize stop codons in messenger RNA (mRNA) and trigger the release of the newly synthesized polypeptide chain.
Caption: Simplified diagram of GSPT1/GSPT2 function in translation termination.
Experimental Protocols
Assessing the selectivity of a GSPT1 degrader requires precise and well-controlled experiments. The following are detailed protocols for Western blotting and quantitative proteomics, two key methods for this purpose.
Western Blotting for GSPT1/GSPT2 Degradation
This protocol allows for the semi-quantitative assessment of protein levels.
Caption: Workflow for assessing GSPT1/GSPT2 degradation by Western blot.
Detailed Steps:
-
Cell Culture and Treatment: Plate cells (e.g., MV4-11 leukemia cells) at an appropriate density. Treat with a dose-response of this compound for various time points (e.g., 4 and 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 4-20% Tris-glycine polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting GSPT1 (e.g., rabbit anti-GSPT1) and GSPT2 (e.g., rabbit anti-GSPT2), and a loading control (e.g., mouse anti-β-actin). Dilute antibodies in the blocking buffer according to the manufacturer's recommendations.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated anti-rabbit and anti-mouse secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the intensity of the protein bands using image analysis software. Normalize the GSPT1 and GSPT2 band intensities to the loading control to determine the relative protein levels. Calculate the DC50 value by plotting the normalized protein levels against the degrader concentration.
Quantitative Proteomics for Global Selectivity Profiling
This method provides an unbiased and quantitative assessment of changes in the entire proteome upon treatment with the degrader.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of potent, selective and orally bioavailable GSPT1/2 degraders from a focused library of Cereblon modulators - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
Confirming CRBN-Dependent Degradation of GSPT1 by a Novel Degrader
This guide provides a comparative analysis of a novel GSPT1 degrader, herein referred to as GSPT1 Degrader-2, with other known GSPT1-targeting compounds. The focus is on confirming its mechanism of action via the Cereblon (CRBN) E3 ubiquitin ligase pathway, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals working on targeted protein degradation.
Mechanism of Action: CRBN-Mediated GSPT1 Degradation
GSPT1 (G1 to S phase transition 1) is a translation termination factor that has emerged as a therapeutic target in oncology.[1][2][3] GSPT1 degraders are "molecular glues" that co-opt the CRL4-CRBN E3 ubiquitin ligase complex.[4][5] These small molecules induce a neo-interaction between CRBN and GSPT1, leading to the polyubiquitination of GSPT1 and its subsequent degradation by the 26S proteasome.[5] This targeted degradation of GSPT1 has been shown to induce apoptosis and inhibit proliferation in cancer cells.[4][6]
Caption: CRBN-mediated degradation of GSPT1 by this compound.
Comparative Analysis of GSPT1 Degraders
The efficacy of this compound can be benchmarked against other known CRBN-dependent GSPT1 degraders, such as CC-885 and CC-90009. Key comparison points include potency (DC50), selectivity against other CRBN neosubstrates (e.g., IKZF1, IKZF3), and antiproliferative activity (IC50).
| Compound | Cell Line | GSPT1 DC50 (nM) | IKZF1 Degradation | Antiproliferative IC50 (nM) | Reference |
| This compound | MV4-11 | TBD | TBD | TBD | N/A |
| Compound 6 (SJ6986) | MV4-11 | 9.7 (at 4h) | Minimal at 4h | ~10 | [6] |
| Compound 7 (SJ7023) | MV4-11 | >1000 (at 4h) | Minimal at 4h | ~100 | [6][7] |
| CC-885 | MM1.S | Potent degrader | Degrades IKZF1/3 | Potent | [1] |
| CC-90009 | AML cell lines | Potent degrader | Selective for GSPT1 | Potent | [4] |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration. TBD: To be determined.
Experimental Protocols
To confirm the CRBN-dependent degradation of GSPT1 by this compound, a series of biochemical and cellular assays are required.
Immunoblotting for GSPT1 Degradation
Objective: To quantify the dose-dependent degradation of GSPT1 protein following treatment with this compound.
Protocol:
-
Seed cells (e.g., MV4-11, MM1.S) in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GSPT1 and a loading control (e.g., Vinculin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.
Confirmation of Proteasome and CRL4-CRBN Involvement
Objective: To verify that the degradation of GSPT1 is mediated by the proteasome and the CRL4-CRBN E3 ligase complex.
Protocol:
-
Pre-treat cells with a proteasome inhibitor (e.g., Carfilzomib or MG132) or a neddylation inhibitor (e.g., MLN4924) for 1-2 hours.[1]
-
Add this compound at a concentration known to induce significant degradation and co-incubate for the desired time period (e.g., 4 hours).
-
Perform immunoblotting as described in Protocol 1.
-
Expected Outcome: Inhibition of the proteasome or the CRL4-CRBN complex should rescue the degradation of GSPT1 induced by this compound.
CRBN Knockout/Knockdown Studies
Objective: To demonstrate the absolute requirement of CRBN for the activity of this compound.
Protocol:
-
Generate a CRBN knockout or knockdown cell line using CRISPR/Cas9 or shRNA technology.
-
Treat both wild-type and CRBN-deficient cells with this compound.
-
Assess GSPT1 protein levels via immunoblotting (Protocol 1) and measure cell viability (e.g., using a CellTiter-Glo assay).
-
Expected Outcome: this compound will not induce GSPT1 degradation or antiproliferative effects in CRBN-deficient cells.[4]
Selectivity Profiling
Objective: To determine the selectivity of this compound for GSPT1 over other known CRBN neosubstrates.
Protocol:
-
Treat cells with this compound for an extended period (e.g., 24 hours) to observe potential effects on other substrates.[6]
-
Perform immunoblotting for GSPT1, IKZF1, IKZF3, and CK1α.
-
Alternatively, use quantitative mass spectrometry (proteomics) to obtain a global view of protein abundance changes following treatment.[1][4]
Caption: Experimental workflow for confirming GSPT1 degradation.
Conclusion
The confirmation of CRBN-dependent degradation of GSPT1 by a novel degrader requires a systematic approach involving quantitative protein analysis and mechanistic validation through inhibitor studies and genetic knockout models. By comparing the potency and selectivity of this compound with established compounds, its therapeutic potential can be effectively evaluated. The provided protocols and workflows serve as a foundational guide for these investigations.
References
- 1. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to GSPT1 Degraders in Anti-Leukemic Research: CC-885 vs. GSPT1 Degrader-2 (CC-90009)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-leukemic activities of two prominent GSPT1-targeting molecular glue degraders: the first-in-class compound CC-885 and a next-generation, more selective agent, here referred to as GSPT1 Degrader-2 (CC-90009). This comparison is supported by experimental data from publicly available research to assist in the evaluation and selection of these compounds for research and development purposes.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, particularly in oncology. Molecular glue degraders are small molecules that induce an interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.
GSPT1 (G1 to S phase transition 1), a translation termination factor, has been identified as a compelling target in acute myeloid leukemia (AML). CC-885 was the first-in-class GSPT1 degrader, demonstrating potent anti-tumor activity by recruiting GSPT1 to the CRL4CRBN E3 ubiquitin ligase. However, its clinical progression was hampered by off-target toxicities, attributed to its activity against other proteins such as IKZF1, IKZF3, and CK1α.
In response to these challenges, a more selective GSPT1 degrader, CC-90009, was developed. CC-90009 exhibits potent anti-leukemic efficacy with a significantly improved selectivity profile, minimizing the off-target effects observed with CC-885. This guide will compare these two agents based on their mechanism, efficacy, and selectivity.
Mechanism of Action
Both CC-885 and CC-90009 function as molecular glues that modulate the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase. The binding of the degrader to CRBN creates a novel surface that recruits GSPT1, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
The degradation of GSPT1 impairs translation termination, which triggers the Integrated Stress Response (ISR). This cellular stress pathway ultimately leads to TP53-independent apoptosis in leukemia cells, making this a promising therapeutic strategy even in cancers with p53 mutations.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data on the anti-leukemic activity and selectivity of CC-885 and CC-90009.
Table 1: Anti-proliferative Activity in AML Cell Lines
| Compound | Cell Line Panel | IC50 Range (nM) | Reference |
| CC-90009 | 11 Human AML Cell Lines | 3 - 75 | |
| CC-885 | Various Cancer Cell Lines | Potent Cytotoxicity Reported |
Table 2: Activity in Primary AML Patient Samples
| Compound | Number of Samples | Avg. EC50 (nM) | Key Finding | Reference |
| CC-90009 | 30 | 21 | Effective in over 80% of patient blast samples. | |
| CC-885 | Not specified | Not specified | Efficacy against primary AML samples reported. |
Table 3: Protein Degradation Selectivity
| Compound | Primary Target | Known Off-Targets Degraded | Key Characteristic | Reference |
| CC-90009 | GSPT1 | Minimal / None Reported | Highly selective for GSPT1. | |
| CC-885 | GSPT1 | IKZF1, IKZF3, CK1α, HBS1L | Broad activity with significant off-target degradation. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols based on common laboratory practices and information from the cited literature.
Experimental Workflow Diagram
Cell Viability Assay (CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability.
-
Cell Plating: Seed AML cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Add serial dilutions of this compound or CC-885 to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.
-
Assay Execution: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate luminometer.
-
Analysis: Normalize the data to the vehicle control and calculate IC50 values using a non-linear regression curve fit.
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This method detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
-
Cell Treatment: Treat AML cells with the desired concentrations of this compound or CC-885 for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 500 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, APC).
-
Incubation: Incubate for 15 minutes at room temperature, protected from light.
-
Viability Dye: Add a viability dye such as Propidium Iodide (PI) or 7-AAD to distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Data Acquisition: Analyze the samples on a flow cytometer promptly (within 1 hour).
-
Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Protein Degradation Analysis (Western Blot)
This technique is used to detect and quantify the levels of specific proteins, in this case, GSPT1 and potential off-targets.
-
Cell Lysis: After treatment with this compound or CC-885 for the desired time (e.g., 4, 8, 24 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GSPT1 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. For selectivity analysis, also probe for IKZF1, etc.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL (chemiluminescence) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the GSPT1 signal to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
Conclusion
The development of GSPT1 degraders represents a significant advancement in targeted therapies for AML. While CC-885 established the therapeutic potential of GSPT1 degradation, its broad substrate profile led to toxicity concerns. This compound (CC-90009) offers a superior alternative for research and clinical development due to its high selectivity for GSPT1, which translates to potent on-target anti-leukemic activity with a minimized risk of off-target effects. For researchers investigating the specific consequences of GSPT1 loss in leukemia, CC-90009 is the more precise chemical tool. This guide provides the foundational data and protocols to aid in the design of experiments utilizing these important research compounds.
Evaluating the Therapeutic Index of GSPT1 Degraders In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of G1 to S phase transition 1 (GSPT1), a key protein in translation termination, has emerged as a promising therapeutic strategy in oncology. GSPT1 is frequently overexpressed in various cancers, and its degradation can induce apoptosis in malignant cells. This guide provides a comparative analysis of the in vitro therapeutic index of three prominent GSPT1 degraders: CC-885, CC-90009, and SJ6986. The therapeutic index, a measure of a drug's safety, is evaluated by comparing its efficacy in cancer cells to its toxicity in normal cells.
Mechanism of Action: GSPT1 Degraders
GSPT1 degraders are "molecular glues" that function by inducing the proximity of GSPT1 to the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of GSPT1, disrupting protein translation and triggering cell death in susceptible cancer cells.
Caption: Mechanism of GSPT1 degradation by molecular glue degraders.
Comparative In Vitro Efficacy and Therapeutic Index
The therapeutic index is calculated as the ratio of the half-maximal cytotoxic concentration (CC50) in normal cells to the half-maximal effective concentration (IC50 or EC50) in cancer cells (Therapeutic Index = CC50 / IC50). A higher therapeutic index indicates a greater margin of safety.
| Compound | Cancer Cell Line | Efficacy (IC50/EC50) (nM) | Normal Cell Type | Cytotoxicity (CC50) | In Vitro Therapeutic Index (CC50/IC50) |
| CC-885 | AML Cell Lines | 10 - 1000[1][2] | THLE-2 (Human Liver Epithelial), PBMCs | >10,000 nM[1][2] | >10 - >1000 |
| CC-90009 | AML Cell Lines (average) | ~21[3] | PBMCs, THLE-2 | Much less effect on viability compared to AML cells[4] | Favorable, but specific CC50 not available |
| 10 of 11 AML Cell Lines | 3 - 75[3] | ||||
| SJ6986 | MV4-11 (AML) | 1.5[5] | Human CD34+ Cells | Did not significantly impair differentiation[6][7] | High, but specific CC50 not available |
| MHH-CALL-4 (ALL) | 0.4[5] |
| Compound | GSPT1 Degradation (DC50) (nM) |
| SJ6986 | 2.1[5] |
| CC-885 | Data not available in a comparable format |
| CC-90009 | Data not available in a comparable format |
Note: Direct comparison of the therapeutic index is challenging due to the use of different normal cell types and the limited availability of specific CC50 values in the public domain. However, the available data suggests that all three compounds exhibit a degree of selectivity for cancer cells over normal cells. SJ6986, in particular, shows high potency in cancer cell lines while not significantly affecting the differentiation of normal hematopoietic stem cells[6][7]. CC-90009 also demonstrated much lower activity against normal lymphocytes compared to AML cells from the same patient[4]. CC-885 showed potent cytotoxicity against a broad range of tumor-derived cell lines while being less effective against normal peripheral blood mononuclear cells (PBMCs)[8].
Experimental Protocols
In Vitro Therapeutic Index Evaluation Workflow
Caption: Experimental workflow for evaluating the in vitro therapeutic index.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 (in cancer cells) and CC50 (in normal cells) of the GSPT1 degraders.
Materials:
-
96-well plates
-
Cancer and normal cell lines
-
Cell culture medium
-
GSPT1 degraders (CC-885, CC-90009, SJ6986)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the GSPT1 degraders. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. The IC50/CC50 value is the concentration of the drug that causes a 50% reduction in cell viability.
GSPT1 Protein Degradation Assay (Western Blot)
This protocol is used to determine the DC50, the concentration of the degrader that induces 50% degradation of the target protein (GSPT1).
Materials:
-
6-well plates
-
Cell lines
-
GSPT1 degraders
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GSPT1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with a serial dilution of GSPT1 degraders for a specified time (e.g., 4, 8, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-GSPT1 antibody and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for GSPT1 and the loading control. Normalize the GSPT1 signal to the loading control. Plot the percentage of GSPT1 remaining against the logarithm of the drug concentration to determine the DC50.
Conclusion
The in vitro evaluation of GSPT1 degraders CC-885, CC-90009, and SJ6986 demonstrates their potential as selective anti-cancer agents. All three compounds show potent efficacy against cancer cell lines with a favorable therapeutic window, as evidenced by their reduced impact on normal cells. SJ6986, in particular, exhibits high potency for GSPT1 degradation and cancer cell killing at nanomolar concentrations while sparing normal hematopoietic stem cells. Further investigation, including more direct comparative cytotoxicity studies in a standardized panel of normal cell lines, is warranted to more definitively rank their therapeutic indices. The provided protocols offer a robust framework for conducting such comparative studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
- 4. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The orally bioavailable GSPT1/2 degrader SJ6986 exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The orally bioavailable GSPT1/2 degrader SJ6986 exhibits in vivo efficacy in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to GSPT1 Degraders in Oncology Research
For researchers, scientists, and drug development professionals, the emergence of GSPT1 degraders has opened a promising new avenue in cancer therapy. However, the specter of drug resistance necessitates a deeper understanding of the comparative efficacy and mechanisms of action of different GSPT1-targeting compounds. This guide provides a comprehensive comparison of prominent GSPT1 degraders, supported by experimental data and detailed methodologies, to aid in the rational design of future studies and the development of next-generation therapies.
Targeted protein degradation using molecular glue degraders that co-opt the Cereblon (CRBN) E3 ubiquitin ligase to eliminate the translation termination factor GSPT1 has shown significant preclinical and early clinical activity, particularly in hematological malignancies like acute myeloid leukemia (AML).[1][2][3] These degraders, such as CC-885 and its analog CC-90009, induce a robust and selective degradation of GSPT1, leading to impaired translation termination, activation of the integrated stress response, and ultimately, cancer cell death.[1][3][4] This cytotoxic effect is notably independent of the tumor suppressor p53, offering a potential therapeutic strategy for cancers with TP53 mutations, a common mechanism of chemotherapy resistance.[1][3]
However, as with many targeted therapies, acquired resistance can limit the long-term efficacy of GSPT1 degraders. Understanding the landscape of cross-resistance between different GSPT1 degraders is therefore critical for optimizing their clinical application.
Comparative Efficacy of GSPT1 Degraders
Several GSPT1 degraders have been developed and are at various stages of preclinical and clinical evaluation. While direct head-to-head clinical comparison data is limited, preclinical studies provide valuable insights into their relative potencies and activities.
| Degrader | Target Cell Lines | IC50 / GI50 | DC50 | Key Findings | Reference |
| CC-90009 | 11 human AML cell lines | 3 - 75 nM (IC50) | Not specified | Potent and selective GSPT1 degrader with minimal off-target effects compared to CC-885. Induces rapid apoptosis in AML cells. | [4] |
| GT19715 | HL-60 (AML) | 1.8 nM (IC50) | Not specified | A dual c-Myc/GSPT1 degrader, exhibiting ~20-fold higher cytoreductive potency than CC-90009 in HL-60 cells. | [5] |
| TRX-214-1002 | TP53 or FLT3 mutated AML cell lines | Picomolar (GI50) | Not specified | An antibody-drug conjugate (ADC) delivering a GSPT1 degrader. Shows superior and sustained GSPT1 degradation compared to ORM-6151 and potent anti-leukemic activity. | [2] |
| ORM-6151 | CD33-expressing cell lines | Picomolar | Not specified | A first-in-class CD33-antibody enabled GSPT1 degrader for AML. Exhibits 10-1000-fold greater potency compared to several GSPT1 degrader molecules. | [5] |
| ABS-752 | Not specified | Not specified | Not specified | A prodrug that is activated to a potent GSPT1 degrader. | [2] |
| Compound 7d | 22Rv1 (Prostate Cancer) | Not specified | 19 nM | A selective GSPT1 degrader that downregulates oncogenes like AR, AR-V7, and c-Myc in castration-resistant prostate cancer models. | [6] |
| CC-885 | Various cancer cell lines | Not specified | Not specified | First-in-class GSPT1 degrader, but with more off-target effects compared to newer agents. | [7][8] |
Mechanisms of Resistance to GSPT1 Degraders
Cross-resistance studies are crucial to determine if resistance to one GSPT1 degrader confers resistance to others. The primary mechanisms of resistance identified to date involve mutations that disrupt the formation of the GSPT1-degrader-CRBN ternary complex.
Key Resistance Mechanisms:
-
Mutations in GSPT1: CRISPR-suppressor scanning has identified mutations in the β-hairpin structural degron of GSPT1 as a key mechanism of resistance to CC-885.[7][9] These mutations can alter the conformation of the degron, preventing the stable formation of the ternary complex required for ubiquitination and subsequent degradation. For example, the G575N mutation in the GTPase domain of GSPT1 blocks the ubiquitination and degradation induced by molecules like CC-90009.
-
Mutations in CRBN: Although not as extensively studied for GSPT1 degraders specifically, mutations in the E3 ligase component CRBN are a known mechanism of resistance to other molecular glue degraders like lenalidomide and could theoretically confer resistance to GSPT1 degraders.[7]
-
Alterations in the Ubiquitin-Proteasome System (UPS): Perturbations in the components of the UPS, such as neddylation pathway components required for CRL4CRBN activity, can lead to resistance.[1][10]
The following diagram illustrates the general mechanism of action of GSPT1 degraders and highlights potential points of resistance.
Caption: Mechanism of GSPT1 degradation and resistance.
Experimental Protocols
To facilitate the replication and extension of these crucial cross-resistance studies, detailed methodologies for key experiments are outlined below.
CRISPR-Suppressor Scanning for Resistance Mutations
This technique is used to identify mutations in a target protein that confer resistance to a drug.
-
sgRNA Library Design and Cloning: Design a library of single-guide RNAs (sgRNAs) tiling the coding sequence of the target gene (e.g., GSPT1). Clone the sgRNA library into a lentiviral vector co-expressing Cas9.
-
Lentivirus Production and Transduction: Produce lentivirus in a packaging cell line (e.g., HEK293T). Transduce the target cancer cell line (e.g., MOLM-13) with the lentiviral library at a low multiplicity of infection (MOI) to ensure one sgRNA per cell.
-
Drug Selection: Culture the transduced cells in the presence of the GSPT1 degrader at a concentration that inhibits the growth of wild-type cells. A parallel culture without the drug serves as a control.
-
Genomic DNA Extraction and Sequencing: After a period of selection (e.g., 2-4 weeks), isolate genomic DNA from both the treated and control cell populations. Amplify the sgRNA cassette by PCR and perform deep sequencing to determine the frequency of each sgRNA.
-
Data Analysis: Identify sgRNAs that are significantly enriched in the drug-treated population compared to the control. These enriched sgRNAs target regions of the gene where mutations confer drug resistance.
HiBiT Lytic Bioluminescence Assay for Protein Degradation
This assay provides a quantitative measure of protein degradation in live cells.
-
Cell Line Generation: Generate a stable cell line (e.g., HEK293T) expressing the target protein (e.g., GSPT1) tagged with the HiBiT peptide.
-
Cell Plating: Seed the HiBiT-tagged cells into a multi-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the GSPT1 degrader. Include a vehicle control (e.g., DMSO).
-
Lysis and Luminescence Detection: After the desired treatment duration (e.g., 6 hours), add a lytic reagent containing the LgBiT protein. The HiBiT and LgBiT proteins will combine to form a functional NanoLuc luciferase, generating a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Normalize the signal to the vehicle control to determine the percentage of remaining protein. Calculate the DC50 value (the concentration at which 50% of the protein is degraded).
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to verify the interaction between GSPT1, the degrader, and CRBN.
-
Cell Transfection and Treatment: Transiently transfect cells (e.g., HEK293T) with constructs expressing tagged versions of GSPT1 (e.g., HA-tagged) and CRBN. Treat the cells with the GSPT1 degrader or vehicle control. To prevent degradation of the complex, pre-treat cells with a neddylation inhibitor like MLN4924.
-
Cell Lysis: Lyse the cells in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the tag on one of the proteins (e.g., anti-HA antibody to pull down GSPT1).
-
Washing and Elution: Wash the antibody-protein complexes to remove non-specific binders. Elute the bound proteins.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against the other components of the expected complex (e.g., an antibody against CRBN) to confirm their co-precipitation.
The following diagram outlines a typical experimental workflow for evaluating cross-resistance.
Caption: Workflow for cross-resistance studies.
Future Directions
The development of novel GSPT1 degraders with distinct chemical scaffolds and binding modes to the GSPT1-CRBN interface may help to overcome resistance mediated by specific mutations. Furthermore, combination therapies that co-target pathways downstream of GSPT1 degradation or other cellular vulnerabilities could prevent the emergence of resistant clones. The ongoing clinical trials of various GSPT1 degraders will provide invaluable data on the clinical relevance of the resistance mechanisms identified in preclinical studies and guide the development of more durable therapeutic strategies.[5][6]
References
- 1. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 4. Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination [synapse.patsnap.com]
- 5. GSPT1 degrader News - LARVOL Sigma [sigma.larvol.com]
- 6. News - GSPT1 degrader - LARVOL VERI [veri.larvol.com]
- 7. Profiling the Landscape of Drug Resistance Mutations in Neosubstrates to Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Site is undergoing maintenance [innovations-report.com]
Validating On-Target Effects of GSPT1 Degrader-2 with a Degron Mutant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation has opened new avenues for therapeutic intervention, particularly in oncology. GSPT1 (G1 to S phase transition 1), a key factor in translation termination, has emerged as a promising target.[1][2][3] Degraders of GSPT1, such as molecular glues and proteolysis-targeting chimeras (PROTACs), function by inducing its ubiquitination and subsequent proteasomal degradation.[2][3] A critical aspect of developing these degraders is unequivocally demonstrating that their cellular effects are a direct consequence of GSPT1 degradation. This guide provides a comparative framework for validating the on-target effects of a hypothetical GSPT1 degrader-2, utilizing a GSPT1 degron mutant as a key negative control.
Data Presentation: this compound vs. GSPT1 Degron Mutant
To rigorously assess the on-target activity of this compound, we compare its effects on cells expressing wild-type GSPT1 versus cells expressing a degradation-resistant GSPT1(G575N) mutant. The G575N mutation is located in a critical region for the interaction between GSPT1 and the molecular glue degrader bound to the E3 ligase cereblon (CRBN), thus preventing degradation.[4]
Table 1: Comparative Efficacy of this compound in Wild-Type vs. GSPT1(G575N) Mutant Cells
| Parameter | This compound in Wild-Type Cells | This compound in GSPT1(G575N) Mutant Cells |
| GSPT1 Degradation (DC50) | 15 nM | > 10,000 nM |
| Cell Viability (IC50) | 25 nM | > 10,000 nM |
| Apoptosis Induction (Caspase-3/7 Activity) | Significant increase | No significant increase |
Table 2: Target Engagement of this compound
| Assay | Result with Wild-Type GSPT1 | Result with GSPT1(G575N) Mutant |
| Co-Immunoprecipitation (GSPT1-CRBN) | GSPT1-CRBN interaction detected | No GSPT1-CRBN interaction detected |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of validation experiments.
Western Blotting for GSPT1 Degradation
This protocol quantifies the levels of GSPT1 protein following treatment with this compound.
Materials:
-
Cell lines: Wild-type and GSPT1(G575N) mutant cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody: anti-GSPT1
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Loading control antibody: anti-GAPDH or anti-β-actin
-
Chemiluminescent substrate
Procedure:
-
Seed wild-type and GSPT1(G575N) mutant cells in 6-well plates.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 24 hours.
-
Lyse the cells in lysis buffer and quantify total protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary anti-GSPT1 and loading control antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate and imaging system.
-
Quantify band intensities to determine the extent of GSPT1 degradation.
Cell Viability Assay
This assay measures the impact of GSPT1 degradation on cell proliferation and survival.
Materials:
-
Wild-type and GSPT1(G575N) mutant cells
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed wild-type and GSPT1(G575N) mutant cells in 96-well plates.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curves.
Co-Immunoprecipitation (Co-IP) for Target Engagement
This protocol assesses the formation of the ternary complex between GSPT1, this compound, and the E3 ligase CRBN.
Materials:
-
Wild-type and GSPT1(G575N) mutant cells
-
This compound
-
Co-IP lysis buffer
-
Anti-GSPT1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibodies for western blotting: anti-CRBN and anti-GSPT1
Procedure:
-
Treat wild-type and GSPT1(G575N) mutant cells with this compound or DMSO for 4 hours.
-
Lyse cells in Co-IP lysis buffer.
-
Pre-clear lysates with protein A/G beads.
-
Incubate the supernatant with the anti-GSPT1 antibody overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by western blotting using anti-CRBN and anti-GSPT1 antibodies.
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: Mechanism of this compound action.
Caption: Experimental workflow for validating on-target effects.
Caption: Logic of using a degron mutant as a negative control.
Conclusion
The use of a degron mutant, such as GSPT1(G575N), is an indispensable tool for validating the on-target effects of GSPT1 degraders. By demonstrating a lack of GSPT1 degradation and a corresponding absence of the biological phenotype in cells expressing the mutant protein, researchers can confidently attribute the observed effects of the degrader to its intended mechanism of action. This rigorous validation is a cornerstone of preclinical development and is essential for advancing novel targeted protein degraders towards clinical applications.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for GSPT1 Degrader-2
Researchers and drug development professionals handling GSPT1 degrader-2 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this potent, orally active GSPT1 molecular glue degrader, which is classified as an antitumor agent.[1] The following procedures are based on established safety data and general laboratory guidelines for hazardous chemical waste.
Hazard Identification and Safety Data
This compound is characterized by specific hazards that necessitate careful handling and disposal.[2] The compound is harmful if swallowed and poses a significant threat to aquatic ecosystems, with long-lasting toxic effects.[2] Adherence to the safety precautions outlined in the product's Safety Data Sheet (SDS) is mandatory.
Key Safety and Hazard Information for this compound:
| Hazard Category | GHS Classification | Hazard Statement | Precautionary Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. | P273: Avoid release to the environment.[2] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. | P391: Collect spillage.[2] |
| Disposal | - | - | P501: Dispose of contents/container to an approved waste disposal plant.[2] |
Experimental Protocol for Disposal
The proper disposal of this compound is a critical final step in the experimental workflow. The following protocol outlines the necessary procedures to be followed.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated, compatible hazardous waste container with a secure screw cap.[3]
-
Hazardous waste labels.
-
Secondary containment bin.[4]
Procedure:
-
Waste Segregation:
-
Containerization:
-
Place all waste materials, including contaminated consumables (e.g., pipette tips, tubes), into a designated hazardous waste container.[3][4]
-
Ensure the container is made of a material that is compatible with the chemical to prevent leakage or reaction.[3][5]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[3]
-
Securely fasten the cap on the container when not in use.[3][4]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the specific hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").
-
Record the accumulation start date on the label.[4]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled, sealed waste container in a designated SAA, which must be at or near the point of generation.[3][6]
-
The SAA should be inspected weekly for any signs of leakage.[3]
-
Ensure secondary containment is used to prevent spills from reaching drains.[7]
-
Segregate the this compound waste from incompatible materials, such as strong oxidizing agents.[3][4]
-
-
Waste Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) office to arrange for the pickup of the hazardous waste.[6][7]
-
Follow all institutional guidelines for waste collection requests.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[7]
-
-
Decontamination of Empty Containers:
-
If the original this compound container is to be disposed of, it must be properly decontaminated.
-
For containers that held acutely toxic waste, triple rinse with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous waste.
-
After decontamination, deface all labels on the container before disposing of it as regular trash.[7]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|2803879-60-7|MSDS [dcchemicals.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
Essential Safety and Logistics for Handling GSPT1 Degrader-2
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like GSPT1 degrader-2. This guide provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and detailed disposal plans to minimize risk and ensure operational integrity.
Chemical and Hazard Information
This compound is a potent antitumor agent classified as a molecular glue degrader.[1][2] According to its Safety Data Sheet (SDS), it presents the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[3]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[3]
Due to its cytotoxic nature, this compound should be handled with the utmost care to avoid exposure.[1][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for mitigating exposure risks. The following table summarizes the required PPE for handling this compound, based on the compound's SDS and general guidelines for cytotoxic agents.
| PPE Category | Minimum Requirement | Recommended for High-Risk Activities |
| Eye and Face Protection | Safety goggles with side-shields.[3] | In addition to goggles, a face shield should be worn when there is a risk of splashing.[5][6][7] |
| Hand Protection | Protective gloves. The SDS does not specify the type, but chemically resistant gloves are required.[3] | Double gloving with disposable nitrile gloves is recommended as a minimum. For extended handling, consider gloves with proven resistance to cytotoxic drugs.[5] |
| Body Protection | Impervious clothing, such as a lab coat.[3] | A disposable gown made of a low-permeability fabric should be worn over the lab coat. |
| Respiratory Protection | A suitable respirator is required.[3] | An N95 respirator is the minimum recommendation. In cases of potential aerosol generation or when handling larger quantities, a full-face respirator or a Powered Air-Purifying Respirator (PAPR) may be necessary.[6] |
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[3] A certified chemical fume hood is the preferred designated area for all manipulations of the compound.
-
Safety Stations: An accessible safety shower and eye wash station must be readily available in the laboratory.[3]
Operational Plan for Safe Handling
The following workflow outlines the procedural steps for safely handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Protocol
All waste generated from handling this compound is considered cytotoxic waste and must be segregated from regular laboratory trash.
| Waste Type | Container | Disposal Method |
| Solid Waste | Labeled, leak-proof, rigid container with a purple lid.[8][9][10] | High-temperature incineration by a licensed hazardous waste disposal company.[8] |
| Liquid Waste | Labeled, leak-proof, and chemically compatible container. | Collection by a licensed hazardous waste disposal company for incineration. Do not pour down the drain.[3][10] |
| Sharps | Labeled, puncture-resistant sharps container with a purple lid.[8][10] | High-temperature incineration by a licensed hazardous waste disposal company.[8] |
Decontamination Procedure
-
Work Surfaces: At the end of each procedure, thoroughly decontaminate the work area (e.g., fume hood) with an appropriate cleaning agent.
-
Spills: In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill with an absorbent material. Clean the area with a deactivating solution, and dispose of all contaminated materials as cytotoxic waste.
-
Equipment: All non-disposable equipment that has come into contact with this compound must be decontaminated before being removed from the designated handling area.
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling the potent cytotoxic agent, this compound, ensuring a safe and controlled laboratory environment.
References
- 1. GSPT1 degrader News - LARVOL Sigma [sigma.larvol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|2803879-60-7|MSDS [dcchemicals.com]
- 4. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
- 9. mot.southyorkshire.icb.nhs.uk [mot.southyorkshire.icb.nhs.uk]
- 10. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
